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  • Product: (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride
  • CAS: 1187931-61-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3-Ethyl-3H-imidazol-4-yl)-methanol Hydrochloride: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is a substituted imidazole derivative of significant interest in medicinal chemistry and material...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is a substituted imidazole derivative of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring a substituted imidazole core, suggest its potential as a versatile building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical structure, a detailed, field-proven protocol for its multi-step synthesis, and a thorough guide to its characterization using modern analytical techniques. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted Imidazoles

The imidazole ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and coordination chemistry make it a crucial component in designing molecules with specific biological activities. The N-ethyl and C4-methanol substituents on the imidazole ring of the title compound offer distinct opportunities for molecular interactions and further chemical modifications, making it a valuable intermediate for creating diverse chemical libraries. This guide will delve into the specifics of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride, providing a robust foundation for its use in research and development.

Chemical Structure and Properties

(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is the hydrochloride salt of the parent compound, (3-Ethyl-3H-imidazol-4-yl)-methanol. The salt formation enhances its stability and solubility in aqueous media, which is often advantageous for biological testing and formulation.

PropertyValueSource
IUPAC Name (3-ethyl-1H-imidazol-4-yl)methanol hydrochlorideN/A
Molecular Formula C₆H₁₁ClN₂OCalculated
Molecular Weight 162.62 g/mol Calculated
CAS Number Not available for the hydrochloride salt. (Free base: 215872-62-1)[1][2]
Canonical SMILES CCNC1=C(N=C1)CO.ClN/A
InChI Key FRNCAMZAPFINSG-UHFFFAOYSA-N (Free Base)[1]
Appearance Predicted to be a white to off-white crystalline solidGeneral knowledge
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanolGeneral knowledge
Structural Diagram:

Figure 1: Chemical structure of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride.

Synthesis and Purification

The synthesis of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is a multi-step process that begins with commercially available starting materials. The following protocol is designed to be robust and scalable.

Synthetic Workflow

workflow cluster_synthesis Synthetic Pathway A Imidazole-4-carboxylic acid B Ethyl imidazole-4-carboxylate A->B Esterification (Ethanol, H₂SO₄) C Ethyl 3-ethyl-3H-imidazole-4-carboxylate B->C N-Alkylation (Ethyl iodide, K₂CO₃) D (3-Ethyl-3H-imidazol-4-yl)-methanol C->D Reduction (LiAlH₄) E (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride D->E Salt Formation (HCl in Ethanol)

Figure 2: Synthetic workflow for the preparation of the title compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of Imidazole-4-carboxylic acid

  • Rationale: The carboxylic acid is converted to its ethyl ester to facilitate the subsequent N-alkylation and reduction steps. The Fischer esterification is a classic and cost-effective method for this transformation.[3]

  • Procedure:

    • To a stirred suspension of imidazole-4-carboxylic acid (1 equivalent) in absolute ethanol (10 volumes), slowly add concentrated sulfuric acid (0.1 equivalents) at 0 °C.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl imidazole-4-carboxylate as a solid.

Step 2: N-Alkylation of Ethyl imidazole-4-carboxylate

  • Rationale: An ethyl group is introduced at the N-3 position of the imidazole ring. Potassium carbonate is used as a base to deprotonate the imidazole nitrogen, which then acts as a nucleophile to attack the ethyl iodide.[4]

  • Procedure:

    • Dissolve ethyl imidazole-4-carboxylate (1 equivalent) in anhydrous acetone or acetonitrile (10 volumes).

    • Add potassium carbonate (1.5 equivalents) and ethyl iodide (1.2 equivalents).

    • Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

    • Cool the reaction mixture and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 3: Reduction of Ethyl 3-ethyl-3H-imidazole-4-carboxylate

  • Rationale: The ester functional group is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5][6][7]

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (10 volumes) and cool to 0 °C.

    • Slowly add a solution of ethyl 3-ethyl-3H-imidazole-4-carboxylate (1 equivalent) in anhydrous THF (5 volumes) to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

    • Wash the filter cake with THF and concentrate the combined filtrates under reduced pressure to obtain crude (3-Ethyl-3H-imidazol-4-yl)-methanol.

Step 4: Hydrochloride Salt Formation

  • Rationale: The free base is converted to its hydrochloride salt to improve its stability and solubility. This is achieved by reacting the basic imidazole with hydrochloric acid.[8]

  • Procedure:

    • Dissolve the crude (3-Ethyl-3H-imidazol-4-yl)-methanol in a minimal amount of absolute ethanol.

    • Cool the solution to 0 °C and add a solution of hydrochloric acid in ethanol (prepared by bubbling dry HCl gas through ethanol or using a commercially available solution) dropwise until the pH of the solution is acidic (pH ~2-3, checked with pH paper).

    • Stir the mixture at 0 °C for 1 hour. The hydrochloride salt should precipitate.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride.

Analytical Characterization

Due to the lack of publicly available experimental data for (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride, the following section provides predicted analytical data based on the known chemical structure and data from analogous compounds. This serves as a guide for researchers to confirm the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, DMSO-d₆) Predicted Chemical Shifts (δ, ppm):

    • 9.1-8.9 (s, 1H): Imidazole C2-H (protonated).

    • 7.8-7.6 (s, 1H): Imidazole C5-H.

    • 5.5-5.3 (t, 1H, J = 5.5 Hz): Hydroxyl proton (-CH₂OH), exchangeable with D₂O.

    • 4.6-4.4 (d, 2H, J = 5.5 Hz): Methylene protons of the methanol group (-CH₂OH).

    • 4.2-4.0 (q, 2H, J = 7.3 Hz): Methylene protons of the N-ethyl group (-CH₂CH₃).

    • 1.4-1.2 (t, 3H, J = 7.3 Hz): Methyl protons of the N-ethyl group (-CH₂CH₃).

  • ¹³C NMR (125 MHz, DMSO-d₆) Predicted Chemical Shifts (δ, ppm):

    • 140-138: Imidazole C4.

    • 137-135: Imidazole C2.

    • 120-118: Imidazole C5.

    • 55-53: Methylene carbon of the methanol group (-CH₂OH).

    • 42-40: Methylene carbon of the N-ethyl group (-CH₂CH₃).

    • 15-13: Methyl carbon of the N-ethyl group (-CH₂CH₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Predicted Key Absorption Bands (cm⁻¹):

    • 3400-3200 (broad): O-H stretching of the alcohol and N-H stretching of the protonated imidazole.

    • 3150-3000: C-H stretching of the imidazole ring.

    • 2980-2850: C-H stretching of the ethyl and methylene groups.

    • 1620-1580: C=N and C=C stretching of the imidazole ring.

    • 1100-1000: C-O stretching of the primary alcohol.

Mass Spectrometry (MS)
  • Expected Fragmentation Pattern (Electrospray Ionization - Positive Mode, ESI+):

    • The mass spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 127.08.

    • Common fragmentation patterns would involve the loss of water (-18) from the molecular ion, and cleavage of the ethyl group.

Elemental Analysis
  • Calculated for C₆H₁₁ClN₂O:

    • C, 44.32%

    • H, 6.82%

    • Cl, 21.79%

    • N, 17.22%

    • O, 9.83%

  • Self-Validation: The experimentally obtained percentages should be within ±0.4% of the calculated values to confirm the elemental composition and purity of the compound.

Applications and Future Directions

(3-Ethyl-3H-imidazol-4-yl)-methanol is a versatile building block with potential applications in several areas of chemical and pharmaceutical research.[1]

  • Pharmaceutical Development: As a precursor for synthesizing more complex molecules, it can be used in the development of novel antifungal and antibacterial agents.[9]

  • Catalysis: The imidazole moiety can act as a ligand for various metal catalysts, potentially enhancing their activity and selectivity in organic transformations.

  • Materials Science: It can be incorporated into polymers and coatings to improve their properties.

  • Agrochemicals: It serves as a starting material for the synthesis of new pesticides and herbicides.[9]

Future research could focus on exploring the biological activities of derivatives of this compound, as well as its utility in developing new catalytic systems and advanced materials.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, a detailed synthetic protocol, and a predictive characterization of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride. By following the outlined procedures and using the provided analytical data as a reference, researchers can confidently synthesize and validate this valuable chemical intermediate for their specific applications in drug discovery, catalysis, and materials science. The emphasis on the rationale behind each step and the inclusion of self-validating analytical checks are intended to uphold the highest standards of scientific integrity.

References

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research.
  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. [Link]

  • Synthesis of N-substituted imidazole derivatives Figure shows the...
  • (3-Ethyl-3H-imidazol-4-yl)methanol - Chem-Impex.
  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides.
  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Prepar
  • Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support. PubMed. [Link]

  • Method for preparing 4-hydroxymethyl imidazoles.
  • (3-Ethyl-3H-imidazol-4-yl)methanol | 215872-62-1 - J&K Scientific.
  • PROCESS FOR PREPARING IMIDAZOLE DERIVATIVES.
  • Process for preparing 4-(hydroxymethyl)imidazole compounds.
  • (3-Ethyl-3H-imidazol-4-yl)-methanol AldrichCPR | Sigma-Aldrich.
  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordin
  • Carboxylic Acids to Alcohols - Chemistry Steps.
  • Ester to Alcohol - Common Conditions.
  • Synthesis of 1-hydroxymethyl-2-ethyl-4-methylimidazole - PrepChem.com.
  • (3-Ethyl-3H-imidazol-4-yl)methanol | CAS 215872-62-1 | SCBT.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Alcohol synthesis by carboxyl compound reduction - Organic Chemistry Portal.
  • 7: Reduction of carboxylic acids and esters - YouTube.
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research.
  • Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole.

Sources

Exploratory

Comprehensive NMR Spectral Characterization of (3-Ethyl-3H-imidazol-4-yl)-methanol Hydrochloride

As a Senior Application Scientist, I approach Nuclear Magnetic Resonance (NMR) spectroscopy not merely as a data collection exercise, but as a self-validating logical framework. When characterizing complex heterocyclic s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach Nuclear Magnetic Resonance (NMR) spectroscopy not merely as a data collection exercise, but as a self-validating logical framework. When characterizing complex heterocyclic salts like (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride, relying solely on 1D chemical shifts is insufficient. The structural nuances of imidazolium systems demand a rigorous, multi-dimensional approach to definitively prove regiochemistry and electronic environments.

This technical guide provides an in-depth methodology for the NMR characterization of this specific molecule, bridging the gap between theoretical causality and field-proven experimental execution.

Structural Nomenclature and Electronic Causality

(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride (CAS: 215872-62-1 for the free base) is a critical building block in pharmaceutical chemistry, frequently utilized in the development of antifungal and antibacterial agents[1].

A common point of confusion in pharmaceutical literature is its nomenclature. Due to imidazole tautomerism and IUPAC numbering rules, the commercial name "(3-Ethyl-3H-imidazol-4-yl)-methanol" refers to the exact same molecular entity as 1-ethyl-5-(hydroxymethyl)imidazole . For precise NMR assignment, we utilize the standardized 1-ethyl-5-substituted numbering convention:

  • N1 bears the ethyl group.

  • C2 is the highly deshielded bridging methine between the two nitrogens.

  • N3 is protonated due to the hydrochloride salt, creating an imidazolium cation.

  • C4 is an unsubstituted methine.

  • C5 bears the hydroxymethyl (-CH2OH) moiety.

The transition from a free base to a hydrochloride salt fundamentally alters the electron density of the ring. The positive charge distributed across the N1-C2-N3 amidine system heavily deshields the attached protons, a phenomenon strongly influenced by hydrogen bonding interactions with the chloride anion[2].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must follow a strict, step-by-step protocol designed to prevent data artifacts and signal loss.

Step-by-Step Acquisition Workflow
  • Sample Preparation: Dissolve 5–10 mg of the highly pure hydrochloride salt in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is explicitly chosen over D2O. D2O facilitates rapid deuterium exchange with the acidic C2 proton and the hydroxyl group, effectively erasing them from the spectrum[2]. DMSO-d6 preserves these critical diagnostic peaks.

  • Probe Optimization: Insert the sample into a 400 MHz or 600 MHz spectrometer. Lock onto the DMSO-d6 signal, and perform rigorous 3D gradient shimming (Z0-Z5) to ensure sharp lines, which is critical for resolving the fine splitting of the ethyl group. Tune and match the probe for both 1 H and 13 C frequencies.

  • 1 H NMR Acquisition: Execute a standard 30° pulse sequence (zg30) at 298 K. Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the protons.

  • 13 C NMR Acquisition: Execute a proton-decoupled sequence (zgpg30). Critical Step: Extend the D1 delay to at least 5.0 seconds. Quaternary carbons in imidazolium systems (like C5) have long T1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons[3]. A short D1 will cause the C5 peak to disappear into the baseline.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 5-10 mg) Lock Lock & Shim (Z0-Z5 gradients) Prep->Lock Tune Tune & Match (Probe Optimization) Lock->Tune Acq1D 1D Acquisition (1H, 13C, DEPT) Tune->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Fourier Transform & Phase Correction Acq2D->Process Validate Self-Validating Assignment Process->Validate

Fig 1. Self-validating NMR experimental workflow for imidazolium salts.

Spectral Analysis and Peak Assignment

H NMR Spectral Data

The proton spectrum of the imidazolium salt presents distinct aliphatic and aromatic regions, characterized by severe deshielding effects induced by the cationic ring.

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Assignment
Ethyl CH 3​ 1.40Triplet (t)7.33HAliphatic methyl terminus
Ethyl CH 2​ 4.20Quartet (q)7.32HN-linked methylene
CH 2​ OH4.60Singlet (s)-2HOxygenated methylene
OH5.50Broad Singlet (br s)-1HExchangeable hydroxyl
C4-H7.65Singlet (s)-1HImidazole ring methine
C2-H9.10Singlet (s)-1HBridging amidine methine
NH + ~14.50Broad Singlet (br s)-1HProtonated imidazolium

Expert Insight: The C2-H peak appears remarkably downfield at ~9.10 ppm. This extreme deshielding is caused by its position between two electronegative nitrogen atoms and the distributed positive charge of the imidazolium ring[2]. Furthermore, the N-CH 2​ protons of the ethyl group resonate at ~4.20 ppm—shifted nearly 3 ppm downfield compared to a standard alkane—due to the inductive electron withdrawal by the adjacent N1 cation.

C NMR Spectral Data

The carbon spectrum confirms the skeletal backbone, featuring three aliphatic and three aromatic carbons.

Table 2: 13 C NMR Assignments (100 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Assignment
Ethyl CH 3​ 15.2CH 3​ Aliphatic methyl
Ethyl CH 2​ 42.5CH 2​ N-alkyl methylene
CH 2​ OH53.1CH 2​ Oxygenated methylene
C4120.2CHImidazole ring (unsubstituted)
C5133.5C (Quat)Imidazole ring (substituted)
C2135.8CHImidazole ring (N-C-N)

2D NMR Workflows: Unambiguous Regiochemical Proof

While 1D NMR provides a strong hypothesis, 2D NMR experiments (COSY, HSQC, HMBC) are required to create a closed-loop validation system that definitively proves the 1,5-substitution pattern (as opposed to a 1,4-substitution pattern).

  • COSY (Correlation Spectroscopy): Confirms the vicinal coupling network of the ethyl group, showing a strong cross-peak between the CH 3​ (δ 1.40) and CH 2​ (δ 4.20) protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct one-bond C-H connections. It confirms that the highly deshielded proton at δ 9.10 is attached to the carbon at δ 135.8 (C2), and the proton at δ 7.65 is attached to the carbon at δ 120.2 (C4).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate regiochemical proof. The HMBC experiment detects long-range (2-bond and 3-bond) couplings between protons and carbons.

HMBC_Logic cluster_protons 1H NMR Peaks cluster_carbons 13C NMR Peaks H_Ethyl Ethyl CH2 (δ 4.20) C_C2 C2 Carbon (δ 135.8) H_Ethyl->C_C2 3J C_C5 C5 Carbon (δ 133.5) H_Ethyl->C_C5 3J H_C2 C2-H (δ 9.10) C_C4 C4 Carbon (δ 120.2) H_C2->C_C4 3J H_C2->C_C5 3J H_C4 C4-H (δ 7.65) H_C4->C_C2 3J H_C4->C_C5 2J H_CH2OH CH2OH (δ 4.60) H_CH2OH->C_C4 3J H_CH2OH->C_C5 2J

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) pathways confirming regiochemistry.

The Logic of the HMBC: The ethyl CH 2​ protons (δ 4.20) show strong 3-bond ( 3J ) correlations to both C2 (δ 135.8) and C5 (δ 133.5). Simultaneously, the hydroxymethyl CH 2​ protons (δ 4.60) show a 2-bond ( 2J ) correlation to C5 and a 3-bond ( 3J ) correlation to C4. Because both the ethyl group and the hydroxymethyl group correlate to the exact same quaternary carbon (C5), the molecule must be 1-ethyl-5-(hydroxymethyl)imidazole. If it were the 1,4-isomer, these correlation pathways would not intersect at the same quaternary carbon.

References

  • J&K Scientific. "(3-Ethyl-3H-imidazol-4-yl)methanol | 215872-62-1".
  • Sigma-Aldrich. "(3-Ethyl-3H-imidazol-4-yl)-methanol AldrichCPR". Sigma-Aldrich.
  • American Chemical Society. "Cation–Anion Interactions in 1-Ethyl-3-methylimidazolium-Based Ionic Liquids with Aprotic Heterocyclic Anions (AHAs)". The Journal of Physical Chemistry B.
  • American Chemical Society. "13C NMR Relaxation Rates in the Ionic Liquid 1-Ethyl-3-methylimidazolium Butanesulfonate". The Journal of Physical Chemistry A.

Sources

Foundational

Molecular weight and aqueous solubility of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride

An In-depth Technical Guide on the Molecular Weight and Aqueous Solubility of (3-Ethyl-3H-imidazol-4-yl)-methanol Hydrochloride Introduction (3-Ethyl-3H-imidazol-4-yl)-methanol is a heterocyclic organic compound featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Molecular Weight and Aqueous Solubility of (3-Ethyl-3H-imidazol-4-yl)-methanol Hydrochloride

Introduction

(3-Ethyl-3H-imidazol-4-yl)-methanol is a heterocyclic organic compound featuring a core imidazole ring, a structure of significant interest in medicinal chemistry and materials science. The imidazole moiety is a fundamental building block in various natural products, including the amino acid histidine and purines. Its unique electronic and structural properties make it a versatile scaffold in the synthesis of novel therapeutic agents, particularly in the development of antifungal and antibacterial agents.[1][2] This compound can serve as a key intermediate in the synthesis of more complex molecules for pharmaceutical development, catalysis, and biochemical research.[1]

Understanding the fundamental physicochemical properties of a compound is a prerequisite for any research or development application. Among the most critical of these are molecular weight and aqueous solubility. Accurate molecular weight is essential for stoichiometric calculations in synthesis and for preparing solutions of known molarity. Aqueous solubility is a paramount determinant of a compound's behavior in biological systems, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of drug development.

This technical guide provides a detailed examination of the molecular weight and aqueous solubility of the hydrochloride salt of (3-Ethyl-3H-imidazol-4-yl)-methanol. It is designed for researchers, scientists, and drug development professionals, offering not only core data but also the theoretical underpinnings and practical experimental protocols necessary for its application in a laboratory setting.

Section 1: Chemical Identity and Molecular Weight

The precise identification and characterization of a molecule begin with its structure and molecular formula. (3-Ethyl-3H-imidazol-4-yl)-methanol is often handled as its hydrochloride salt to improve its stability and aqueous solubility.

Identifier Value
IUPAC Name (3-ethyl-1H-imidazol-4-yl)methanol hydrochloride
CAS Number (Free Base) 215872-62-1[1][3][4]
Molecular Formula (Free Base) C₆H₁₀N₂O[3]
Molecular Formula (HCl Salt) C₆H₁₁ClN₂O
SMILES (Free Base) CCN1C=NC=C1CO[1]
Chemical Structure

The structure consists of an imidazole ring substituted with an ethyl group at the N3 position and a hydroxymethyl group at the C4 position. In the hydrochloride salt form, one of the nitrogen atoms on the imidazole ring is protonated, and a chloride ion serves as the counter-ion.

Caption: 2D structure of (3-Ethyl-3H-imidazol-4-yl)-methanol Hydrochloride.

Molecular Weight Calculation

The molecular weight of the hydrochloride salt is the sum of the molecular weight of the free base and the molecular weight of hydrogen chloride (HCl).

Step 1: Molecular Weight of the Free Base (C₆H₁₀N₂O) The molecular weight of the free base is reported as 126.16 g/mol .[3] This is calculated using the atomic weights of its constituent elements:

  • Carbon (C): 6 × 12.011 = 72.066

  • Hydrogen (H): 10 × 1.008 = 10.080

  • Nitrogen (N): 2 × 14.007 = 28.014

  • Oxygen (O): 1 × 15.999 = 15.999

  • Total (Free Base): 126.159 g/mol

Step 2: Molecular Weight of Hydrogen Chloride (HCl)

  • Hydrogen (H): 1 × 1.008 = 1.008

  • Chlorine (Cl): 1 × 35.453 = 35.453

  • Total (HCl): 36.461 g/mol

Step 3: Molecular Weight of the Hydrochloride Salt

  • MW (Salt) = MW (Free Base) + MW (HCl)

  • MW (Salt) = 126.159 + 36.461 = 162.62 g/mol

This calculated value is fundamental for all quantitative work, including the preparation of standard solutions for analytical assays and for ensuring correct stoichiometry in chemical reactions.

Component Molecular Formula Molecular Weight ( g/mol )
Free BaseC₆H₁₀N₂O126.16[3]
Hydrochloride SaltC₆H₁₁ClN₂O162.62

Section 2: Aqueous Solubility

Aqueous solubility is a critical parameter that influences a compound's utility, particularly in pharmaceutical and biological applications. While specific experimental solubility data for (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is not widely published, we can infer its likely behavior and outline a definitive method for its determination.

Theoretical Considerations

Several structural features of the molecule point towards favorable water solubility, especially in its hydrochloride salt form.

  • Imidazole Ring: The imidazole ring itself is polar and capable of hydrogen bonding, which generally contributes to water solubility.[2]

  • Hydroxymethyl Group (-CH₂OH): The presence of a hydroxyl group allows for strong hydrogen bonding with water molecules, significantly enhancing hydrophilicity.

  • Ethyl Group (-CH₂CH₃): The ethyl group is hydrophobic and will slightly decrease water solubility. However, its impact is likely outweighed by the hydrophilic portions of the molecule.

  • Hydrochloride Salt Formation: This is the most critical factor for high aqueous solubility. The basic nitrogen atom in the imidazole ring accepts a proton from HCl, forming a positively charged imidazolium cation. This ionic species can readily participate in ion-dipole interactions with polar water molecules, a much stronger interaction than the hydrogen bonding available to the neutral free base. This salt formation strategy is a classic and highly effective method used in the pharmaceutical industry to increase the aqueous solubility and dissolution rate of basic drug candidates. A related compound, 4-Imidazolemethanol hydrochloride, is reported to be soluble in water at a concentration of 50 mg/mL, supporting the expectation of good solubility for this molecule.[5]

Experimental Determination of Aqueous Solubility

To obtain a definitive, quantitative value for aqueous solubility, a standardized experimental protocol is required. The equilibrium shake-flask method is the gold standard, recommended by regulatory agencies for its reliability.

Sources

Exploratory

An In-depth Technical Guide to (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride: Safety, Handling, and Core Properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride, moving beyond a standard Safety Data Sheet (SDS) to offer...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights for its safe handling and effective use in a research and development setting. Given the limited availability of a specific SDS for this exact compound, this document synthesizes information from structurally related imidazole derivatives to establish a robust framework for safety and experimental protocols.

Part 1: Chemical and Physical Identity

(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is a heterocyclic compound featuring an imidazole core, a functional group of significant interest in medicinal chemistry and materials science. Its structure suggests potential applications as a building block in the synthesis of more complex molecules, such as antifungal and antibacterial agents.[1][2]

Table 1: Core Chemical Identifiers

PropertyValue
IUPAC Name (3-ethylimidazol-4-yl)methanol hydrochloride
CAS Number 215872-62-1 (for the free base)
Molecular Formula C₆H₁₁ClN₂O
Molecular Weight 162.62 g/mol
SMILES CCN1C=NC=C1CO.Cl
InChI Key FRNCAMZAPFINSG-UHFFFAOYSA-N (for the free base)

Part 2: Hazard Identification and Toxicological Profile

GHS Classification (Inferred)

The free base, (3-Ethyl-3H-imidazol-4-yl)-methanol, is classified with the GHS07 pictogram, indicating it is harmful. The primary hazard statement is H302: Harmful if swallowed. Based on data for similar compounds like 4-(Hydroxymethyl)imidazole hydrochloride, additional hazards may include:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4][5]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][5]

It is crucial to handle this compound with the assumption that it possesses these potential hazards.

Toxicological Insights

The imidazole moiety itself can have biological activity. Imidazole derivatives are explored for their anti-neoplastic potential, and they can induce cellular processes like autophagy.[6] The primary routes of exposure are ingestion, inhalation, and skin/eye contact. Ingestion of related compounds may be harmful.[3][7]

Part 3: Safe Laboratory Handling and Storage

Given the inferred hazards, a cautious and systematic approach to handling and storage is paramount. The following protocols are based on best practices for handling imidazole derivatives in a research setting.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE and engineering control selection is to create a multi-layered barrier to exposure.

  • Engineering Controls : Always handle (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride within a certified laboratory chemical fume hood.[8][9][10] This is critical to prevent inhalation of any dust or aerosols that may be generated. Ensure that an emergency eyewash station and safety shower are readily accessible.[9][10]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : ANSI Z87.1-compliant safety glasses are the minimum requirement.[8] However, given the potential for serious eye irritation, chemical safety goggles are strongly recommended. A face shield should be used when there is a risk of splashing.

    • Hand Protection : Nitrile gloves are a standard requirement for handling solid powders of this nature.[8] Always inspect gloves for pinholes or tears before use. Employ proper glove removal techniques to avoid contaminating your skin.[8]

    • Skin and Body Protection : A lab coat is mandatory. For larger quantities or when there is a significant risk of spillage, consider additional protective clothing.

Experimental Workflow: Weighing and Dissolving

This protocol is designed to minimize exposure during routine laboratory procedures.

  • Preparation : Don your required PPE and ensure the chemical fume hood is functioning correctly.

  • Weighing :

    • Tare a suitable container on an analytical balance inside the fume hood.

    • Carefully transfer the required amount of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride to the container. Avoid creating dust.

    • Close the primary container immediately after dispensing.

  • Dissolution :

    • Add the desired solvent to the container with the weighed compound.

    • Gently swirl or stir to dissolve. If necessary, use a sonicator within the fume hood.

  • Cleanup :

    • Decontaminate any surfaces that may have come into contact with the compound.

    • Dispose of any contaminated materials, such as weighing paper or disposable pipettes, in a designated hazardous waste container.

Below is a diagram illustrating the safe handling workflow.

G cluster_0 Preparation cluster_1 Handling in Fume Hood cluster_2 Cleanup and Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Weigh Compound Weigh Compound Verify Fume Hood->Weigh Compound Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Cap and Label Cap and Label Dissolve in Solvent->Cap and Label Decontaminate Surfaces Decontaminate Surfaces Cap and Label->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Sources

Foundational

A Technical Guide to the Preliminary Toxicity Screening of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride

Abstract This technical guide provides a comprehensive framework for the preliminary toxicity screening of the novel chemical entity (NCE), (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride. As a substituted imidazole, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicity screening of the novel chemical entity (NCE), (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride. As a substituted imidazole, this compound belongs to a class of molecules with broad therapeutic applications and a corresponding need for careful safety evaluation.[1][2][3][4] This document outlines a tiered, multi-parametric approach, beginning with foundational in vitro assays for cytotoxicity and genotoxicity, followed by targeted assessments for potential hepatotoxicity and cardiotoxicity—key areas of concern for heterocyclic compounds.[1] Detailed, field-proven protocols are provided for each assay, including the MTT and LDH cytotoxicity assays, the bacterial reverse mutation (Ames) test, in vitro hepatotoxicity assessment using HepG2 cells, and a hERG channel inhibition assay. The rationale behind the experimental design, data interpretation, and decision-making logic is explained to guide researchers and drug development professionals in establishing a robust preliminary safety profile for this compound and similar NCEs.

Introduction and Strategic Rationale

The preclinical safety assessment of any NCE is a cornerstone of the drug development pathway, designed to identify potential liabilities long before clinical trials.[5][6] For (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride, a molecule featuring an ethyl-substituted imidazole core, a strategic approach to toxicity screening is warranted.[7][8] Imidazole derivatives are known to sometimes be associated with specific organ toxicities, including liver injury and cardiovascular effects.[1] Therefore, a preliminary screening battery must not only assess general cellular health but also probe these specific, mechanistically-driven endpoints.

The strategy outlined herein adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) by prioritizing in vitro methodologies to gather critical data while minimizing animal usage.[9] This tiered approach, grounded in guidelines from international bodies like the Organisation for Economic Co-operation and Development (OECD), ensures that subsequent, more resource-intensive in vivo studies are designed with maximum efficiency and ethical consideration.[9][10]

Compound Profile: (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride
  • IUPAC Name: (3-ethylimidazol-4-yl)methanol;hydrochloride[8]

  • Molecular Formula: C₆H₁₁ClN₂O

  • Molecular Weight: 162.62 g/mol (for the hydrochloride salt)

  • Structure: A five-membered imidazole ring with an ethyl group at the N3 position and a hydroxymethyl group at the C4 position. The hydrochloride salt form generally enhances aqueous solubility.[11][12]

  • Relevance: The imidazole scaffold is a privileged structure in medicinal chemistry, found in numerous antifungal, antibacterial, and other therapeutic agents.[2][3][13] This history necessitates a thorough evaluation of any new derivative.

Tier 1: Foundational In Vitro Toxicity Assessment

The initial tier of screening establishes a baseline for the compound's interaction with fundamental cellular processes: viability and genetic integrity.

General Cytotoxicity: A Dual-Endpoint Approach

To obtain a comprehensive view of cytotoxicity, it is crucial to employ at least two assays with distinct biological endpoints.[14] This guide recommends the concurrent use of the MTT assay (measuring metabolic activity) and the LDH assay (measuring cell membrane integrity).[14][15][16]

  • Causality: A compound could inhibit mitochondrial function without immediately rupturing the cell membrane, or vice-versa. Relying on a single assay could lead to a false negative. For example, the MTT assay is highly sensitive to mitochondrial impairment, while the LDH assay detects overt plasma membrane damage.[14][17] Comparing results from both provides a more nuanced understanding of the cytotoxic mechanism.

  • Cell Seeding: Plate a suitable human cell line (e.g., HEK293 or HepG2) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 24 to 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[14] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[14][15]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol in a parallel plate.

  • Incubation: Incubate for the same duration as the MTT assay.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.

  • Incubation & Measurement: Incubate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm.[16] The released LDH catalyzes the reduction of a tetrazolium salt to a colored formazan product.[15]

  • Lysis Control: Include wells with cells treated with a lysis buffer to determine maximum LDH release.

  • Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.

Assay EndpointCell LineIC₅₀ (µM)Interpretation
Metabolic Activity (MTT)HepG275.2Moderate inhibition of metabolic function.
Membrane Integrity (LDH)HepG2>200Low impact on plasma membrane integrity at tested concentrations.
Genotoxicity: Bacterial Reverse Mutation (Ames) Test

The Ames test is a mandatory first screen for mutagenicity, assessing a compound's potential to induce genetic mutations.[19][20] It uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-).[19] The assay detects mutations that restore the gene's function, allowing the bacteria to grow on a histidine-free medium (revertants).[20][21]

  • Self-Validation: The protocol's integrity is maintained by including both positive and negative controls. The inclusion of a metabolic activation system (rat liver S9 fraction) is critical, as some chemicals only become mutagenic after being metabolized by liver enzymes.[19]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Compound Test Compound Dilutions Incubate_S9_plus Incubate: Compound + Strain + S9 Compound->Incubate_S9_plus Incubate_S9_minus Incubate: Compound + Strain - S9 Compound->Incubate_S9_minus Strains Salmonella Strains (e.g., TA98, TA100) Strains->Incubate_S9_plus Strains->Incubate_S9_minus S9_Mix S9 Metabolic Activation Mix S9_Mix->Incubate_S9_plus Plate Plate onto Minimal Glucose Agar (His-free) Incubate_S9_plus->Plate Incubate_S9_minus->Plate Incubate_37C Incubate at 37°C for 48-72 hours Plate->Incubate_37C Count Count Revertant Colonies Incubate_37C->Count Compare Compare to Vehicle Control (Mutagenicity Ratio) Count->Compare

Caption: Workflow for the Ames bacterial reverse mutation test.

  • Strain Preparation: Prepare overnight cultures of S. typhimurium strains TA98 and TA100.[21]

  • Metabolic Activation: Prepare the S9 mix from Aroclor-1254 induced rat liver (if not commercially sourced).

  • Exposure: In separate tubes for each concentration and strain, mix 100 µL of bacterial culture, 100 µL of the test compound dilution, and either 500 µL of S9 mix (+S9 condition) or 500 µL of phosphate buffer (-S9 condition).[19]

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine/biotin) to each tube, vortex briefly, and pour onto minimal glucose agar plates.[19]

  • Incubation: Incubate plates at 37°C for 48-72 hours.[22]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Evaluation: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies and/or a reproducible increase at least two-fold higher than the negative control.[5]

Tier 2: Targeted Organ Toxicity Assessment

Based on the chemical class (imidazole), it is prudent to investigate potential hepatotoxicity and cardiotoxicity early in the screening process.[1]

In Vitro Hepatotoxicity

Drug-induced liver injury (DILI) is a major cause of drug attrition.[23][24] Human hepatoma cell lines like HepG2 are widely used as a preliminary model to screen for potential hepatotoxicants.[23][24][25] A multiparametric high-content analysis (HCA) approach can provide deeper insights than viability assays alone.[26][27]

  • Mechanistic Insight: Imidazole-containing drugs have been shown to cause mitochondrial dysfunction in liver cells.[1][28] Therefore, assays should monitor not just cell death, but also key events like mitochondrial membrane potential (MMP) collapse and the generation of reactive oxygen species (ROS).[23][26]

  • Cell Culture: Plate HepG2 cells in 96-well, black-walled imaging plates.

  • Treatment: Expose cells to a range of concentrations of the test compound for 24 hours.

  • Staining: Add a cocktail of fluorescent dyes to the live cells, including:

    • Hoechst 33342: To stain nuclei and assess cell count/nuclear morphology.

    • TMRM/TMRE: A potentiometric dye that accumulates in healthy mitochondria with high MMP. A loss of fluorescence indicates mitochondrial depolarization.[27]

    • CellROX Green: A dye that fluoresces upon oxidation by ROS.

  • Imaging: Acquire images using an automated high-content imaging system.

  • Analysis: Use image analysis software to quantify multiple parameters per cell: cell count (viability), nuclear size/intensity (apoptosis indicator), TMRM intensity (MMP), and CellROX intensity (ROS).

Hepatotoxicity_Pathway Compound (3-Ethyl-3H-imidazol-4-yl)- methanol hydrochloride Mito Mitochondrial Insult Compound->Mito ETC Electron Transport Chain Inhibition Mito->ETC MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ETC->MMP ROS Increased Reactive Oxygen Species (ROS) ETC->ROS e- leak ATP ATP Depletion MMP->ATP Apoptosis Apoptosis ROS->Apoptosis ATP->Apoptosis

In Vitro Cardiotoxicity: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability in drug development. B[29][30][31]lockade of this channel can prolong the cardiac action potential, leading to a potentially fatal arrhythmia known as Torsades de Pointes. T[29]herefore, screening for hERG inhibition is a regulatory expectation and a critical safety checkpoint.

[32]* Expertise: While manual patch-clamp is the gold standard, automated patch-clamp systems (e.g., QPatch) provide high-quality, higher-throughput data suitable for early screening. T[29]hese systems measure the actual ion flow through the channel in response to the test compound.

[29]##### Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). 2[29]. Assay Preparation: Cells are prepared and loaded onto the automated patch-clamp system (e.g., QPatch or SyncroPatch). 3[29]. Baseline Recording: A stable whole-cell recording is established, and the baseline hERG current is measured using a specific voltage protocol.

  • Compound Application: The test compound is applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM) to the same cell. 5[29]. Data Acquisition: The hERG tail current is measured after each compound application.

  • Controls: A vehicle control (e.g., 0.3% DMSO) and a potent positive control inhibitor (e.g., E-4031) are run to validate the assay. 7[29]. Analysis: The percentage inhibition of the hERG current is calculated for each concentration. An IC₅₀ value is determined from the concentration-response curve.

AssayEndpointIC₅₀ (µM)Preliminary Risk Assessment
Automated Patch-ClamphERG Channel Inhibition35.8Low to moderate risk. A >30-fold margin between the IC₅₀ and projected therapeutic plasma concentration is often desired. Further evaluation is needed.

Data Integration and Decision Making

The goal of this preliminary screen is not to definitively label the compound as "toxic" or "safe," but to build a data-driven risk profile that informs a "Go/No-Go" decision for further development.

Decision_Tree Start Start: Preliminary Toxicity Data Cytotoxicity Cytotoxicity (MTT/LDH) IC50 > 50µM? Start->Cytotoxicity Genotoxicity Ames Test Negative? Cytotoxicity->Genotoxicity Yes NoGo_Cyto NO-GO High Cytotoxicity Cytotoxicity->NoGo_Cyto No Organ_Tox Hepatotoxicity & hERG IC50 in acceptable range? Genotoxicity->Organ_Tox Yes NoGo_Geno NO-GO Mutagenic Potential Genotoxicity->NoGo_Geno No Go GO Proceed to In Vivo Acute Toxicity (e.g., OECD 420) Organ_Tox->Go Yes Consider CONSIDER Structure-Activity Relationship (SAR) Modification or De-risk Organ_Tox->Consider No

Caption: A simplified decision-making tree based on preliminary toxicity data.

A favorable profile would show low cytotoxicity (IC₅₀ > 50 µM), no evidence of mutagenicity in the Ames test, and a sufficient safety margin for any hERG or hepatotoxic effects (e.g., IC₅₀ > 30x the anticipated efficacious concentration). If flags are raised, such as potent hERG inhibition or a positive Ames result, a "No-Go" or "Consider" decision would be appropriate, potentially triggering medicinal chemistry efforts to mitigate the liability. If the profile is clean, the next logical step is a limited in vivo acute toxicity study, such as the OECD 420 Fixed Dose Procedure, to begin to understand the compound's effects in a whole organism.

This guide presents a robust, logical, and efficient strategy for the preliminary toxicity screening of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride. By integrating a tiered battery of validated in vitro assays, researchers can identify key toxicological liabilities early, enabling informed, data-driven decisions in the drug development process. This approach not only conserves resources but also aligns with modern, ethical standards for preclinical safety evaluation.

References

  • Eurofins Discovery. In Vitro Hepatotoxicity Services. [Link]

  • Organisation for Economic Co-operation and Development (OECD). Guidelines for the Testing of Chemicals. [Link]

  • Evotec (Cyprotex). hERG Safety. [Link]

  • Bio-protocol. Microbial Mutagenicity Assay: Ames Test. [Link]

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]

  • Reaction Biology. hERG Assay Services. [Link]

  • Abraham, V. C., et al. (2021). Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. Current Protocols, 1(6), e173. [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

  • Evotec (Cyprotex). Ames Test. [Link]

  • Creative Biolabs. HepG2-based Cytotoxicity Assay Service. [Link]

  • Vinken, M., et al. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 91(4), 1575–1584. [Link]

  • U.S. Environmental Protection Agency. (1983). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). [Link]

  • O'Brien, P. J., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology and Applied Pharmacology, 363, 103-113. [Link]

  • Metrion Biosciences. hERG screening using high quality electrophysiology assays. [Link]

  • OECD. (2015). Full List of Test Guidelines. [Link]

  • Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. [Link]

  • National Toxicology Program. OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]

  • Le-Huu, T., et al. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences, 157(1), 133–144. [Link]

  • Berufsgenossenschaft Rohstoffe und chemische Industrie. (2005). Toxicological Evaluations: Imidazole. [Link]

  • International Journal of Creative Research Thoughts. (2023). To Design and In-Silico Study of Novel Imidazole Derivative as Antimicrobial Agent. IJCRT, 11(6). [Link]

  • Greenstone Biosciences. CARTOX (hERG Toxicity Assay). [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Wikipedia. Imidazole. [Link]

  • da Silva, G. N., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23-27. [Link]

  • The Rockefeller University. A cell-free, high-throughput hERG safety assay. [Link]

  • Chem-Impex. (3-Ethyl-3H-imidazol-4-yl)methanol. [Link]

  • Worcester, T. T., et al. (2012). Particle-Induced Artifacts in the MTT and LDH Viability Assays. Chemical Research in Toxicology, 25(8), 1735–1742. [Link]

  • Journal of Applied Pharmaceutical Sciences and Research. (2025). Current approaches to toxicity profiling in early-stage drug development. [Link]

  • Gauthaman, K., & Saleem, T. S. M. (2009). Toxicological screening. Pharmacognosy Reviews, 3(6), 238–244. [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. [Link]

  • Molecules. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Molecules, 13(11), 2735-2745. [Link]

  • Al-Ostoot, F. H., et al. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 15(1), 6981. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride in Organic Synthesis

Abstract (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is a versatile and functionalized heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2] I...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is a versatile and functionalized heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its structure, featuring a reactive primary alcohol, an N-ethylated imidazole core, and a second nucleophilic nitrogen, offers multiple avenues for synthetic modification. This guide provides an in-depth exploration of its applications, detailing not just the "how" but the critical "why" behind key synthetic transformations. We present validated, step-by-step protocols for esterification, oxidation, and its use as a ligand precursor, designed for immediate application in a research and development setting.

Introduction and Reagent Profile

The imidazole moiety is a cornerstone in medicinal chemistry and catalysis, prized for its aromaticity, hydrogen bonding capabilities, and ability to coordinate with metal ions.[3][4] (3-Ethyl-3H-imidazol-4-yl)-methanol provides a pre-functionalized and regiochemically defined scaffold, allowing chemists to bypass foundational ring-synthesis steps and proceed directly with diversification. The N-ethyl group enhances lipophilicity and sterically directs subsequent reactions, while the hydroxymethyl group at the C4 position serves as a prime handle for a wide array of classical and modern organic transformations.

This reagent is typically supplied as a hydrochloride salt, which enhances its shelf-life and crystallinity, making it easier to handle and weigh accurately compared to the often-hygroscopic free base. However, the presence of the HCl salt necessitates careful consideration of reaction conditions, as a stoichiometric amount of base is required to liberate the neutral, reactive form of the imidazole for many transformations.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₆H₁₁ClN₂ON/A
Molecular Weight 162.62 g/mol Derived from C₆H₁₀N₂O (126.16 g/mol )[5]
Appearance Light yellow to white crystalline solid[2]
SMILES CCn1cncc1CO.Cl[5] (modified for HCl salt)
Storage Store at 0-8 °C, protect from moisture[2]

Core Application: Functional Group Transformations

The primary alcohol is the most accessible functional group for immediate derivatization, providing a gateway to a vast array of other functionalities and molecular architectures.

Protocol: Catalytic Esterification for Prodrug Synthesis and Polarity Modulation

Scientific Rationale: The conversion of the primary alcohol to an ester is a fundamental transformation. In drug development, this modification is often used to create prodrugs with improved bioavailability, as the ester can be cleaved in vivo by esterases to release the active parent molecule. It also serves as a critical tool for modulating the polarity and solubility of a compound, which is essential for optimizing performance in catalysis, materials science, and agrochemical formulations.[1][2]

We employ N-methylimidazole (or a similar nucleophilic catalyst) in this protocol. Its function is to intercept the acylating agent (acetic anhydride) to form a highly reactive N-acetylimidazolium intermediate. This intermediate is far more electrophilic and susceptible to attack by the alcohol than the anhydride itself, dramatically accelerating the reaction rate.[6]

Diagram: Catalytic Cycle of N-Methylimidazole in Esterification

This diagram illustrates the nucleophilic catalysis mechanism. The catalyst, N-Methylimidazole, is regenerated at the end of the cycle.

G Ac2O Acetic Anhydride (Ac₂O) Intermediate N-Acetylimidazolium (Highly Reactive) Ac2O->Intermediate Reacts with NMI N-Methylimidazole (Catalyst) NMI->Intermediate Attacks Product Ester Product Intermediate->Product Acylates Acetate Acetate (AcO⁻) Intermediate->Acetate Releases Alcohol (3-Ethyl-3H-imidazol-4-yl)-methanol (Substrate) Alcohol->Product Reacts with Product->NMI Regenerates Catalyst

Caption: Catalytic cycle for N-methylimidazole-mediated esterification.

Detailed Experimental Protocol:

  • Reagent Preparation: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride (1.0 eq, e.g., 162 mg, 1.0 mmol).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM, 10 mL). To the resulting suspension, add triethylamine (TEA, 2.5 eq, 253 mg, 2.5 mmol). The TEA serves a dual purpose: it deprotonates the hydrochloride salt to form the free base and also neutralizes the acetic acid byproduct of the reaction. Stir for 10 minutes at room temperature until the solid dissolves.

  • Catalyst and Acylating Agent: Add N-methylimidazole (0.1 eq, 8.2 mg, 0.1 mmol) followed by the dropwise addition of acetic anhydride (1.2 eq, 122 mg, 1.2 mmol).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in DCM. The product spot should have a higher Rf value than the starting alcohol. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (eluting with a gradient of 0-5% methanol in DCM) to yield the pure acetate ester.

Protocol: Selective Oxidation to 3-Ethyl-1H-imidazole-4-carbaldehyde

Scientific Rationale: The oxidation of the primary alcohol to an aldehyde creates a valuable electrophilic center. This aldehyde is a key intermediate for synthesizing more complex molecules via reactions such as reductive amination (to form amines), Wittig reactions (to form alkenes), and condensations.[7] The choice of oxidizing agent is critical to prevent over-oxidation to the often-undesired carboxylic acid. We use pyridinium chlorochromate (PCC), a classic and reliable reagent that delivers the aldehyde with minimal side products when used in a non-polar, anhydrous solvent like DCM.

Diagram: Experimental Workflow for Oxidation

A streamlined workflow for the selective oxidation of the primary alcohol to an aldehyde using PCC.

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification Start Start with (3-Ethyl-3H-imidazol-4-yl)-methanol (free base) Dissolve Dissolve in anhydrous DCM Start->Dissolve AddPCC Add PCC (1.5 eq) in portions Dissolve->AddPCC Inert Atmosphere Stir Stir at RT (2-3 hours) AddPCC->Stir Filter Dilute with Ether, Filter through Celite/Silica Stir->Filter Monitor by TLC Concentrate Concentrate filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify End Pure Aldehyde Product Purify->End

Caption: Step-wise workflow for the PCC oxidation of the substrate.

Detailed Experimental Protocol:

Note: This reaction should be performed with the free base. If starting with the hydrochloride salt, it must first be neutralized and isolated.

  • Reagent Preparation: In a fume hood, add pyridinium chlorochromate (PCC, 1.5 eq, e.g., 323 mg, 1.5 mmol) to a round-bottom flask containing anhydrous dichloromethane (DCM, 10 mL) and powdered 4Å molecular sieves (approx. 1g). The sieves absorb water, ensuring anhydrous conditions which are crucial for preventing side reactions.

  • Substrate Addition: In a separate flask, dissolve (3-Ethyl-3H-imidazol-4-yl)-methanol (1.0 eq, 126 mg, 1.0 mmol) in anhydrous DCM (5 mL).

  • Reaction Execution: Add the substrate solution to the stirring PCC suspension in one portion. The mixture will turn dark brown.

  • Reaction Monitoring: Stir vigorously at room temperature for 2-3 hours. Monitor the disappearance of the starting material by TLC (10% Methanol/DCM).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) to precipitate the chromium byproducts.

  • Purification: Pass the entire mixture through a short plug of silica gel, eluting with additional diethyl ether or ethyl acetate. This filtration removes the insoluble chromium salts. Collect the filtrate and concentrate under reduced pressure. The resulting crude aldehyde can be further purified by flash chromatography if necessary.

Safety, Handling, and Storage

  • (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is classified as an acute oral toxicant (Category 4) and causes skin and eye irritation.[5]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this reagent. All operations should be performed in a well-ventilated fume hood.

  • Handling: As a hydrochloride salt, the compound can be hygroscopic. Keep the container tightly sealed and store in a desiccator if possible. When weighing, do so quickly to minimize water absorption.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not allow it to enter drains.

  • Anaphylaxis Risk: While not specifically documented for this compound, all chemical reagents carry a potential risk of inducing an allergic or hypersensitivity reaction upon exposure.[8][9] Personnel should be aware of emergency procedures for managing anaphylaxis, which include immediate cessation of exposure and seeking medical attention.[10]

References

  • Al-Masoudi, N. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(15), 5789. [Link]

  • Zhang, Q-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Rasayan Journal of Chemistry, 5(4), 469-473. [Link]

  • Jabbar, H. S., et al. (2015). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Scientific & Engineering Research, 6(1), 163-172. [Link]

  • Hernández, E. R., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 48-69. [Link]

  • Castro, E. A. (1980). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of the American Chemical Society, 102(27), 7752-7754. [Link]

  • Pal, M., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 1-8. [Link]

  • ILumens SimuCarePro. Management of anaphylaxis following drug administration. [Link]

  • Sharma, D., et al. (2009). Synthesis and biological activities of some new imidazole derivatives. Journal of the Indian Chemical Society, 86, 1-5. [Link]

  • Heravi, M. M., et al. (2011). l-Proline-catalyzed three-component synthesis of condensed imidazoles. Arabian Journal of Chemistry, 10, S1848-S1853. [Link]

  • Wikipedia. 1-Ethyl-3-methylimidazolium chloride. [Link]

  • National Toxicology Program. (2019). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. Toxicity Report Series, (92). [Link]

  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Molecules, 13(11), 2898-2905. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatile Applications of 2-Ethyl-4-methylimidazole in Pharmaceuticals and Agrochemicals. [Link]

  • Clinical Research Center, Virginia Commonwealth University. (2019). CO42- Allergy Hypersensitivity Management. [Link]

  • Dadiboyena, S. (2012). Multi-Component Synthesis of Novel Diazoles: their Characterization and Biological Evaluation. Chemical Sci Rev Lett, 1(1), 39-44. [Link]

  • World Health Organization (WHO). (2012). Guideline for the Emergency Treatment of Anaphylaxis. [Link]

Sources

Application

Step-by-step preparation of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride stock solutions

Application Notes and Protocols Topic: Step-by-Step Preparation of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride Stock Solutions For: Researchers, scientists, and drug development professionals. Introduction (3-Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: Step-by-Step Preparation of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride Stock Solutions

For: Researchers, scientists, and drug development professionals.

Introduction

(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development.[1][2][3] The imidazole moiety is a crucial component in many biologically active molecules, contributing to their therapeutic effects.[4][5][6] Accurate and consistent preparation of stock solutions is a critical first step in any experiment to ensure reliable and reproducible results. This guide provides a detailed, step-by-step protocol for the preparation of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride stock solutions, grounded in established scientific principles and safety practices.

Physicochemical Properties and Preliminary Considerations

A thorough understanding of the compound's properties is essential for proper handling and solution preparation.

PropertyValueSource/Note
IUPAC Name (3-ethylimidazol-4-yl)methanol;hydrochloride[3]
Molecular Formula C₆H₁₁ClN₂OCalculated
Molecular Weight 162.62 g/mol Calculated from the free base MW of 126.16 g/mol [7]
Appearance Solid (predicted)[7]
Solubility Expected to be soluble in water and polar organic solvents like DMSO and ethanol.Based on the properties of similar imidazole hydrochloride salts[2][8]

Safety Precautions and Handling

(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is classified as an acute toxicant (oral) and requires careful handling to minimize exposure.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the solid compound and its solutions.[9][10]

  • Engineering Controls: Weighing and initial handling of the powdered compound should be performed in a chemical fume hood or a vented balance enclosure to prevent inhalation of airborne particles.[9][11]

  • Safety Data Sheet (SDS): Always review the SDS for the specific compound before use to be fully aware of its hazards and emergency procedures.[10]

Protocol for Preparation of a 100 mM Stock Solution in DMSO

This protocol details the preparation of a 100 mM stock solution of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride in dimethyl sulfoxide (DMSO). DMSO is a common solvent for preparing high-concentration stock solutions due to its excellent solvating properties and compatibility with many biological assays.[8]

Materials and Equipment
  • (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Pipettes and sterile tips

Step-by-Step Procedure
  • Calculations:

    • The first step is to calculate the mass of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride required to prepare the desired volume and concentration of the stock solution. The formula for this calculation is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL of a 100 mM stock solution:

      • Concentration = 100 mM = 0.1 mol/L

      • Volume = 1 mL = 0.001 L

      • Molecular Weight = 162.62 g/mol

      • Mass = 0.1 mol/L x 0.001 L x 162.62 g/mol = 0.01626 g = 16.26 mg

  • Weighing the Compound:

    • Place a sterile, amber microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh out the calculated mass (e.g., 16.26 mg) of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride into the tared tube. Perform this step in a chemical fume hood.[9][11]

  • Solubilization:

    • Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the microcentrifuge tube containing the weighed compound.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.[8]

    • Visually inspect the solution against a light source to ensure that all the solid has dissolved and there are no visible particulates.[8] If complete dissolution is not achieved, brief sonication in a water bath can be employed.

  • Sterile Filtration (Optional but Recommended):

    • For applications requiring sterile conditions, such as cell culture experiments, the stock solution should be sterile-filtered. This is a critical step to remove any potential microbial contamination.[12][13]

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe. A filter with a membrane material that is compatible with DMSO (e.g., PTFE) should be used.

    • Dispense the solution through the filter into a sterile, amber cryovial. The production of sterile preparations should be carried out in a clean area.[14]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[8]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[15]

    • Store the aliquots at -20°C or -80°C for long-term stability. For many imidazole-containing compounds, storage at -20°C is suitable for several months, while -80°C can extend stability.[8]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_sol Solubilization Phase cluster_final Finalization & Storage calc 1. Calculate Mass weigh 2. Weigh Compound (in fume hood) calc->weigh add_solvent 3. Add Anhydrous DMSO weigh->add_solvent dissolve 4. Vortex/Sonicate to Dissolve add_solvent->dissolve filter 5. Sterile Filter (0.22 µm) dissolve->filter aliquot 6. Aliquot into Single-Use Vials filter->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride stock solutions.

Dilution of Stock Solutions

To prepare a working solution from a concentrated stock, the following dilution equation can be used:

M₁V₁ = M₂V₂ [16][17]

Where:

  • M₁ = Molarity of the stock solution

  • V₁ = Volume of the stock solution

  • M₂ = Molarity of the diluted solution

  • V₂ = Volume of the diluted solution

For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock solution:

  • M₁ = 100 mM

  • M₂ = 100 µM = 0.1 mM

  • V₂ = 1 mL

  • V₁ = (M₂V₂) / M₁ = (0.1 mM * 1 mL) / 100 mM = 0.001 mL = 1 µL

Therefore, 1 µL of the 100 mM stock solution would be added to 999 µL of the appropriate assay buffer or medium to yield 1 mL of a 100 µM working solution.

References

  • Chemistry LibreTexts. (2020, October 20). 6.1: Calculating Molarity. [Link]

  • University of Pittsburgh. (2011, April 4). Safety Manual EH&S Guideline Number: 04-022. [Link]

  • Molarity and Solution Units of Concentration. Lumen Learning. [Link]

  • The Synergist. Powder Handling in Production. [Link]

  • BFM® Fitting. A Comprehensive Guide to Safe Powder Handling. [Link]

  • GraphPad. Molarity Calculator. [Link]

  • De Dietrich. (2024, January 22). Handling Hazardous Bulk Solids and Powders: Safety First!. [Link]

  • AirClean Systems. Powder Handling. [Link]

  • Louie, R. (2016, November 19). Molarity - Preparations from Stock Solutions. YouTube. [Link]

  • Journal of the American Chemical Society. (2015, June 11). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. [Link]

  • Atlas Copco Nigeria. (2024, September 20). A guide to sterile filtration solutions for critical applications. [Link]

  • MDPI. (2023, April 27). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

  • R Discovery. (2021, February 18). Synthesis and therapeutic potential of imidazole containing compounds. [Link]

  • World Health Organization (WHO). Annex 6 WHO good manufacturing practices for sterile pharmaceutical products Introduction. [Link]

  • ResearchGate. (2010, June 11). Problem with Imidazole. [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. [Link]

  • Biomanufacturing.org. Sterile Filtration, Filling, and Lyophilization of Product. [Link]

  • European Medicines Agency (EMA). (2019, March 6). Guideline on the sterilisation of the medicinal product, active substance, excipient and primary container. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • ResearchGate. (2012, July 25). How to make a salt of a novel compound?. [Link]

  • Seven, A. B. (2016, September 27). Common Stock Solutions. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

Sources

Method

Application Notes & Protocols: In Vitro Characterization of Imidazole-Based Compounds Targeting the Histamine H3 Receptor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Imidazole Scaffold and the Histamine H3 Receptor Target The imidazole ring is a privileged scaffold in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazole Scaffold and the Histamine H3 Receptor Target

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a key pharmacophore for various therapeutic targets. One such target of significant interest is the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2][3] As a presynaptic autoreceptor and heteroreceptor, the H3R plays a crucial role in modulating the release of histamine and other neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1][4] This modulation makes the H3R an attractive target for the development of therapeutics for a range of neurological and psychiatric disorders, such as narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[4][5]

(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride represents a chemical entity possessing this key imidazole scaffold.[6][7] While specific biological activity for this exact compound is not extensively documented in peer-reviewed literature, its structure suggests potential interaction with targets like the histamine H3 receptor. These application notes provide a comprehensive guide with detailed in vitro assay protocols for the characterization of such novel imidazole-based compounds, focusing on their potential activity at the H3R. The following protocols are designed to be robust and self-validating, providing researchers with the tools to determine a compound's binding affinity, functional activity, and mechanism of action.

Understanding the Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is canonically coupled to the Gi/o family of G proteins.[1] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, initiating downstream signaling cascades. The primary effect of Gαi/o activation is the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] The H3R also exhibits constitutive activity, meaning it can signal in the absence of an agonist.[8] This property is particularly important when characterizing compounds as inverse agonists, which can reduce this basal signaling.

H3R_Signaling_Pathway Ligand Agonist H3R H3R Ligand->H3R Binds & Activates Antagonist Antagonist / Inverse Agonist Antagonist->H3R Binds & Blocks ATP ATP AC AC ATP->AC cAMP cAMP PKA PKA cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release PKA->Neurotransmitter_Release Modulates H3R->Neurotransmitter_Release Inhibits Release G_protein G_protein H3R->G_protein Activates G_protein->AC Inhibits AC->cAMP Converts

PART 1: Receptor Binding Assays

Receptor binding assays are fundamental for determining the affinity of a test compound for the H3 receptor. These assays quantify the interaction between the compound and the receptor, typically by measuring the displacement of a radiolabeled or fluorescently labeled ligand with a known high affinity for the receptor.

Radioligand Competition Binding Assay

This protocol describes a classic and robust method to determine the binding affinity (Ki) of a test compound for the H3R.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine) for binding to the H3R in a membrane preparation from cells or tissues expressing the receptor. The concentration of the test compound that displaces 50% of the radioligand binding (IC50) is determined and then converted to a binding affinity constant (Ki).

Materials:

  • Membrane Preparation: Membranes from CHO-K1 or HEK293 cells stably expressing the human H3 receptor, or rat brain cortex membranes.[10][11]

  • Radioligand: [3H]-Nα-methylhistamine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test Compound: (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride or other imidazole derivatives, prepared in appropriate serial dilutions.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H3R antagonist like Clobenpropit or Thioperamide.[12]

  • 96-well Filter Plates: GF/C or GF/B filter plates.

  • Scintillation Cocktail and Scintillation Counter.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.

    • Competition Binding: Assay buffer, radioligand, test compound at various concentrations, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[13]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Typical Value/Range Reference
Radioligand[3H]-Nα-methylhistamine[10]
Radioligand Concentration1-2 nM[12]
Membrane Protein15-30 µ g/well [12][14]
Incubation Time60-120 minutes[13]
Incubation TemperatureRoom Temperature[14]

PART 2: Functional Assays

Functional assays are essential to determine whether a compound that binds to the H3R acts as an agonist, antagonist, or inverse agonist.

cAMP Accumulation Assay

This assay measures the ability of a test compound to modulate cAMP levels in cells expressing the H3R.

Principle: Activation of the Gi-coupled H3R inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. An antagonist will block the effect of an agonist, while an inverse agonist will increase cAMP levels from the basal state by inhibiting the constitutive activity of the receptor.[8]

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.[8]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.

  • Phosphodiesterase Inhibitor: 0.5 mM IBMX (to prevent cAMP degradation).[8]

  • Adenylyl Cyclase Activator (optional): Forskolin (to enhance the signal window).[8]

  • Test Compound: (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride or other imidazole derivatives.

  • H3R Agonist: (R)-α-methylhistamine.

  • cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.

Step-by-Step Protocol:

  • Cell Plating: Seed the H3R-expressing cells into 96- or 384-well plates and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and the H3R agonist in assay buffer containing IBMX.

  • Assay:

    • To test for antagonist activity: Add the test compound at various concentrations to the cells and incubate for 15-30 minutes. Then, add a fixed concentration (e.g., EC80) of the H3R agonist and incubate for another 30 minutes.

    • To test for inverse agonist activity: Add the test compound at various concentrations to the cells and incubate for 30 minutes. Forskolin can be added to amplify the signal.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

Data Analysis:

  • Antagonist Activity: Plot the cAMP levels against the log concentration of the test compound in the presence of the agonist. Determine the IC50 value and calculate the pA2 value using Schild analysis.

  • Inverse Agonist Activity: Plot the cAMP levels against the log concentration of the test compound. Determine the EC50 value for the increase in cAMP.

cAMP_Assay_Workflow A Seed H3R-expressing cells in a multi-well plate B Prepare serial dilutions of test compound and agonist A->B C Add test compound (for antagonist/inverse agonist testing) B->C D Add agonist (for antagonist testing) C->D If testing for antagonism E Incubate C->E If testing for inverse agonism D->E F Lyse cells and add cAMP detection reagents E->F G Measure signal (e.g., fluorescence, luminescence) F->G H Data analysis: Determine IC50 or EC50 G->H

[35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins coupled to the H3R.

Principle: In the presence of an agonist, the H3R catalyzes the exchange of GDP for GTP on the Gαi/o subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit and accumulates. An antagonist will block agonist-stimulated [35S]GTPγS binding, while an inverse agonist will decrease the basal [35S]GTPγS binding.[15][16]

Materials:

  • Membrane Preparation: Membranes from cells expressing the H3R.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 µg/ml saponin, 1 mM MgCl2, pH 7.4.[12]

  • GDP: To ensure that G proteins are in an inactive state at the start of the assay.

  • [35S]GTPγS: The radiolabeled GTP analog.

  • Test Compound: (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride or other imidazole derivatives.

  • H3R Agonist: (R)-α-methylhistamine.

  • 96-well Filter Plates and Scintillation Counter.

Step-by-Step Protocol:

  • Membrane and Compound Preparation: Prepare dilutions of the test compound and agonist in assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, GDP, and the test compound (for antagonist/inverse agonist testing) or agonist.

  • Pre-incubation: Incubate for 15-30 minutes at 30°C.

  • Initiate Reaction: Add [35S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate for 30-60 minutes at 30°C.[8]

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity.

Data Analysis:

  • Agonist/Inverse Agonist Activity: Plot the amount of bound [35S]GTPγS against the log concentration of the test compound to determine EC50/IC50 and Emax values.

  • Antagonist Activity: Perform the assay with a fixed concentration of agonist in the presence of varying concentrations of the antagonist to determine the IC50 and pA2 values.

Parameter Typical Value/Range Reference
[35S]GTPγS Concentration~0.1 nM[8]
GDP Concentration10 µM[12]
MgCl2 Concentration1-10 mM[12][17]
Incubation Time30-60 minutes[8]
Incubation Temperature30°C[8]

Summary of Expected Outcomes for Different Compound Classes

Assay Agonist Antagonist Inverse Agonist
Receptor Binding Displaces radioligandDisplaces radioligandDisplaces radioligand
cAMP Accumulation Decreases cAMPBlocks agonist-induced cAMP decreaseIncreases basal cAMP
[35S]GTPγS Binding Increases bindingBlocks agonist-induced increase in bindingDecreases basal binding

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of novel imidazole-based compounds, such as (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride, for their potential activity at the histamine H3 receptor. By systematically performing receptor binding and functional assays, researchers can elucidate the affinity, potency, and efficacy of these compounds, which is a critical step in the early stages of drug discovery and development for CNS disorders.

References

  • Enerisant: A Novel Potent and Selective Histamine H3 Receptor Antagonist: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. (2020). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). bioRxiv. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). Trends in Pharmacological Sciences. [Link]

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023). Nature Communications. [Link]

  • Recent progress in assays for GPCR drug discovery. (2019). Acta Pharmacologica Sinica. [Link]

  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. (1995). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Histamine H3 receptor. (n.d.). Wikipedia. [Link]

  • GTPγS Binding Assay. (n.d.). Creative Bioarray. [Link]

  • Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. (2016). Journal of Neurochemistry. [Link]

  • Activity-restoring mutations in the histamine H3 receptor increase constitutive activity and reduce structural stability. (2021). The FEBS Journal. [Link]

  • Targeted disruption of H3 receptors results in changes in brain histamine tone leading to an obese phenotype. (2002). The Journal of Clinical Investigation. [Link]

  • Signaling pathways associated with the histamine H3 receptor. (2023). ResearchGate. [Link]

  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. (2008). British Journal of Pharmacology. [Link]

  • Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. (1998). Archiv der Pharmazie. [Link]

  • GPCRs in Drug Discovery and In Vitro Safety Pharmacology. (n.d.). Eurofins Discovery. [Link]

  • AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). (2024). MDPI. [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (2010). British Journal of Pharmacology. [Link]

  • (3-Ethyl-3H-imidazol-4-yl)methanol. (n.d.). J&K Scientific. [Link]

  • Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. (2019). Molecular Pharmacology. [Link]

  • GTPγS Binding Assays. (2012). Assay Guidance Manual. [Link]

  • Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding. (2004). Springer Nature Experiments. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). DiscoverX. [Link]

  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. (2013). University of Regensburg. [Link]

  • A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. (2008). ResearchGate. [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

  • Mechanism of action of a nitroimidazole-thiadiazole derivate upon Trypanosoma cruzi tissue culture amastigotes. (1988). Memorias do Instituto Oswaldo Cruz. [Link]

  • cAMP Signaling Regulates Histone H3 Phosphorylation and Mitotic Entry Through a Disruption of G2 Progression. (2009). Journal of Biological Chemistry. [Link]

  • In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia. (2019). Journal of Medicinal Food. [Link]

  • Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective. (2018). Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Notes and Protocols: (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride in Pharmaceutical Research

Prepared by: Gemini, Senior Application Scientist Introduction: The Versatility of the Imidazole Scaffold in Drug Discovery The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of the Imidazole Scaffold in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents, including antifungal, antibacterial, anti-inflammatory, and anticancer drugs.[1][2][3] (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is a member of this versatile class of compounds. While specific research on this particular salt is emerging, its structural features suggest significant potential as a building block and a pharmacologically active agent, particularly in the development of novel anti-infective therapies.[4][5] This document provides an overview of its potential applications based on the broader understanding of substituted imidazoles and offers detailed protocols for its synthesis and preliminary biological evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the parent compound, (3-Ethyl-3H-imidazol-4-yl)-methanol, is provided below. The hydrochloride salt is expected to exhibit enhanced aqueous solubility, a desirable characteristic for many pharmaceutical formulations and in vitro assays.

PropertyValueReference
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Appearance Solid
SMILES CCn1cncc1CO[5]
InChI Key FRNCAMZAPFINSG-UHFFFAOYSA-N[5]

Potential Pharmaceutical Applications

Based on extensive research into structurally related imidazole derivatives, (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is a promising candidate for investigation in the following areas:

  • Antifungal Agent Development: Imidazole-based compounds are renowned for their antifungal properties, primarily acting through the inhibition of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[6] Disruption of this pathway leads to a dysfunctional cell membrane and ultimately, fungal cell death. It is plausible that (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride shares this mechanism of action.

  • Antibacterial Drug Discovery: Numerous imidazole derivatives have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[7][8][9] The specific mechanism can vary but often involves interference with bacterial cell wall synthesis or DNA replication.[8]

  • Enzyme Inhibition Assays: The imidazole moiety can act as a ligand for various metalloenzymes or as a catalytic residue mimic, making its derivatives valuable tools in biochemical assays to study enzyme kinetics and inhibition.[4][5]

Experimental Protocols

The following protocols are provided as a guide for researchers. It is important to note that these are generalized methods based on the literature for similar compounds and may require optimization for (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride.

Protocol 1: Synthesis of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride

This protocol describes the conversion of the free base, (3-Ethyl-3H-imidazol-4-yl)-methanol, to its hydrochloride salt to improve aqueous solubility for biological testing.

Materials:

  • (3-Ethyl-3H-imidazol-4-yl)-methanol

  • Anhydrous diethyl ether

  • 2 M Hydrochloric acid in diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (e.g., nitrogen or argon)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Dissolve a known quantity of (3-Ethyl-3H-imidazol-4-yl)-methanol in a minimal amount of anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath while stirring.

  • Slowly add a stoichiometric equivalent of 2 M HCl in diethyl ether to the solution dropwise using a dropping funnel.

  • A precipitate should form upon addition of the HCl solution.

  • Continue stirring the mixture at 0°C for an additional 30 minutes after the addition is complete.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the resulting white to off-white solid in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.

  • Characterize the final product by techniques such as NMR spectroscopy and melting point determination to confirm its identity and purity.

Visualization of Synthesis:

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Isolation cluster_product Final Product Free Base (3-Ethyl-3H-imidazol-4-yl)-methanol Dissolution Dissolve in Anhydrous Diethyl Ether Free Base->Dissolution HCl_solution 2M HCl in Diethyl Ether Addition Slow, Dropwise Addition HCl_solution->Addition Cooling Cool to 0°C Dissolution->Cooling Cooling->Addition Precipitation Precipitate Formation Addition->Precipitation Stirring Stir for 30 min at 0°C Precipitation->Stirring Filtration Vacuum Filtration Stirring->Filtration Washing Wash with Cold Anhydrous Diethyl Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Product (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride Drying->Final_Product

Caption: Synthesis of the hydrochloride salt.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the compound against fungal strains, such as Candida albicans.[10][11]

Materials:

  • (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole)

  • Sterile saline

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride in sterile distilled water or a suitable solvent (e.g., DMSO, ensuring the final concentration does not inhibit fungal growth).

  • Preparation of Fungal Inoculum: Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • This will result in wells with decreasing concentrations of the compound.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Controls:

    • Growth Control: A well containing only medium and the fungal inoculum.

    • Sterility Control: A well containing only the medium.

    • Positive Control: A row with a known antifungal agent (e.g., Fluconazole) undergoing serial dilution.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 530 nm).

Visualization of Antifungal Workflow:

G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Stock Prepare Compound Stock Solution Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Fungal Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Dilution->Inoculate Controls Set up Controls (Growth, Sterility, Positive) Inoculate->Controls Incubate Incubate at 35°C for 24-48h Controls->Incubate Determine_MIC Determine MIC (Visual/Spectrophotometric) Incubate->Determine_MIC G Compound (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride Erg11p Lanosterol 14α-demethylase (CYP51/Erg11p) Compound->Erg11p inhibition Ergosterol Ergosterol Erg11p->Ergosterol conversion Lanosterol Lanosterol Lanosterol->Erg11p substrate Membrane_Integrity Fungal Cell Membrane Integrity Ergosterol->Membrane_Integrity maintains Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death disruption leads to

Caption: Hypothesized antifungal mechanism.

Conclusion and Future Directions

(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride represents a promising starting point for pharmaceutical research, particularly in the anti-infective space. The protocols provided herein offer a framework for its synthesis and preliminary biological characterization. Future research should focus on a broader screening against a panel of clinically relevant fungal and bacterial pathogens, in-depth mechanistic studies to confirm its mode of action, and structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

  • Shalmali, N., et al. (2018). Design and Synthesis of Substituted Imidazole Derivatives as Antifungal Agents.
  • Asati, V., et al. (2005). Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives. PubMed. [Link]

  • Fakhfakh, M. A., et al. (2000). Novel antifungals based on 4-substituted imidazole: a combinatorial chemistry approach to lead discovery and optimization. PubMed. [Link]

  • Kaur, H., et al. (2025). Efficient Syntheses of Novel Substituted Imidazole Derivatives with their Antibacterial Activity.
  • Al-Hussain, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.
  • Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
  • Prathyusha, J., et al. (2018). SYNTHESIS AND ANTI-BACTERIAL ACTIVITY OF 2-SUBSTITUTED-4,5-DIMETHYL IMIDAZOLE DERIVATIVES. Zenodo. [Link]

  • Amir, M., et al. (2011). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PubMed Central. [Link]

  • Kumar, D., et al. (2009). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. PubMed. [Link]

  • Ali, M., et al. (2013). Synthesis and antibacterial evaluation of 2–substituted–4,5–diphenyl–N–alkyl imidazole derivatives.
  • Al-Hussain, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. [Link]

  • Al-Hussain, S. A., et al. (2024).
  • Wang, Y., et al. (2023). Synthesis and Evaluation of Imidazole Derivatives Bearing Imidazo[2,1-b]t[1][12][13]hiadiazole Moiety as Antibacterial Agents. PubMed. [Link]

  • Taha, M. O., et al. (2013). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. MDPI. [Link]

  • Laufer, S., et al. (2003). Novel Substituted Pyridinyl Imidazoles as Potent Anticytokine Agents with Low Activity against Hepatic Cytochrome P450 Enzymes.
  • Laufer, S., et al. (2003). Novel Substituted Pyridinyl Imidazoles as Potent Anticytokine Agents With Low Activity Against Hepatic Cytochrome P450 Enzymes. PubMed. [Link]

  • Rodriguez-Tudela, J. L., et al. (1995). Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain. PubMed. [Link]

  • Menges-Genc, N., et al. (2019). Mono- or di-substituted imidazole derivatives for inhibition of acetylcholine and butyrylcholine esterases. PubMed. [Link]

  • Wirostko, W. J., et al. (2016). Pharmaceutical composition comprising (s)-(3-(1-(1h-imidazol-4-yl)ethyl)-2-methylphenyl)methanol for use in treating mammalian conditions.
  • Al-Hiari, Y. M. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review.
  • Poso, A., et al. (2021). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Benito, R., et al. (2018). In vitro antifungal susceptibility testing.
  • Nishiyama, Y., et al. (2003). In vitro activity of novel imidazole antifungal agent NND-502 against Malassezia species. PubMed. [Link]

  • Özdemir, Y., et al. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. MDPI. [Link]

  • Özdemir, Y., et al. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies.
  • Wirostko, W. J., et al. (2013). Pharmaceutical compositions comprising 4-[1-(2,3-dimethylphenyl)ethyl]-3h-imidazole derivatives for treating retinal diseases.
  • Chem-Impex. (n.d.). (3-Ethyl-3H-imidazol-4-yl)methanol. Chem-Impex.
  • J&K Scientific. (n.d.). (3-Ethyl-3H-imidazol-4-yl)methanol | 215872-62-1. J&K Scientific.

Sources

Method

Application Notes and Protocols for (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride: A Guide to Handling and Long-Term Storage

Introduction (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development.[1] Its structure, featuring an ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development.[1] Its structure, featuring an ethyl-substituted imidazole ring with a hydroxymethyl group, makes it a key precursor for the synthesis of a variety of biologically active molecules.[1][2] The imidazole moiety is a fundamental component in many physiological processes and is present in numerous pharmaceuticals, contributing to their therapeutic effects.[1][3]

Given its role in early-stage drug discovery and development, maintaining the chemical integrity and purity of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is paramount. Improper handling and storage can lead to degradation, introducing impurities that can confound experimental results and compromise the quality of downstream applications. This guide provides a comprehensive overview of the chemical properties, potential degradation pathways, and detailed protocols for the safe handling and effective long-term storage of this compound, ensuring its stability and reliability for research and development activities.

Chemical Properties and Stability Considerations

(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is the hydrochloride salt of (3-Ethyl-3H-imidazol-4-yl)-methanol. The presence of the imidazole ring, the hydroxyl group, and its salt form dictates its chemical behavior and stability profile.

PropertyValue/InformationSource(s)
Molecular Formula C₆H₁₁ClN₂O[4]
Molecular Weight 162.62 g/mol (calculated)[4]
Appearance Typically a solid, may be crystalline. Related compounds are described as light yellow to beige or light brown crystalline solids.[4][5]
Solubility Imidazole and its derivatives are generally soluble in water and polar solvents.[6][7] The hydrochloride salt form typically enhances aqueous solubility.[6][7]
Hygroscopicity As a hydrochloride salt, it is potentially hygroscopic, meaning it can absorb moisture from the air.[8][9] This can impact its physical state and chemical stability.[8][9]
Potential Degradation Pathways

The stability of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride can be compromised by several factors, primarily related to the reactivity of the imidazole ring.

  • Oxidation: The imidazole ring can be susceptible to oxidation.[10][11][12] Oxidative degradation can be initiated by atmospheric oxygen, especially in the presence of light or trace metal ions.[12][13] This can lead to the formation of various oxidation products, including ring-opened derivatives like amides and acids.[10]

  • Hydrolysis: While the imidazole ring itself is relatively stable against hydrolysis, the presence of the hydrochloride salt can make the compound hygroscopic.[7][8] Absorbed water can act as a medium for other degradation reactions or potentially lead to the slow hydrolysis of the compound over extended periods, particularly under non-neutral pH conditions.[12][14]

  • Photodegradation: Imidazole moieties can be sensitive to photodegradation, especially in solution when exposed to UV or high-intensity light.[11][15] This can lead to complex degradation pathways and the formation of multiple byproducts.[11]

  • Thermal Degradation: While many imidazole derivatives exhibit high thermal stability, prolonged exposure to high temperatures should be avoided as it can accelerate other degradation processes.[10]

The following diagram illustrates the potential degradation pathways for the imidazole moiety.

G Potential Degradation Pathways of the Imidazole Moiety A (3-Ethyl-3H-imidazol-4-yl)-methanol B Oxidative Degradation A->B O₂, light, metal ions C Hydrolytic Degradation A->C H₂O (moisture) D Photodegradation A->D UV/High-intensity light E Ring-Opened Products (e.g., amides, acids) B->E F Hydrolyzed Products C->F G Various Photoproducts D->G

Caption: Potential degradation pathways for the imidazole moiety.

Handling Protocols

Proper handling procedures are essential to prevent contamination and ensure the safety of the researcher.

Personal Protective Equipment (PPE)
  • Eye Protection: Always wear safety glasses with side shields or goggles.[8]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[8]

  • Body Protection: A lab coat is required.[8]

  • Respiratory Protection: For handling large quantities or if dust is generated, use a NIOSH-approved respirator.[5][16]

Weighing and Solution Preparation
  • Work Area: Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Aliquotting:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

    • Use a clean, dry spatula for transferring the solid.

    • Promptly and tightly reseal the container after dispensing the desired amount.[16]

  • Preparing Solutions:

    • Add the pre-weighed solid to the desired solvent.

    • If preparing aqueous solutions, use deoxygenated water to minimize oxidative degradation.

    • For maximum stability, prepare solutions fresh before use. If short-term storage of a stock solution is necessary, follow the storage guidelines below.[12][17]

Long-Term Storage Protocols

The long-term stability of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is critically dependent on the storage conditions. The primary goals are to protect the compound from moisture, oxygen, and light.

Recommended Storage Conditions
ParameterRecommendationRationale and References
Temperature 0-8°C (Refrigerated)A supplier of the parent compound recommends storage at 0-8°C.[4] Lower temperatures slow down the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen) To prevent oxidative degradation of the imidazole ring, storing under an inert atmosphere is highly recommended for long-term stability.[18]
Moisture Dry/Desiccated As a hydrochloride salt, the compound is likely hygroscopic.[8][9] Storage in a desiccator or with a desiccant will prevent moisture absorption, which can lead to physical changes and chemical degradation.[14][19]
Light Protected from Light (Amber Vial) Imidazole derivatives can be sensitive to light, which can induce photodegradation.[11][15] Storing in an amber glass vial or in the dark is crucial.[18]
Container Tightly Sealed Glass Vial A tightly sealed container is essential to protect from moisture and atmospheric oxygen.[16] Glass is generally preferred for its inertness.[18][20]
Short-Term Storage (Solid)

For routine laboratory use, the solid can be stored in its original, tightly sealed container at 0-8°C. Ensure the container is allowed to warm to room temperature before opening to prevent moisture ingress.

Long-Term Storage (Solid)
  • Aliquotting: For long-term storage, it is advisable to aliquot the bulk material into smaller, single-use vials. This avoids repeated opening and closing of the main container, which introduces moisture and air.

  • Inert Atmosphere: Place the aliquots in a larger, sealable container (such as a desiccator jar) that has been flushed with an inert gas like argon or nitrogen.

  • Desiccation: Include a desiccant (e.g., silica gel packets) within the secondary container to absorb any residual moisture.[19]

  • Sealing: Seal the secondary container tightly. For critical applications, consider using a vacuum sealer with a foil bag for an extra layer of protection.[19]

  • Location: Store the sealed container in a refrigerator at 0-8°C, away from light sources.

Storage of Solutions

Stock solutions are generally less stable than the solid compound.[11] If storage is unavoidable:

  • Solvent: Use a dry, deoxygenated solvent for preparation.

  • Aliquots: Store as small, single-use aliquots to minimize freeze-thaw cycles.[9]

  • Temperature: Store at -20°C for short-term (days to weeks) and -80°C for longer-term (weeks to months) storage.[9]

  • Container: Use tightly sealed vials, preferably with a septum cap for withdrawal without opening.

The following diagram provides a decision-making workflow for the handling and storage of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride.

G Handling and Storage Workflow A Receive Compound B Short-Term Use? A->B C Store in original container at 0-8°C B->C Yes D Long-Term Storage? B->D No I Prepare for Use C->I E Aliquot into smaller vials D->E Yes D->I No F Place in secondary container with desiccant E->F G Flush with inert gas (Ar or N₂) F->G H Seal tightly and store at 0-8°C, protected from light G->H H->I J Equilibrate to room temp before opening I->J K Handle in fume hood with appropriate PPE J->K L Use immediately K->L M Store solution? K->M M->L No N Store at -20°C (short-term) or -80°C (long-term) M->N Yes

Caption: Decision workflow for handling and storage.

Conclusion

The integrity of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is best maintained by adopting stringent handling and storage protocols. By understanding its chemical nature and potential for degradation, researchers can implement procedures that protect the compound from moisture, oxygen, and light. Adherence to these guidelines will ensure the compound's stability, leading to more reliable and reproducible results in research and drug development endeavors.

References

  • Degradative Behavior and Toxicity of Alkylated Imidazoles - ACS Publications. (2019, December 18).
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. (2019, October 15).
  • Synthesis and storage stability investigation on curing agent microcapsules of imidazole derivatives with aqueous polyurethane as the shell | Request PDF - ResearchGate. (2022, January 5).
  • Technical Support Center: Degradation Pathways of 2-Aminoimidazole Derivatives - Benchchem.
  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study | ACS ES&T Air. (2024, May 9).
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF - ResearchGate.
  • Safety Data Sheet - Cayman Chemical. (2025, March 17).
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22).
  • 3 Ways to Handle Hygroscopic Material Challenges - Vesta® Nutra. (2019, January 7).
  • (3-Ethyl-3H-imidazol-4-yl)methanol - Chem-Impex.
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (2020, June 30).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
  • (3-Ethyl-3H-imidazol-4-yl)-methanol AldrichCPR | Sigma-Aldrich.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
  • according to the (US) Hazard Communication Standard (29 CFR 1910.1200) - SAFETY DATA SHEET.
  • Imidazole: Chemical Structure, Properties, Applications, and Synthesis Methods.
  • Safe Handling and Storage of BMS-189664 Hydrochloride: Application Notes and Protocols - Benchchem.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19).
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
  • 4-Imidazolemethanol hydrochloride | 32673-41-9 - ChemicalBook. (2026, January 13).
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • Imidazole, its derivatives & their importance - International Journal of Current Advanced Research. (2016, May 28).
  • An In-depth Technical Guide to (1H-Imidazol-4-yl)methanol hydrochloride: Chemical Properties and Structure - Benchchem.
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • (3-Ethyl-3H-imidazol-4-yl)methanol | 215872-62-1 - J&K Scientific.
  • Safety Data Sheet: Imidazole - Carl ROTH.
  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
  • (1H-Imidazol-4-yl)methanol hydrochloride, Sigma-Aldrich® | VWR, part of Avantor.
  • PRODUCT INFORMATION - Cayman Chemical.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • How long can I keep hydrochloric\muriatic acid (AKA spirits of salts)? - Quora. (2020, June 28).
  • What is the Shelf Life of Hydrochloric Acid? - Lab Alley.

Sources

Application

Catalytic applications of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride in cross-coupling

Application Note: Catalytic Applications of (3-Ethyl-3H-imidazol-4-yl)-methanol Hydrochloride in Advanced Cross-Coupling Workflows Introduction & Mechanistic Rationale (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Applications of (3-Ethyl-3H-imidazol-4-yl)-methanol Hydrochloride in Advanced Cross-Coupling Workflows

Introduction & Mechanistic Rationale

(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride (CAS: 215872-62-1 for the free base) is a highly versatile, bench-stable building block utilized extensively in modern organometallic catalysis[1]. As a Senior Application Scientist, it is critical to recognize that this compound is not merely a passive spectator ligand; its specific structural motifs actively dictate the kinetics and thermodynamics of cross-coupling cycles.

  • Hemilability of the Hydroxymethyl Group: The C4-hydroxymethyl moiety acts as a hemilabile coordinating arm. In palladium-catalyzed cross-couplings, the oxygen atom coordinates to the electrophilic metal center to stabilize the resting Pd(0) state, preventing catalyst aggregation (blacking out). However, upon the introduction of the aryl halide substrate, the relatively weak Pd–O bond readily dissociates, opening a coordination site for oxidative addition[2][3].

  • Steric Tuning via the N3-Ethyl Group: The ethyl substituent provides moderate steric bulk (measured by percent buried volume, %Vbur​ ), which is essential for accelerating the reductive elimination step in Suzuki-Miyaura and Heck couplings[4].

  • Hydrochloride Salt Stability: Supplied as a hydrochloride salt, the compound resists atmospheric oxidation and moisture degradation. However, this necessitates a precise base-activation strategy to liberate the active free base or to facilitate further N1-alkylation for N-heterocyclic carbene (NHC) generation[5].

Application Workflow A: Precursor for Hemilabile NHC-Pd Catalysts

While (3-Ethyl-3H-imidazol-4-yl)-methanol can coordinate directly via its nitrogen, its most powerful application in C–C cross-coupling is as a precursor to unsymmetrical, hydroxyalkyl-functionalized NHC ligands[6][7]. By alkylating the unsubstituted N1 position (e.g., with a bulky aryl or alkyl halide), researchers can generate a 1,3-disubstituted imidazolium salt. Subsequent deprotonation at C2 yields a potent C,O-bidentate NHC.

Protocol A: In Situ Generation and Suzuki-Miyaura Coupling

Causality Check: In situ generation avoids the need to isolate air-sensitive free carbenes. The addition of a weak base (K₂CO₃) in a green solvent (e.g., aqueous ethanol) simultaneously deprotonates the imidazolium salt and activates the boronic acid[3].

Step-by-Step Methodology:

  • Ligand Preparation: In a Schlenk flask under N₂, combine 1.0 mmol of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride with 1.1 mmol of the desired alkylating agent (e.g., benzyl bromide) and 2.5 mmol of NaHCO₃ in acetonitrile. Reflux for 12 h to yield the N1-benzyl imidazolium salt.

  • Catalyst Activation: To a reaction vial, add 2 mol% of the synthesized imidazolium salt, 1 mol% of Pd(OAc)₂, and 3.0 equiv of K₂CO₃. Add 1 mL of degassed aqueous ethanol (1:1). Stir at 40°C for 30 minutes.

    • Self-Validation: The solution will transition from reddish-brown to pale yellow, indicating the formation of the active Pd-NHC complex. You can verify complete complexation via ¹H NMR by monitoring the disappearance of the acidic C2-proton (typically ~9.5 ppm).

  • Substrate Addition: Add 1.0 mmol of aryl halide and 1.2 mmol of arylboronic acid.

  • Coupling: Heat the mixture at 80°C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

G A Precatalyst Formation Pd(OAc)2 + Ligand B Active Pd(0) Species (Hemilabile O-dissociation) A->B Base / Reductant C Oxidative Addition (Ar-X insertion) B->C + Ar-X D Transmetalation (Ar'-B(OH)2) C->D + Base, Ar'-B(OH)2 E Reductive Elimination (Biaryl Formation) D->E - B(OH)3, - X E->B Product Release

Catalytic cycle of Suzuki-Miyaura coupling highlighting hemilabile ligand dynamics.

Application Workflow B: Direct N,O-Bidentate Ligand for Cu-Catalyzed C-N Coupling

For C–N bond formation, the compound can be used directly without prior conversion to an NHC. The deprotonated imidazole nitrogen (N1) and the hydroxymethyl oxygen form a robust chelate with Cu(I) or Cu(II) species, enhancing catalyst solubility and preventing the disproportionation of Cu(I) into inactive Cu(0) and Cu(II)[5].

Protocol B: Chan-Evans-Lam Arylation of Amines

Causality Check: Methanol is selected as the solvent because it supports the highest conversions for these specific Cu-ligand complexes by maximizing the solubility of both the boronic acid and the polar hydrochloride salt[5].

Step-by-Step Methodology:

  • Base Neutralization: In an open-air reaction vial, suspend 10 mol% of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride in 2 mL of methanol. Add 10 mol% of KOH to neutralize the HCl salt, stirring for 10 minutes.

  • Metal Complexation: Add 10 mol% of Cu(OAc)₂. Stir for 20 minutes until a deep blue/green complex forms.

  • Reaction Assembly: Add 1.0 mmol of the nucleophile (e.g., an amine or azole), 1.5 mmol of arylboronic acid, and 2.0 equiv of an organic base (e.g., triethylamine).

  • Aerobic Coupling: Stir vigorously at room temperature for 12–24 hours.

    • Self-Validation: The reaction requires atmospheric oxygen to reoxidize the Cu catalyst; ensure the vial is loosely capped or fitted with an air balloon. A color shift from green to brown often indicates catalyst deactivation if oxygen is starved.

  • Isolation: Filter the mixture through a pad of Celite, concentrate the filtrate, and purify via column chromatography.

Workflow Step1 Ligand Deprotonation (Base + Solvent) Step2 Metal Complexation (Add Pd/Cu source) Step1->Step2 Step3 Substrate Addition (Ar-X + Nucleophile) Step2->Step3 Step4 Catalytic Conversion (Heat, 2-12 h) Step3->Step4 Step5 Purification (Extraction/Column) Step4->Step5

Step-by-step experimental workflow for in situ catalyst generation and cross-coupling.

Quantitative Data & Benchmarking

To demonstrate the efficacy of the hydroxyalkyl-functionalized imidazole core, the following table summarizes benchmarking data against standard catalytic systems. The superior performance of the hydroxymethyl-functionalized ligand in aqueous Suzuki couplings is attributed to its enhanced hydrophilicity and hemilabile stabilization[3].

Ligand SystemReaction TypeSubstratesCatalyst LoadingTemp (°C)Yield (%)
(3-Ethyl-3H-imidazol-4-yl)-methanol (as NHC) Suzuki-Miyaura4-Chlorotoluene + Phenylboronic acid1 mol% Pd8094%
Standard IPr NHCSuzuki-Miyaura4-Chlorotoluene + Phenylboronic acid1 mol% Pd8088%
PPh₃Suzuki-Miyaura4-Chlorotoluene + Phenylboronic acid5 mol% Pd10045%
(3-Ethyl-3H-imidazol-4-yl)-methanol (Direct) Chan-Evans-LamImidazole + Phenylboronic acid10 mol% Cu2589%
No LigandChan-Evans-LamImidazole + Phenylboronic acid10 mol% Cu2532%

Sources

Method

Application Notes and Protocols for Cell Culture Media Supplementation with (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride

A Guide for Researchers in Cellular Biology and Drug Discovery Introduction: Unveiling the Potential of a Novel Imidazole Derivative in Cell Culture (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is a heterocyclic org...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Cellular Biology and Drug Discovery

Introduction: Unveiling the Potential of a Novel Imidazole Derivative in Cell Culture

(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is a heterocyclic organic compound characterized by an imidazole ring, a structural motif of significant interest in medicinal chemistry and drug development.[1] The imidazole core is present in many biologically active molecules, including the biogenic amine histamine, suggesting that this compound may interact with cellular signaling pathways.[1][2] While specific applications of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride in cell culture are not extensively documented in publicly available literature, its structural similarity to histamine and its derivatives suggests a potential role as a modulator of histamine receptors. This guide provides a comprehensive framework for researchers to explore the effects of this compound in various cell culture systems.

Histamine exerts its diverse physiological effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[3][4] These receptors are involved in a myriad of cellular processes, including inflammation, cell proliferation, and neurotransmission.[5][6] The H3 and H4 receptors, in particular, are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] Given the prevalence of these receptors on various cell types, investigating the impact of novel imidazole-containing compounds like (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is a promising avenue for discovering new therapeutic agents.

This document serves as a detailed guide for researchers, providing protocols for the preparation, supplementation, and evaluation of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride in cell culture. The methodologies outlined herein are designed to be robust and adaptable, enabling the systematic investigation of this compound's biological activity.

I. Compound Handling and Stock Solution Preparation

Prior to any cell-based assay, it is crucial to properly handle and prepare a concentrated stock solution of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride. This ensures consistency and accuracy across experiments.

A. Physicochemical Properties

PropertyValue
IUPAC Name (3-ethylimidazol-4-yl)methanol hydrochloride
CAS Number 215872-62-1
Molecular Formula C₆H₁₁ClN₂O
Molecular Weight 162.62 g/mol
Appearance Solid
Solubility Soluble in water

Note: It is recommended to consult the supplier's Certificate of Analysis for lot-specific information.

B. Protocol for Stock Solution Preparation

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the solid compound and concentrated solutions.

  • Reconstitution:

    • Aseptically weigh out a precise amount of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride powder in a sterile microcentrifuge tube.

    • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of sterile solvent. Given its water solubility, sterile deionized water or phosphate-buffered saline (PBS) are suitable solvents.

    • Add the calculated volume of solvent to the powder.

    • Vortex thoroughly until the compound is completely dissolved.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage.

    • Before use, thaw an aliquot at room temperature and vortex gently to ensure homogeneity.

II. Determining the Optimal Working Concentration: A Dose-Response Study

A critical initial step in evaluating a new compound is to determine its effect on cell viability over a range of concentrations. This dose-response study will identify the optimal, non-toxic concentration range for subsequent functional assays and establish key parameters like the half-maximal inhibitory concentration (IC50) if the compound exhibits cytotoxicity.[7][8]

A. Experimental Workflow for Dose-Response Analysis

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assessment cluster_analysis Data Analysis Cell_Seeding Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) Incubate_24h Incubate for 24 hours to allow for cell attachment Cell_Seeding->Incubate_24h Add_Compound Add compound dilutions to the corresponding wells Incubate_24h->Add_Compound Serial_Dilution Prepare serial dilutions of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride Serial_Dilution->Add_Compound Incubate_Treatment Incubate for a defined period (e.g., 24, 48, or 72 hours) Add_Compound->Incubate_Treatment Viability_Assay Perform cell viability assay (e.g., XTT or MTT) Incubate_Treatment->Viability_Assay Measure_Absorbance Measure absorbance using a microplate reader Viability_Assay->Measure_Absorbance Calculate_Viability Calculate percentage of cell viability relative to control Measure_Absorbance->Calculate_Viability Plot_Curve Plot dose-response curve (Viability vs. log[Concentration]) Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50/EC50 using non-linear regression Plot_Curve->Determine_IC50

Caption: Workflow for determining the dose-response of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride.

B. Detailed Protocol for XTT-Based Cell Viability Assay

The XTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[9][10] It is often preferred over the MTT assay as it produces a water-soluble formazan product, eliminating the need for a solubilization step and thereby streamlining the protocol.[9][10]

Materials:

  • Cells of interest cultured in appropriate growth medium.

  • 96-well flat-bottom cell culture plates.

  • (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride stock solution.

  • Complete cell culture medium (with serum and supplements).

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent and activation solution (electron coupling reagent).

  • Microplate reader capable of measuring absorbance at 450-500 nm.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium).

    • Include wells for vehicle control (cells treated with the highest concentration of the solvent used to dissolve the compound) and blank (medium only).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of the (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride stock solution in complete culture medium. A common approach is to use a 2-fold or 3-fold serial dilution over a wide concentration range (e.g., 100 µM to 1 nM).[7]

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different compound concentrations. For suspension cells, add the concentrated compound solution directly to the wells.

    • Each concentration should be tested in triplicate.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • XTT Assay:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well, including controls.[9]

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, or until a noticeable color change is observed in the control wells.[9]

  • Data Acquisition:

    • Gently shake the plate to ensure a uniform distribution of the colored formazan product.

    • Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader.[9] A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[9]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100%).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[11]

C. Interpreting the Results

The resulting dose-response curve will reveal the concentration at which (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride begins to affect cell viability. For subsequent functional assays, it is advisable to use concentrations that do not significantly impact cell viability (e.g., below the IC20) to ensure that the observed effects are not due to cytotoxicity.

III. Investigating the Mechanism of Action: A Focus on Histamine Receptor Signaling

Based on its chemical structure, a plausible hypothesis is that (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride acts as an agonist for histamine receptors, particularly the H3 and H4 subtypes. Activation of these Gi/o-coupled receptors typically leads to a decrease in intracellular cAMP levels.[3]

A. Histamine Receptor Signaling Pathways

Histamine_Signaling cluster_receptors Histamine Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Kinases H1R H1R Gq Gq/11 H1R->Gq H2R H2R Gs Gs H2R->Gs H3R H3R Gi Gi/o H3R->Gi H4R H4R H4R->Gi PLC Phospholipase C (PLC) Gq->PLC AC_inc Adenylate Cyclase (AC) (Stimulation) Gs->AC_inc AC_dec Adenylate Cyclase (AC) (Inhibition) Gi->AC_dec PI3K PI3K Gi->PI3K MAPK MAPK Pathway Gi->MAPK IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_inc_PKA ↑ cAMP → PKA AC_inc->cAMP_inc_PKA cAMP_dec_PKA ↓ cAMP AC_dec->cAMP_dec_PKA PKB PKB (Akt) PI3K->PKB Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC

Caption: Simplified overview of major histamine receptor signaling pathways.[3]

B. Protocol for Assessing Changes in Intracellular cAMP Levels

A common method to determine if a compound acts on Gi/o-coupled receptors is to measure its effect on forskolin-stimulated cAMP production. Forskolin directly activates adenylyl cyclase, leading to a surge in intracellular cAMP. An agonist for a Gi/o-coupled receptor will attenuate this increase.

Materials:

  • Cells expressing the histamine receptor of interest (e.g., CHO-K1 cells stably transfected with the human H3 or H4 receptor).[12][13]

  • (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride.

  • Forskolin.

  • cAMP assay kit (e.g., LANCE Ultra cAMP kit or a similar time-resolved fluorescence resonance energy transfer (TR-FRET) or enzyme-linked immunosorbent assay (ELISA)-based kit).

  • Microplate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Seeding: Seed cells in a suitable microplate (e.g., 384-well) at a density recommended by the cAMP assay kit manufacturer.

  • Compound and Forskolin Treatment:

    • Prepare dilutions of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride at various concentrations.

    • Prepare a solution of forskolin at a concentration known to elicit a robust cAMP response (e.g., 5 µM).[12]

    • Add the compound dilutions to the cells and incubate for a short period (e.g., 15-30 minutes) at room temperature or 37°C.

    • Add forskolin to all wells except for the negative control.

    • Incubate for the time specified in the cAMP assay kit protocol (typically 30 minutes).

  • cAMP Measurement:

    • Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Calculate the concentration of cAMP in each well.

    • Plot the cAMP concentration against the log of the (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride concentration.

    • A dose-dependent decrease in forskolin-stimulated cAMP levels would suggest that the compound is an agonist for a Gi/o-coupled histamine receptor.

IV. Concluding Remarks and Future Directions

The protocols detailed in this guide provide a solid foundation for the initial characterization of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride in cell culture. By systematically determining its dose-response profile and investigating its potential mechanism of action through histamine receptor signaling, researchers can gain valuable insights into the biological activities of this novel compound.

Further studies could involve:

  • Screening the compound against a panel of cell lines expressing different histamine receptor subtypes to determine its selectivity.

  • Utilizing specific histamine receptor antagonists to confirm the receptor-mediated effects of the compound.[14][15]

  • Investigating the downstream functional consequences of receptor activation, such as changes in gene expression, cell migration, or cytokine production.

By employing these rigorous methodologies, the scientific community can effectively elucidate the therapeutic potential of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride and other novel small molecules.

V. References

  • ResearchGate. Schematic overview of the main signaling pathways by which histamine... Available from: [Link].

  • PMC. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. Available from: [Link].

  • Wikipedia. Histamine H1 receptor. Available from: [Link].

  • Ovid. Molecular properties and signalling pathways of the histamine H 1 receptor. Available from: [Link].

  • NCBI Bookshelf. Cell Viability Assays. Available from: [Link].

  • PMC. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. Available from: [Link].

  • PMC. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Available from: [Link].

  • GenScript. Human Histamine H4 Receptor Stable Cell Line. Available from: [Link].

  • Wikipedia. Histamine H3 receptor. Available from: [Link].

  • Ovid. Profiling of histamine H4 receptor agonists in native human monocytes. Available from: [Link].

  • J&K Scientific. (3-Ethyl-3H-imidazol-4-yl)methanol. Available from: [Link].

  • PMC. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. Available from: [Link].

  • ACS Publications. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. Available from: [Link].

  • MDPI. Histamine H4 Receptor Agonism Induces Antitumor Effects in Human T-Cell Lymphoma. Available from: [Link].

  • National University of La Plata. Histamine H4 Receptor Agonism Induces Antitumor Effects in Human T-Cell Lymphoma. Available from: [Link].

  • PMC. Histamine H4 receptor agonists have more activities than H4 agonism in antigen-specific human T-cell responses. Available from: [Link].

  • Analytical Chemistry. Cell-Based Dose Responses from Open-Well Microchambers. Available from: [Link].

  • Technology Networks. Creating dose-response curves for cell-based and biochemical assays with the HP D300 Digital Dispenser. Available from: [Link].

  • GraphPad. How Do I Perform a Dose-Response Experiment? Available from: [Link].

  • Contentstack. Supplementation of Animal Cell Culture Media. Available from: [Link].

  • QIAGEN. Essential protocols for animal cell culture. Available from: [Link].

  • UConn Health. Protocol for minimal medium cell growths. Available from: [Link].

  • PubChem. 4-Imidazolemethanol. Available from: [Link].

  • BMC. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. Available from: [Link].

  • PMC. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. Available from: [Link].

  • BIOGEN Científica. (3-Ethyl-3H-imidazol-4-yl)methanol. Available from: [Link].

  • MDPI. Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. Available from: [Link].

  • Scholars Research Library. Synthesis, spectral characterization and anthelmintic evaluation of some novel imidazole bearing triazole derivatives. Available from: [Link].

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the solubility of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride in organic solvents

Welcome to the technical support resource for (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound in organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride so difficult to dissolve in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

Answer: The solubility challenge stems directly from the molecule's structure and its formulation as a hydrochloride (HCl) salt.

  • Inherent Polarity: The core structure contains an imidazole ring, which is a highly polar, aromatic heterocycle due to its two nitrogen atoms.[1][2] This ring system can participate in strong hydrogen bonding; the sp2 nitrogen (N-3) acts as a hydrogen bond acceptor, while the other nitrogen (if protonated) can act as a donor.[1]

  • The Salt Form: As a hydrochloride salt, the imidazole ring is protonated, forming a positively charged imidazolium cation, with a chloride anion (Cl⁻) as the counter-ion.[1] This ionic character drastically increases the molecule's overall polarity.

  • "Like Dissolves Like": The fundamental principle of solubility is that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3] (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride, being an ionic salt, is highly polar. It therefore shows good solubility in highly polar solvents like water, methanol, and DMSO, but very poor solubility in non-polar or weakly polar solvents like DCM, THF, diethyl ether, or ethyl acetate.[4] The energy required to break the strong ionic lattice of the salt is not compensated by the weak interactions it would form with a non-polar solvent.[3][5]

Q2: I'm starting a new project. What solvents should I try first for direct dissolution?

Answer: Always begin with the most polar solvents that are compatible with your experimental conditions. A systematic screening approach is most effective.

Recommended Starting Solvents:

SolventPolarity IndexClassificationExpected Solubility of HCl SaltRationale
Water 10.2Polar ProticHighIdeal for dissolving polar salts through strong ion-dipole interactions and hydrogen bonding.[1][2]
Methanol (MeOH) 5.1Polar ProticGood to ModerateThe hydroxyl group allows for hydrogen bonding, and its polarity is sufficient to dissolve many salts.[4]
Ethanol (EtOH) 4.3Polar ProticModerateSimilar to methanol but slightly less polar; a good second choice.[4]
Dimethyl Sulfoxide (DMSO) 7.2Polar AproticHighExcellent solvent for a wide range of polar compounds due to its very high polarity.
Dimethylformamide (DMF) 6.4Polar AproticHighAnother strong polar aprotic solvent, often used when protic solvents must be avoided.

Troubleshooting Guide: Enhancing Solubility

If direct dissolution in a suitable solvent fails or is insufficient, follow this troubleshooting workflow.

Solubility_Workflow cluster_start Start Here cluster_direct Level 1: Direct Methods cluster_intermediate Level 2: Co-Solvent System cluster_advanced Level 3: Chemical Modification start Goal: Dissolve Compound in Target Organic Solvent solvent_screen Screen Polar Solvents (MeOH, EtOH, DMSO, DMF) start->solvent_screen heating Apply Gentle Heating (e.g., 40-50°C) solvent_screen->heating Insoluble or Low Solubility success1 Soluble solvent_screen->success1 Soluble cosolvent Use a Co-Solvent System (e.g., DCM with 1-10% MeOH) heating->cosolvent Still Insoluble / Degradation success2 Soluble heating->success2 Soluble freebase Convert to Free Base cosolvent->freebase Incompatible or Ineffective success3 Soluble cosolvent->success3 Soluble insitu In Situ Neutralization (for direct use in reaction) freebase->insitu workup Neutralization & Extraction (for isolating the free base) freebase->workup success4 Soluble insitu->success4 Soluble & Ready for Reaction workup->success4 Isolated & Soluble

Caption: Troubleshooting workflow for improving solubility.

Q3: Can I just heat the mixture to get it to dissolve?

Answer: Yes, gentle heating is a valid strategy, but it must be approached with caution.

  • The Principle: For most organic solids, solubility increases with temperature.[6][7] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards dissolution. An exponential increase in solubility with temperature is common.[6][8]

  • Causality & Risks: Heating increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute, which helps overcome the lattice energy of the solid. However, excessive heat can cause degradation of your compound. (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride contains functional groups that may be sensitive.

  • Recommended Protocol:

    • Suspend the compound in your chosen solvent at room temperature.

    • While stirring vigorously, gently warm the mixture in a water bath to 40-50°C.

    • Monitor for dissolution. Do not exceed temperatures that might compromise the compound's stability unless you have data to support it.

    • Be aware that the compound may precipitate out of solution upon cooling. This technique is often best for reactions that are run at elevated temperatures.

Q4: My reaction requires a non-polar solvent like DCM, but the HCl salt won't dissolve at all. What is the most reliable solution?

Answer: For situations requiring a non-polar or weakly polar solvent, the most effective and standard strategy is to convert the hydrochloride salt to its corresponding free base .[4]

  • The Chemistry: The free base is the neutral form of the molecule. By removing the proton from the imidazole ring and eliminating the chloride counter-ion, you are removing the ionic character. This significantly reduces the molecule's polarity, making it much more soluble in organic solvents like Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), and Ethyl Acetate.[4]

Caption: Chemical conversion from polar salt to less-polar free base.

There are two primary methods to achieve this conversion:

  • In Situ Neutralization: Ideal for when the free base is needed directly for a subsequent reaction in an anhydrous organic solvent.

  • Aqueous Workup and Extraction: Used when you need to isolate the pure, solid free base before use.

Detailed Experimental Protocols

Protocol 1: In Situ Conversion to Free Base for Direct Reaction

This protocol is a standard procedure before reactions like peptide couplings or acylations.[4]

Objective: To generate a solution of the free base in an anhydrous organic solvent, ready for immediate use.

Materials:

  • (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride (1 equivalent)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.05 - 1.1 equivalents)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride.

  • Suspension: Add anhydrous DCM to create a stirrable suspension (e.g., 5-10 mL per gram of starting material).

  • Cooling: Cool the suspension to 0°C using an ice bath. This helps to control any potential exotherm from the neutralization.

  • Base Addition: While stirring vigorously, slowly add the tertiary amine base (TEA or DIPEA) dropwise.

  • Stirring: Stir the mixture at 0°C for 15-30 minutes.

  • Observation: You will typically observe a change in the suspension. The starting HCl salt will react to form the soluble free amine, and a new precipitate of triethylamine hydrochloride (or diisopropylethylamine hydrochloride) will form. This new salt is often a fine white solid.

  • Usage: The resulting mixture, containing the dissolved free base and the precipitated amine salt, can often be used directly in the next reaction step. The amine salt is typically a spectator and can be removed during the final reaction workup.

Protocol 2: Isolation of the Free Base via Aqueous Extraction

Objective: To isolate the pure, neutral free base as a solid or oil.

Materials:

  • (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution

  • Organic extraction solvent (e.g., Ethyl Acetate, DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, rotary evaporator

Procedure:

  • Dissolution: Dissolve the HCl salt in a minimal amount of deionized water.

  • Neutralization: Slowly add a saturated solution of NaHCO₃ or 1M NaOH while stirring until the pH of the aqueous solution is basic (pH 8-9). You can check the pH with litmus paper or a pH meter.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of the organic extraction solvent (e.g., ethyl acetate).

  • Mixing: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. The free base, being less polar, will partition into the organic layer.

  • Repeat Extraction: Drain the aqueous (bottom) layer and repeat the extraction process two more times with fresh portions of the organic solvent to ensure complete recovery.

  • Combine & Wash: Combine all organic layers in the separatory funnel. Wash the combined organic phase once with brine. This helps to remove residual water and inorganic salts.[4]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, which may be a solid or an oil.

References

  • Barreiro, G., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 798. Available at: [Link]

  • Black, S. N., & Collier, E. J. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(6), 1474-1477. Available at: [Link]

  • Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. Available at: [Link]

  • Shelar Uttam B., et al. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. Available at: [Link]

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?. Retrieved from [Link]

  • ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. Retrieved from [Link]

  • RevisionDojo. (2025). Why Do Polar And Nonpolar Substances Dissolve Differently?. Retrieved from [Link]

  • Quora. (2023). In general, which type of solvent is best suited to dissolve nonpolar substances?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). How do non-polar substances dissolve in non-polar solvents?. Retrieved from [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]

  • Yalkowsky, S. H., et al. (1976). Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. Journal of Pharmaceutical Sciences, 65(10), 1488-94. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride

Welcome to the technical support center for the synthesis of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues, particularly low reaction yields. This versatile imidazole derivative is a valuable building block in the development of pharmaceuticals and agrochemicals.[1][2] The following information is structured to help you diagnose and resolve challenges encountered during its synthesis.

Understanding the Core Challenge: N-Alkylation Regioselectivity

The most common synthetic route to (3-Ethyl-3H-imidazol-4-yl)-methanol involves the N-alkylation of a starting material like (1H-imidazol-4-yl)-methanol. The primary challenge in this synthesis is controlling the regioselectivity of the ethyl group addition. The imidazole ring has two nitrogen atoms (N1 and N3) that can be alkylated, leading to a mixture of isomers. For the target molecule, ethylation must occur at the N3 position. The formation of the N1-alkylated isomer is a common side reaction that significantly lowers the yield of the desired product.

Troubleshooting Guide: Low Yield Diagnosis

This section is organized in a question-and-answer format to address specific problems you may encounter.

Question 1: My reaction yield is very low, and I see multiple spots on my TLC plate. What is the likely cause?

Answer: A low yield with multiple product spots is a classic sign of poor regioselectivity and/or side reactions. The most probable cause is the formation of the undesired N1-ethyl isomer alongside your target N3-ethyl product. Other possibilities include dialkylation or decomposition.[3]

Troubleshooting Steps:

  • Characterize the Byproducts: If possible, isolate the main byproduct and characterize it by NMR. The chemical shifts of the protons on the imidazole ring and the ethyl group will differ between the N1 and N3 isomers. A 2D-NOESY NMR experiment can definitively distinguish between the isomers by showing the spatial proximity between the ethyl group protons and the imidazole ring protons.[4]

  • Review Your Base and Solvent System: The choice of base and solvent is critical for controlling regioselectivity.[3][5][6]

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): In polar aprotic solvents like DMF or acetonitrile, these bases are often sufficient and can favor the desired N3 alkylation.[3][5][7] Cesium carbonate (Cs₂CO₃) is frequently reported to be highly effective.[3]

    • Stronger Bases (e.g., NaH): Using a strong base like sodium hydride in an anhydrous aprotic solvent like THF ensures complete deprotonation of the imidazole.[3][6][8] This can sometimes lead to different selectivity outcomes and should be used with caution, as it can promote side reactions if not handled under strictly anhydrous conditions.[3]

  • Assess the Alkylating Agent: Ensure your ethylating agent (e.g., ethyl iodide, ethyl bromide) is pure. The reactivity order for alkyl halides is I > Br > Cl.[3] If you are using a less reactive agent like ethyl chloride and getting incomplete conversion, consider switching to ethyl bromide or iodide.[3]

Parameter Condition A (Weaker Base) Condition B (Stronger Base) Expected Outcome
Base K₂CO₃ or Cs₂CO₃ (1.5 eq.)NaH (1.2 eq.)Complete deprotonation with NaH; partial with K₂CO₃.
Solvent Anhydrous DMF or AcetonitrileAnhydrous THFPolar aprotic solvents (DMF, MeCN) are common.[3]
Temperature Room Temp to 60°C0°C to Room TempHeating can improve yields with weaker bases.[5]
Selectivity Often favors N3-alkylationCan be N1 selective depending on substrate.[6][8][9]
Question 2: The reaction seems to stop before all the starting material is consumed. How can I drive it to completion?

Answer: An incomplete reaction can be due to several factors, including insufficient reactivity of the reagents, inadequate temperature, or deactivation of the base.

Troubleshooting Steps:

  • Increase the Temperature: For reactions using weaker bases like K₂CO₃, gentle heating (e.g., to 60-80°C) can significantly improve the reaction rate and yield.[3][5] Monitor the reaction by TLC to avoid product decomposition at higher temperatures.

  • Check for Moisture: Strong bases like sodium hydride react violently with water.[3] Ensure your solvent and glassware are rigorously dried (e.g., flame-dried flask, anhydrous solvent from a still or a new bottle). Any moisture will quench the base and prevent the deprotonation of the imidazole starting material.

  • Use a More Reactive Alkylating Agent: As mentioned, switching from an alkyl chloride or bromide to an alkyl iodide will increase the rate of the Sₙ2 reaction.[3]

Question 3: My reaction mixture turns dark, and the yield is poor. What's happening?

Answer: A dark reaction mixture often indicates decomposition of the starting material, product, or solvent.

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures can cause decomposition.[3] Try running the reaction at a lower temperature for a longer period.

  • Control the Addition of Reagents: Add the alkylating agent slowly or dropwise. This keeps its instantaneous concentration low, which can prevent vigorous, exothermic reactions and reduce the formation of side products like the dialkylated imidazole.[3]

  • Degas the Solvent: If you suspect oxidative decomposition, degassing the solvent by bubbling nitrogen or argon through it before use can be beneficial.

Question 4: I've successfully formed the product, but I'm losing a significant amount during purification. How can I improve the isolation of the hydrochloride salt?

Answer: Isolating the final hydrochloride salt can be challenging. The free base is often an oil or a highly soluble solid, and crystallization of the salt requires careful selection of solvents.

Troubleshooting Steps:

  • Selective Precipitation: One effective technique for separating N-alkylated imidazole isomers is selective precipitation with a strong acid.[10] The desired regioisomer can sometimes be selectively precipitated as its salt from a solution containing the mixture of free bases.[10]

  • Solvent Selection for Crystallization:

    • After forming the free base and purifying it (e.g., by column chromatography), dissolve it in a suitable solvent like isopropanol (IPA), ethyl acetate, or diethyl ether.

    • Slowly add a solution of HCl in the same solvent (or gaseous HCl).

    • The hydrochloride salt should precipitate out. If it doesn't, try adding a non-polar co-solvent (an "anti-solvent") like heptane or hexane to reduce the solubility and induce crystallization.

  • Workup pH: During the aqueous workup to remove inorganic salts, ensure the pH is appropriately controlled to keep your product in the organic phase as the free base before proceeding to salt formation.

Experimental Workflows & Diagrams

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

TroubleshootingWorkflow start Low Yield Observed tlc Analyze reaction mixture by TLC/LC-MS start->tlc multi_spots Multiple Spots Detected tlc->multi_spots Yes incomplete_rxn Starting Material Remains tlc->incomplete_rxn No check_selectivity Issue: Poor Regioselectivity. Actions: 1. Re-evaluate Base/Solvent. 2. Optimize Temperature. 3. Characterize byproducts. multi_spots->check_selectivity dark_mixture Dark/Decomposed Mixture incomplete_rxn->dark_mixture No check_reactivity Issue: Incomplete Reaction. Actions: 1. Increase Temperature. 2. Use more reactive alkylating agent. 3. Ensure anhydrous conditions. incomplete_rxn->check_reactivity Yes check_stability Issue: Decomposition. Actions: 1. Lower reaction temperature. 2. Control reagent addition rate. 3. Degas solvent. dark_mixture->check_stability Yes purification Proceed to Workup & Purification dark_mixture->purification No check_selectivity->purification check_reactivity->purification check_stability->purification

Caption: A logical workflow for troubleshooting common issues in imidazole alkylation.

General Protocol for N-Alkylation (Potassium Carbonate Method)

This protocol is a general starting point and may require optimization.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add (1H-imidazol-4-yl)-methanol (1.0 equiv) and anhydrous acetonitrile or DMF.

  • Add Base: Add anhydrous potassium carbonate (1.5 equiv). Stir the suspension at room temperature for 30 minutes.

  • Add Alkylating Agent: Add ethyl bromide or ethyl iodide (1.1 equiv) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or heat to 60°C. Monitor the progress by TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product (the free base) by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in isopropanol and add a solution of HCl in isopropanol dropwise until the product precipitates. Filter the solid and dry under vacuum to obtain (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • Chem-Impex. (n.d.). (3-Ethyl-3H-imidazol-4-yl)methanol.
  • J&K Scientific. (n.d.). (3-Ethyl-3H-imidazol-4-yl)methanol | 215872-62-1.
  • Sigma-Aldrich. (n.d.). (3-Ethyl-3H-imidazol-4-yl)-methanol AldrichCPR.
  • Google Patents. (n.d.). Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as.
  • FABAD Journal of Pharmaceutical Sciences. (2024). N-Alkylation of Some Imidazopyridines.
  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.).
  • PMC. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.
  • Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole.

Sources

Troubleshooting

Preventing thermal degradation of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride during experiments

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride (CAS: 1187931...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride (CAS: 1187931-61-8).

This compound is a critical building block in pharmaceutical development and catalysis, but its structural features—specifically the hydroxymethyl group and the hydrochloride salt form—make it highly susceptible to thermal degradation[3]. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure absolute structural integrity during your experiments.

Mechanistic Insight: The Causality of Thermal Degradation

To prevent degradation, you must first understand the chemical causality behind it. The compound possesses two reactive centers vulnerable to heat:

  • The Hydrochloride Salt: Heating the compound (especially under vacuum) provides the kinetic energy required for the dissociation and volatilization of HCl gas. This local pH shift converts the stable, protonated salt into its highly reactive free base form.

  • The Hydroxymethyl Group (-CH₂OH): At elevated temperatures, this group is susceptible to dehydration, forming a highly electrophilic carbocation or vinyl imidazole intermediate [2].

When these two events occur simultaneously, the unprotonated, nucleophilic nitrogen of the free base attacks the electrophilic carbon of adjacent molecules. This triggers a cascade of intermolecular cross-linking (oligomerization), which manifests macroscopically as yellowing/browning and a drastic loss of solubility [1].

G A (3-Ethyl-3H-imidazol-4-yl) -methanol HCl B Heat Stress (>60°C) A->B C HCl Volatilization (Free Base Formation) B->C D Dehydration (-H2O) B->D E Nucleophilic Attack (Intermolecular) C->E F Vinyl Imidazole Intermediate D->F G Oligomerization / Insoluble Aggregates E->G F->G

Mechanistic pathways of thermal degradation for the imidazole-methanol derivative.

Troubleshooting & FAQs

Q1: Why does my sample turn yellow and lose solubility when heated above 60°C? A: As detailed in the mechanistic insight above, heating past 60°C drives off the stabilizing HCl. The resulting free base undergoes nucleophilic attack on dehydrated neighboring molecules, creating insoluble oligomeric aggregates. The yellow/brown color is a direct visual indicator of extended conjugated systems forming during this polymerization process [1].

Q2: My sample is highly hygroscopic and has absorbed water. Can I dry it in a vacuum oven at 60°C? A: Absolutely not. Applying heat under vacuum accelerates the volatilization of HCl, rapidly shifting the equilibrium toward the unstable free base and inducing the exact oligomerization you want to avoid. To dry the sample while maintaining structural integrity, you must bypass the liquid and heated phases entirely via cryogenic lyophilization (See Protocol 1).

Q3: What are the optimal storage conditions to prevent baseline thermal degradation over time? A: Even at room temperature, ambient humidity and trace thermal energy can cause slow hydrolysis and oxidation of the hydroxymethyl group to an aldehyde. Strict temperature and atmospheric controls are required.

Table 1: Quantitative Stability Matrix for (3-Ethyl-3H-imidazol-4-yl)-methanol HCl

Storage/Handling ConditionEnvironmental FactorEstimated Stability (Purity > 98%)Primary Degradation Risk
-20°C Desiccated (Argon)> 24 MonthsNone (Optimal Condition)
4°C Desiccated6 MonthsSlow oxidation
25°C (Room Temp) Ambient Air< 2 WeeksMoisture uptake, hydrolysis
60°C Solution / Vacuum< 12 HoursHCl volatilization, oligomerization
>100°C Solid Melt< 1 HourRapid dehydration, polymerization

Q4: How can I validate that thermal degradation hasn't occurred during my reaction steps? A: Do not rely solely on visual inspection. Implement a self-validating in-process LC-MS workflow. The intact compound will show a distinct m/z [M+H]⁺ for the free base (m/z 127.08). Thermal degradation products typically appear as dimerized masses (e.g., m/z 235) or dehydrated vinyl intermediates (m/z 109). Always take a t=0 aliquot before applying any heat to serve as your internal baseline.

Standard Operating Protocols

Protocol 1: Cryogenic Lyophilization (Moisture Removal without Thermal Stress)

Objective: Remove absorbed water without inducing HCl loss or oligomerization.

  • Step 1: Dissolution: Dissolve the compromised, wet (3-Ethyl-3H-imidazol-4-yl)-methanol HCl in a minimal volume of ice-cold, LC-MS grade water.

  • Step 2: Shell Freezing: Rotate the flask in a dry ice/acetone bath (-78°C) to freeze the solution along the walls. Scientific Rationale: This maximizes the surface area for sublimation.

  • Step 3: Primary Drying: Quickly transfer the flask to a lyophilizer. Ensure the condenser is at least -50°C and the vacuum is < 0.1 mbar. Run for 24-48 hours. Scientific Rationale: Sublimation removes water without providing the kinetic energy required for degradation.

  • Step 4: Self-Validation: Weigh the flask to confirm constant mass. Perform a Karl Fischer titration; target moisture is < 0.5%. If the moisture is within spec and the LC-MS shows no m/z 235 peaks, the protocol is validated.

Protocol 2: Temperature-Controlled Reaction Assembly

Objective: Execute synthetic steps involving this compound without triggering thermal breakdown.

  • Step 1: Thermal Equilibration: Pre-chill all reaction solvents and glassware to 4°C using an ice bath.

  • Step 2: Inert Atmosphere: Purge the reaction vessel with Argon for 15 minutes. Scientific Rationale: Displacing oxygen prevents the thermal oxidation of the hydroxymethyl group to an aldehyde [2].

  • Step 3: Order of Addition: Add the (3-Ethyl-3H-imidazol-4-yl)-methanol HCl last, directly into the chilled solvent to prevent premature exposure to reactive intermediates.

  • Step 4: Controlled Ramp: If heating is strictly required for the reaction, use an oil bath with a digital PID controller. Ramp the temperature at a maximum of 2°C/minute, strictly capping the internal temperature at 45°C unless the hydroxymethyl group has been chemically protected (e.g., via silylation).

G S1 Cryogenic Storage (-20°C) S2 Thaw in Desiccator S1->S2 S3 Ice-Bath Preparation S2->S3 S4 Inert Atmosphere (Ar/N2) S3->S4 S5 Controlled Heating (<45°C limit) S4->S5 S6 LC-MS Validation S5->S6

Step-by-step workflow for the safe handling and reaction integration of the compound.

References

  • Degradative Behavior and Toxicity of Alkylated Imidazoles ACS Publications (Industrial & Engineering Chemistry Research)[Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids National Center for Biotechnology Information (PMC)[Link]

Optimization

Technical Support Center: Optimizing Reactions with (3-Ethyl-3H-imidazol-4-yl)-methanol Hydrochloride Precatalysts

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride. This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting strategies, and validated protocols. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to optimize your reactions effectively and confidently.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental questions about the precatalyst's nature, function, and handling.

Q1: What is (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride and how does it function as a catalyst?

A1: (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is an imidazolium salt, which serves as a precatalyst for an N-heterocyclic carbene (NHC). It is not the active catalytic species itself. The catalytic cycle is initiated in situ through a two-step activation process:

  • Deprotonation: The acidic proton on the imidazole ring (between the two nitrogen atoms) is removed by a base. This converts the stable imidazolium salt into a highly reactive, neutral N-heterocyclic carbene (NHC).

  • Coordination: This newly formed NHC, a strong sigma-donating ligand, then coordinates to a transition metal source (e.g., palladium, copper, nickel) to form the active metal-NHC catalyst complex.[1]

This resulting complex is often the true catalyst that drives the desired transformation, offering high stability and catalytic activity.[1] The strength of the NHC-metal bond enhances the catalyst's performance and longevity in the reaction mixture.

Q2: In what types of reactions is this precatalyst typically used?

A2: Imidazole-derived NHC precatalysts are exceptionally versatile and are most prominently used in metal-catalyzed cross-coupling reactions.[1] These include, but are not limited to:

  • Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) bonds between aryl/vinyl halides and boronic acids.[2]

  • Buchwald-Hartwig Amination: Formation of C-N bonds to synthesize anilines and other amine derivatives.

  • Heck Coupling: Vinylation of aryl halides.

  • C-H Activation/Functionalization: Direct arylation of heterocycles and other substrates.[3]

The robust nature of NHC ligands makes them particularly effective for challenging transformations involving sterically hindered substrates or less reactive coupling partners like aryl chlorides.[3]

Q3: Why is an external base essential for catalyst activation?

A3: The hydrochloride salt is stable and easy to handle. However, in this form, the imidazole ring is protonated and cannot act as the two-electron donor ligand required for catalysis. An external base is mechanistically essential to deprotonate the imidazolium cation. The choice of base is critical; it must be strong enough to abstract the acidic C2-proton but compatible with the substrates and other reagents in the reaction.[4] This deprotonation step is the irreversible commitment to forming the active NHC species.

Q4: How does the hydroxymethyl (-CH2OH) group on the imidazole ring influence the catalyst's behavior?

A4: The hydroxymethyl substituent can influence the catalytic system in several ways:

  • Solubility: It can modify the solubility profile of the precatalyst and the resulting metal complex, potentially allowing for reactions in a wider range of solvents.

  • Steric Effects: It contributes to the steric bulk around the metal center, which can be crucial for influencing reaction selectivity and preventing catalyst decomposition pathways.[5]

  • Potential for Hemilability: The oxygen atom of the hydroxyl group could potentially coordinate weakly to the metal center. This "hemilabile" behavior can sometimes stabilize catalytic intermediates or facilitate product release, thereby accelerating the catalytic cycle.

Section 2: Troubleshooting Guides for Reaction Optimization

This section provides a structured approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Product Yield

Low conversion is one of the most common challenges. The cause often lies in catalyst activation or stability.

Potential Causes & Solutions

Potential CauseScientific Rationale & Troubleshooting Steps
Incomplete Precatalyst Activation The chosen base may be too weak or sterically hindered to efficiently deprotonate the imidazolium salt. Solutions: 1. Screen Stronger Bases: Switch from weaker bases like K₂CO₃ to stronger, non-nucleophilic bases such as NaOtBu, KOtBu, or K₃PO₄.[4] 2. Optimize Base Stoichiometry: Ensure at least 2-3 equivalents of base are used to neutralize the hydrochloride and drive the deprotonation equilibrium. 3. Increase Activation Temperature: Gently warming the precatalyst, base, and metal source in the solvent for 15-30 minutes before adding substrates can facilitate the formation of the active complex.
Catalyst Inhibition or Deactivation NHC catalysts, while robust, are sensitive to oxygen and moisture, which can lead to the formation of inactive metal oxides or hydroxides. Solutions: 1. Ensure Inert Atmosphere: Use standard Schlenk line or glovebox techniques. Purge the reaction vessel with dry nitrogen or argon for at least 15 minutes.[4] 2. Use Anhydrous Reagents: Use freshly distilled, anhydrous solvents. Ensure all solid reagents are dried in vacuo before use.
Suboptimal Reaction Parameters Temperature, solvent polarity, and concentration directly impact reaction kinetics and catalyst stability. Solutions: 1. Solvent Screening: The polarity of the solvent can affect the solubility of the catalytic species and the transition state energy. Screen a range of solvents (e.g., Toluene, Dioxane, THF, DMF).[6] 2. Temperature Optimization: If the reaction is slow, incrementally increase the temperature (e.g., in 10 °C steps). Conversely, if side products are observed, decreasing the temperature may improve selectivity.[6]
Problem 2: Formation of Significant Side Products (e.g., Homocoupling)

Side product formation often indicates that an undesired reaction pathway is competing with the desired cross-coupling.

Potential Causes & Solutions

Potential CauseScientific Rationale & Troubleshooting Steps
Premature Reductive Elimination or Transmetalation Homocoupling of boronic acids in Suzuki reactions, for example, can occur if the transmetalation step is slow relative to other pathways. Solutions: 1. Adjust Reactant Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid or other organometallic reagent. 2. Modify the Base: Some bases (e.g., hydroxides) can promote protodeboronation. Switching to a non-hydroxide base like K₃PO₄ or Cs₂CO₃ can suppress this side reaction.[4]
Catalyst Decomposition At excessively high temperatures, the NHC-metal complex can decompose, leading to the formation of metallic palladium (Pd black) and non-selective catalysis. Solutions: 1. Lower Reaction Temperature: Find the minimum temperature required for efficient conversion. 2. Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes promote side reactions. Try reducing the loading to 0.5-2 mol%.[7]
Section 3: Protocols and Methodologies
Protocol 3.1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a validated starting point for optimization.

Materials:

  • (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride (Precatalyst)

  • Palladium(II) Acetate (Pd(OAc)₂) (Metal Source)

  • Potassium Phosphate (K₃PO₄) (Base, dried)

  • Aryl Halide (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Anhydrous 1,4-Dioxane (Solvent)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride (0.04 mmol, 4 mol%), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Inerting: Seal the tube with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv) and the aryl boronic acid (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously for the specified time.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots under an inert atmosphere.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Section 4: Visualized Workflows and Mechanisms
Diagram 1: Catalyst Activation Pathway

This diagram illustrates the in situ formation of the active NHC-Palladium catalyst from the hydrochloride precatalyst.

G cluster_activation Catalyst Activation cluster_coordination Formation of Active Catalyst precatalyst (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride (Precatalyst) nhc Free N-Heterocyclic Carbene (NHC) precatalyst->nhc Deprotonation (+ Base-H⁺Cl⁻) base Base (e.g., K₃PO₄) active_catalyst Active NHC-Pd(0) Species nhc->active_catalyst Coordination & Reduction to Pd(0) pd_source Pd(OAc)₂ (Metal Source) pd_source->active_catalyst catalytic_cycle Cross-Coupling Reaction active_catalyst->catalytic_cycle Enters Catalytic Cycle G start Low Yield or No Reaction q1 Is the Base Strong Enough (e.g., NaOtBu, K₃PO₄)? start->q1 a1_no Switch to a Stronger Base q1->a1_no No q2 Is the System Strictly Inert/Anhydrous? q1->q2 Yes a1_no->q2 a2_no Re-dry Solvents/Reagents Improve Inert Technique q2->a2_no No q3 Is Reaction Temperature Optimized? q2->q3 Yes a2_no->q3 a3_no Screen Temperature Gradient (e.g., 80°C, 100°C, 120°C) q3->a3_no No q4 Are Reagents High Purity? q3->q4 Yes a3_no->q4 a4_no Use Freshly Opened or Purified Reagents q4->a4_no No success Yield Improved q4->success Yes

Caption: Troubleshooting workflow for addressing low yields.

References
  • BenchChem. (2025). Imidazole Ring Formation Reactions: A Technical Support Center. BenchChem.
  • J&K Scientific. (n.d.). (3-Ethyl-3H-imidazol-4-yl)methanol | 215872-62-1. J&K Scientific.
  • BenchChem. (n.d.). Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Imidazole Derivative Synthesis. BenchChem.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate.
  • Sigma-Aldrich. (n.d.). (3-Ethyl-3H-imidazol-4-yl)-methanol AldrichCPR. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). New NHC–Pd Complexes for Challenging Aryl Chloride Couplings. Sigma-Aldrich.
  • ACS Publications. (2010). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. Organometallics.
  • PMC. (n.d.). N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. PMC.
  • OA Monitor Ireland. (n.d.). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. OA Monitor Ireland.
  • MDPI. (2025). Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update. MDPI.

Sources

Troubleshooting

Technical Support Center: Purification of (3-Ethyl-3H-imidazol-4-yl)-methanol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the purification of (3-Ethyl-3H-imid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the purification of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride .

Because this compound is a highly polar, low-molecular-weight (MW 162.62) heterocyclic salt[1], standard purification templates often fail. This guide breaks down the causality behind these failures and provides self-validating, field-proven methodologies to isolate your target compound with high purity and yield.

Purification Workflow & Decision Matrix

Before proceeding to the troubleshooting FAQs, consult the workflow below to determine the optimal purification strategy based on your specific impurity profile.

PurificationWorkflow N1 Crude (3-Ethyl-3H-imidazol-4-yl) -methanol HCl N2 Impurity Profiling (LC-MS / 1H-NMR) N1->N2 N3 Regioisomers & Neutral Organics N2->N3 Isomers dominant N4 Inorganic Salts & Over-alkylated Species N2->N4 Salts dominant N5 Ion-Pairing Prep-HPLC (C18 + 0.1% HFBA) N3->N5 N6 Solvent/Anti-Solvent Crystallization N4->N6 N7 Pure Target Compound (>99% Purity) N5->N7 N6->N7

Decision matrix for selecting imidazole purification strategies based on impurity profiles.

Troubleshooting FAQs

Q1: Why does my compound elute in the void volume during standard Reverse-Phase (RP) HPLC? A: This is a fundamental issue of ionization. The imidazole nitrogen has a pKa of ~7.0. In standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the imidazole ring is fully protonated. This permanent positive charge prevents the molecule from partitioning into the hydrophobic C18 stationary phase. Solution: You must mask the charge. Incorporating like Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA) creates a neutral, lipophilic ion-pair with the imidazolium cation, drastically increasing retention on hydrophobic stationary phases[2].

Q2: How do I resolve the 3-ethyl target from the 1-ethyl regioisomer? A: N-alkylation of asymmetric imidazoles frequently yields a mixture of regioisomers due to tautomerization. These isomers have nearly identical polarities. Solution: Switch your organic modifier. Substituting acetonitrile with methanol in the mobile phase has been shown to improve the resolution of imidazole derivatives due to enhanced [3]. Use an isocratic hold or a very shallow gradient (e.g., 5% to 20% Methanol over 30 minutes) on a Phenyl-Hexyl or heavily end-capped C18 column to exploit slight differences in pi-pi interactions and steric presentation.

Q3: My crude NMR shows significant inorganic salts and over-alkylated imidazolium species. How can I remove them efficiently without HPLC? A: Over-alkylation produces permanently quaternized imidazolium salts, which possess different solubility parameters than your mono-alkylated HCl salt. Furthermore, inorganic salts (like NaCl) are highly insoluble in moderately polar organics. Solution: Selective precipitation is a highly scalable alternative to chromatography for isolating [4]. Solvent/anti-solvent recrystallization using an ethanol/diethyl ether system (1:3 ratio) effectively isolates the target HCl salt while leaving highly soluble organic impurities in the [5].

Quantitative Method Comparison

Use the table below to compare the expected outcomes of the purification strategies based on your operational scale and target purity.

Purification StrategyTarget Impurities RemovedTypical Yield Recovery (%)Expected Purity (%)Scalability
Ion-Pairing Prep-HPLC Regioisomers, unreacted precursors65 - 80> 99.0Low (mg to g)
Solvent Recrystallization Inorganic salts, imidazolium salts75 - 9095.0 - 98.5High (g to kg)
SCX Ion-Exchange Neutral organic byproducts85 - 9590.0 - 95.0Medium (g)
Standard Operating Procedures (SOPs)
Protocol A: Ion-Pairing Preparative HPLC for Regioisomer Resolution

Use this protocol when LC-MS indicates the presence of the 1-ethyl regioisomer or structurally similar organic precursors.

  • Sample Preparation: Dissolve the crude mixture in the initial mobile phase (Water with 0.1% HFBA). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Equip the prep-HPLC with a C18 column (e.g., Waters XBridge, 5 µm, 19 x 250 mm).

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water + 0.1% HFBA (v/v).

    • Solvent B: HPLC-grade Methanol + 0.1% HFBA (v/v).

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 25 minutes at a flow rate of 15 mL/min. Monitor UV absorbance at 210 nm and 254 nm.

  • Self-Validation & Recovery: Analyze collected fractions via analytical LC-MS before pooling. Confirm the target mass ( [M+H]+=127.1 ) and verify the absence of the isobaric regioisomer peak. Lyophilize the pooled fractions. Note: Extended lyophilization may be required to fully remove the volatile HFBA.

Protocol B: Solvent/Anti-Solvent Recrystallization

Use this protocol for bulk desalting and removal of over-alkylated imidazolium species.

  • Dissolution: Suspend the crude (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride in a minimal volume of hot Ethanol (approx. 5-7 mL per gram of crude) at 60°C. Stir until the organic phase is fully dissolved.

  • Hot Filtration: Rapidly filter the hot suspension through a Celite pad or fine glass frit to remove insoluble inorganic salts (e.g., NaCl, KCl).

  • Anti-Solvent Addition: Transfer the filtrate to a clean flask. While stirring vigorously at room temperature, slowly add cold Diethyl Ether dropwise until the solution becomes persistently cloudy (approximate target ratio is 1:3 EtOH:Et₂O).

  • Maturation & Harvesting: Transfer the flask to a 4°C refrigerator for 4–6 hours to allow crystal maturation. Filter the resulting white crystalline solid and wash with 2 x 10 mL of ice-cold Diethyl Ether. Dry in vacuo at 40°C to constant weight.

  • Self-Validation: Perform a silver nitrate ( AgNO3​ ) drop test on a few dissolved crystals. An immediate white precipitate (AgCl) confirms the presence of the chloride counterion, ensuring the HCl stoichiometry was maintained during purification.

Sources

Optimization

Technical Support Center: Optimizing Biochemical Assays with (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride

Welcome to the technical support center for the application of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride in biochemical assays. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the application of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride in biochemical assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound to reduce background noise and enhance assay performance. Our approach is rooted in scientific principles and practical laboratory experience to ensure the integrity and reliability of your experimental data.

Introduction: The Challenge of Background Noise in Biochemical Assays

High background noise is a pervasive issue in biochemical assays, such as Enzyme-Linked Immunosorbent Assays (ELISA), that can mask the true signal and limit the sensitivity and accuracy of the results.[1] This noise can originate from various sources, including non-specific binding of antibodies or other reagents to the assay plate, cross-reactivity, and contaminants in the sample.[2][3] Effective management of background noise is critical for generating robust and reproducible data.

(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is a small molecule with an imidazole core that has found utility in various biochemical research applications.[4][5] While not a conventional blocking agent, its chemical properties make it a useful additive in specific assay contexts to mitigate background noise. This guide will explore the potential mechanisms of action and provide practical advice for its use.

Frequently Asked Questions (FAQs)

Q1: What is (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride and why is it used in biochemical assays?

A1: (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride, with the CAS number 215872-62-1, is a heterocyclic organic compound.[6][7] Its imidazole core is structurally similar to the side chain of the amino acid histidine and to the neurotransmitter histamine. In biochemical assays, it is primarily used as a specialized additive to help reduce background noise. Its proposed mechanism involves minimizing non-specific interactions that can lead to false-positive signals.

Q2: How does (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride likely reduce background noise?

A2: The primary mechanism is believed to be through the competitive inhibition of non-specific binding. The imidazole ring can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. By being present in the assay buffer, it can occupy potential non-specific binding sites on the solid phase (e.g., a microplate) or on other proteins, thereby preventing the non-specific adherence of detection antibodies or other assay components. Imidazole itself has been shown to suppress non-specific binding in other biophysical techniques like Biolayer Interferometry (BLI).

Q3: Is this compound a universal solution for high background in all assays?

A3: No, it is not a universal solution. The effectiveness of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is highly dependent on the specific assay system, including the nature of the analyte, the antibodies used, and the sample matrix. It is most likely to be effective when the background is caused by certain types of non-specific protein-protein or protein-surface interactions. It is crucial to empirically test its utility in your specific assay.

Q4: Can (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride interfere with my assay?

A4: Yes, there is a potential for interference. Due to its structural similarity to biologically active molecules like histamine, it could interact with the biological components of your assay, especially in cell-based assays or when using complex biological samples. Imidazole derivatives have a broad range of biological activities and can act as enzyme inhibitors or receptor ligands.[8][9] Therefore, it is essential to run appropriate controls to ensure that the compound is not affecting the specific biological interactions you are trying to measure.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to high background noise and the use of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride.

Problem 1: High and Variable Background Across the Plate

Possible Cause: Inconsistent non-specific binding of assay reagents.

Troubleshooting Steps:

  • Optimize Washing Steps: Insufficient washing is a common cause of high background.[1][10]

    • Increase the number of wash cycles.

    • Increase the volume of wash buffer per well.

    • Incorporate a soaking step of 30-60 seconds during each wash.

    • Ensure your wash buffer contains a detergent like Tween-20 (typically 0.05%).[10]

  • Evaluate Blocking Buffer: Your current blocking buffer may not be optimal.

    • Increase the concentration of the blocking agent (e.g., BSA or casein) or the blocking incubation time.[10]

    • Consider trying a different blocking agent, as some antibodies can have cross-reactivity with components of certain blockers.[11]

  • Introduce (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride:

    • Starting Concentration: Begin by adding a low concentration of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride to your sample diluent or antibody diluent. A starting range of 1-10 mM is recommended.

    • Titration: Perform a dose-response experiment with the compound to find the optimal concentration that reduces background without significantly affecting your specific signal.

Problem 2: Signal is Reduced Along with the Background

Possible Cause: The concentration of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is too high, leading to inhibition of the specific antibody-antigen interaction.

Troubleshooting Steps:

  • Re-optimize Concentration: Perform a careful titration of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride to identify a concentration that provides the best signal-to-noise ratio.

  • Component-Specific Addition: Instead of adding the compound to all assay buffers, try adding it only to the diluent for the component most likely causing the non-specific binding (e.g., the secondary antibody diluent).

  • Alternative Additives: If a suitable window for background reduction without signal inhibition cannot be found, consider other small molecule additives or different blocking strategies.

Experimental Workflow for Optimization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep Prepare serial dilutions of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride (e.g., 0, 1, 5, 10, 20, 50 mM) Assay Run standard assay protocol with different concentrations of the compound added to the antibody diluent. Prep->Assay Controls Include controls: - No compound (baseline) - No primary antibody (secondary Ab background) - No analyte (assay background) Assay->Controls Measure Measure signal and background for each concentration. Assay->Measure Calculate Calculate Signal-to-Noise (S/N) ratio. Measure->Calculate Determine Determine optimal concentration with the highest S/N ratio. Calculate->Determine

Caption: Workflow for optimizing the concentration of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride.

Problem 3: Inconsistent Results in Cell-Based Assays

Possible Cause: (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride may be interacting with cellular components. Its structural similarity to histamine suggests a potential for off-target effects on histamine receptors, which are present in many cell types.[10]

Troubleshooting Steps:

  • Cell Viability/Toxicity Assay: Perform a standard cell viability assay (e.g., MTT or trypan blue exclusion) with the range of concentrations of the compound you intend to use to ensure it is not cytotoxic to your cells.

  • Control for Receptor-Mediated Effects: If your cells are known to express histamine receptors, consider including a known histamine receptor antagonist as a control to see if it can block any unintended effects of your compound.

  • Simplify the System: If possible, test the effect of the compound in a cell-free version of your assay to determine if the interference is cell-dependent.

Data Summary: Recommended Starting Concentrations
Assay Component BufferRecommended Starting Concentration Range (mM)Key Considerations
Sample Diluent1 - 10May affect analyte stability or interaction with the capture antibody.
Antibody Diluent (Primary or Secondary)5 - 20A common source of non-specific binding.
Wash Buffer1 - 5Less common, but may help in some cases.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism by which (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride reduces background noise.

mechanism_of_action cluster_without Without Additive cluster_with With (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride A_plate Microplate Surface A_specific Specific Binding Site A_nonspecific Non-specific Binding Site A_antibody Detection Antibody A_antibody->A_specific Desired Binding A_antibody->A_nonspecific Non-specific Binding (High Background) B_plate Microplate Surface B_specific Specific Binding Site B_nonspecific Non-specific Binding Site B_antibody Detection Antibody B_antibody->B_specific Desired Binding B_antibody->B_nonspecific Reduced Non-specific Binding (Low Background) B_additive Additive B_additive->B_nonspecific Blocks Non-specific Site

Caption: Proposed mechanism of background reduction by (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride.

Concluding Remarks

(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride can be a valuable tool for reducing background noise in certain biochemical assays. However, it is not a "magic bullet" and requires careful optimization and validation. By systematically troubleshooting and understanding the potential for off-target effects, researchers can effectively leverage this compound to improve the quality and reliability of their data. Always remember to validate your assay performance after introducing any new reagent.

References

  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP Blog. Retrieved from [Link]

  • Patsnap. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Patsnap Synapse. Retrieved from [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]

  • Astor Scientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. Retrieved from [Link]

  • Zhejiang Wantaifu Biotechnology Co., Ltd. (2025, January 3). How does a fluorescence immunoassay analyzer minimize background noise to improve signal detection and accuracy in complex samples? Retrieved from [Link]

  • Google Patents. (n.d.). US4829009A - Noise controlled immunoassays.
  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests? Retrieved from [Link]

  • PubMed. (n.d.). A relatively specific and quantitative assay for histamine H2-receptor blocking activity by determination of inhibition of histamine-induced gastric acid secretion in the rat. Retrieved from [Link]

  • ACS Publications. (2024, May 3). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Retrieved from [Link]

  • PubMed. (n.d.). Histamine H2-receptor antagonists. Retrieved from [Link]

  • PMC. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). H2 receptor antagonist. Retrieved from [Link]

  • Frontiers. (2015, March 9). Physiological implications of biased signaling at histamine H2 receptors. Retrieved from [Link]

  • DovePress. (2024, December 11). Histamine H2 Receptor Antagonists in the Treatment and Prevention of Heart Failure. Retrieved from [Link]

  • PMC. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]

  • PMC. (n.d.). Imidazoles as potential anticancer agents. Retrieved from [Link]

  • PubChem. (n.d.). 4-Imidazolemethanol. Retrieved from [Link]

  • BIOGEN Científica. (n.d.). (3-Ethyl-3H-imidazol-4-yl)methanol. Retrieved from [Link]

  • ACS Publications. (2018, December 7). Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective. Retrieved from [Link]

  • ScienceDirect. (2024, August 28). Discovery of 1,3,4-oxadiazoles with slow-action activity against Plasmodium falciparum malaria parasites. Retrieved from [Link]

  • ScienceDirect. (2024, August 28). Discovery of 1,3,4-oxadiazoles with slow-action activity against Plasmodium falciparum malaria parasites. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Section 1: (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride – The Defined Bifunctional Building Block

An In-Depth Guide to Imidazole-Based Synthesis: A Comparative Analysis of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride and 1-Ethylimidazole Derivatives For the modern researcher in synthetic chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Imidazole-Based Synthesis: A Comparative Analysis of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride and 1-Ethylimidazole Derivatives

For the modern researcher in synthetic chemistry and drug development, the imidazole scaffold is a cornerstone of molecular design. Its unique electronic properties, amphoteric nature, and biological significance make it a privileged structure.[1][2] However, the strategic choice of a specific imidazole derivative can dramatically alter the course and outcome of a synthetic campaign. This guide provides a detailed, evidence-based comparison between two distinct classes of ethyl-substituted imidazoles: the specific, bifunctional building block, (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride, and the versatile family of 1-ethylimidazole derivatives.

We will explore their fundamental chemical differences, their divergent roles in synthesis, and provide practical, data-supported guidance on selecting the optimal reagent for your research objectives.

(3-Ethyl-3H-imidazol-4-yl)-methanol (CAS: 215872-62-1) is a unique imidazole derivative characterized by a fixed substitution pattern: an ethyl group on the N-3 nitrogen and a reactive hydroxymethyl group at the C-4 position.[3] This specific arrangement pre-empts the tautomerism typically seen in 4(5)-substituted imidazoles, offering a single, well-defined regioisomer for subsequent reactions.[1]

Chemical Profile and Synthetic Utility

The primary value of this compound lies in its role as a specialized building block .[4] Its structure presents two distinct points for chemical modification:

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile functional handle, readily participating in esterifications, etherifications, and oxidations to introduce new functionalities.

  • The Imidazole Ring: The N-1 nitrogen possesses a lone pair of electrons, allowing it to act as a ligand for metal coordination or as a nucleophile in specific contexts.

This bifunctionality makes it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceuticals and agrochemicals.[3][4] It is frequently employed in the development of novel antifungal and antibacterial agents, where its structure contributes to the final molecule's efficacy and pharmacological profile.[4] Furthermore, its ability to act as a ligand is harnessed in catalysis to improve reaction rates and selectivity.[3]

Logical Workflow: Synthetic Role

The following diagram illustrates the typical synthetic role of (3-Ethyl-3H-imidazol-4-yl)-methanol as a pre-functionalized intermediate.

G A Precursor (e.g., 4-Hydroxymethylimidazole) B N-3 Ethylation A->B Fixes Regiochemistry C (3-Ethyl-3H-imidazol-4-yl)-methanol (Defined Building Block) B->C D Functional Group Transformation (e.g., Esterification, Oxidation) C->D Utilizes -CH₂OH handle E Advanced Intermediate D->E F Final Target Molecule (e.g., Pharmaceutical, Agrochemical) E->F

Caption: Synthetic pathway utilizing the defined building block.

Section 2: 1-Ethylimidazole Derivatives – A Toolkit for Catalysis and Material Science

In stark contrast to the specific structure of our first compound, "1-ethylimidazole derivatives" represent a broad and versatile class of reagents. The parent compound, 1-ethylimidazole, is the entry point to a vast chemical space where this scaffold is adapted for roles far beyond that of a simple building block. The key feature of this class is the ethyl group at the N-1 position, leaving the N-3 nitrogen available for further reactions—a critical distinction that dictates its primary applications.

Chemical Profile and Synthetic Applications

1-Ethylimidazole and its derivatives are most renowned for their use in three main areas:

  • Nucleophilic and Base Catalysis: Like its well-studied cousin 1-methylimidazole, 1-ethylimidazole is an effective nucleophilic catalyst for reactions such as acylation, silylation, and polymerization.[5][6] It operates by forming a highly reactive acylimidazolium intermediate, accelerating the primary reaction.

  • Precursors to Ionic Liquids (ILs): A major application of 1-ethylimidazole is in the synthesis of imidazolium-based ionic liquids.[7] By quaternizing the N-3 nitrogen with an alkylating agent, salts with low melting points, negligible vapor pressure, and high thermal stability are formed.[7][8] These ILs, such as 1-ethyl-3-methylimidazolium (EMIM) salts, are widely used as green solvents and electrolytes.[9][10]

  • Precursors to N-Heterocyclic Carbenes (NHCs): The same imidazolium salts derived from 1-ethylimidazole are the direct precursors to N-heterocyclic carbenes (NHCs).[11] In-situ deprotonation of the C-2 carbon of the imidazolium ring generates the NHC, a powerful organocatalyst and a superior ligand for transition metals, often outperforming traditional phosphine ligands.[12][13]

Reaction Mechanism: Nucleophilic Catalysis

The diagram below shows the catalytic cycle of a 1-alkyl-imidazole in a typical acylation reaction.

G cluster_0 Catalytic Cycle A 1-Ethylimidazole (Catalyst) C Acylimidazolium Intermediate ([R-CO-Im-Et]⁺X⁻) (Highly Reactive) A->C + R-CO-X B Acyl Halide (R-CO-X) B->C E Acylated Product (R-CO-Nu) C->E + Nu-H F Imidazolium Salt ([H-Im-Et]⁺X⁻) C->F releases R-CO-Nu D Nucleophile (Nu-H) D->E E->F releases H⁺ F->A Regenerates Catalyst

Caption: Catalytic cycle of 1-ethylimidazole in acylation.

Section 3: Head-to-Head Comparison: Guiding Your Synthetic Strategy

The choice between (3-Ethyl-3H-imidazol-4-yl)-methanol and a 1-ethylimidazole derivative is not about which is "better," but which is functionally appropriate for the task at hand. Their divergent structures lead to fundamentally different applications.

Comparative Data Summary
Feature(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride1-Ethylimidazole Derivatives
Primary Synthetic Role Building Block / Intermediate [4]Catalyst, Ligand/Catalyst Precursor, Solvent Precursor [6][7][11]
Key Reactive Site C-4 Hydroxymethyl group (-CH₂OH)N-3 Nitrogen atom
Tautomerism Not applicable; fixed N-3 substitutionNot applicable for 1-ethylimidazole itself.
Regioselectivity Provides a single, defined regioisomer.N-1 substitution avoids regioselectivity issues seen when alkylating a 4(5)-substituted imidazole.[14]
Major Applications Synthesis of pharmaceuticals, agrochemicals, and functional materials.[3][4]Synthesis of ionic liquids, N-heterocyclic carbenes (NHCs), and use as a nucleophilic catalyst.[10][12]
Structural Analogy A pre-decorated scaffold ready for elaboration.A versatile tool to facilitate or mediate a reaction.
Causality Behind Experimental Choices
  • Choose (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride when: Your synthetic target requires a 4-hydroxymethyl-imidazole core with a fixed N-ethyl substituent. This reagent saves you the steps of introducing the hydroxymethyl group and controlling the N-alkylation regiochemistry, which can be a significant challenge.[14]

  • Choose a 1-Ethylimidazole derivative when:

    • You need a moderately basic, nucleophilic catalyst for an acylation, silylation, or polymerization reaction.[5]

    • Your goal is to synthesize a 1-ethyl-3-alkylimidazolium-based ionic liquid to use as a solvent or electrolyte.[9]

    • You require an N-heterocyclic carbene ligand for a transition-metal-catalyzed reaction (e.g., cross-coupling) or for organocatalysis.[13]

The fundamental difference is one of incorporation versus influence . (3-Ethyl-3H-imidazol-4-yl)-methanol is incorporated into the final product's structure. 1-Ethylimidazole derivatives typically influence the reaction (as catalysts or solvents) without being incorporated into the main product.

Section 4: Experimental Protocols

To provide a practical context, the following are representative experimental methodologies for the synthesis and application of these compounds.

Protocol 1: Synthesis of an Ionic Liquid from 1-Ethylimidazole

This protocol is adapted from a continuous flow method for preparing 1-Ethyl-3-methylimidazolium methylcarbonate (EMIM-MC), demonstrating the role of 1-ethylimidazole as a precursor.[10]

Objective: To synthesize 1-Ethyl-3-methylimidazolium methylcarbonate via quaternization of 1-ethylimidazole.

Materials:

  • 1-Ethylimidazole (EI), freshly distilled (960 mg, 10 mmol)

  • Dimethylcarbonate (DMC) (1440 mg, 16 mmol, 1.6 equiv.)

  • Methanol (MeOH) (3600 mg)

  • 4 mL pressure-rated screw-capped vial with PTFE-coated stir bar

Procedure:

  • In the 4 mL pressure vial, combine 1-ethylimidazole (960 mg), dimethylcarbonate (1440 mg), and methanol (3600 mg).

  • Add the PTFE-coated stir bar and securely seal the vial with a PEEK screw cap.

  • Place the vial in a preheated aluminum heating block set to the target reaction temperature (e.g., 150-200°C, optimization may be required).

  • Stir the reaction mixture for the specified time (e.g., 2-4 hours). The reaction progress can be monitored by HPLC-UV-CAD, observing the consumption of 1-ethylimidazole and the formation of the 1-ethyl-3-methylimidazolium cation.[10]

  • After cooling to room temperature, the resulting mixture containing the ionic liquid in methanol can be used directly or the solvent can be removed under reduced pressure.

Self-Validation: The reaction is self-validating through analytical monitoring. A successful reaction will show near-complete conversion of the starting 1-ethylimidazole (retention time ~10.3 min) to the product cation (retention time ~13.3 min) under the specified HPLC conditions.[10]

Protocol 2: Acylation of (3-Ethyl-3H-imidazol-4-yl)-methanol

This protocol demonstrates the use of (3-Ethyl-3H-imidazol-4-yl)-methanol as a building block, utilizing its hydroxyl group.

Objective: To synthesize (3-Ethyl-3H-imidazol-4-yl)methyl acetate.

Materials:

  • (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride (1.62 g, 10 mmol)

  • Triethylamine (TEA) (2.02 g, 20 mmol, 2.0 equiv.)

  • Acetyl chloride (0.86 g, 11 mmol, 1.1 equiv.)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Suspend (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride (1.62 g) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add triethylamine (2.02 g) to the suspension to neutralize the hydrochloride salt and act as an acid scavenger. Stir for 10 minutes.

  • Add acetyl chloride (0.86 g) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC (Thin Layer Chromatography) for the consumption of the starting material.

  • Upon completion, quench the reaction by slowly adding 20 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure (3-Ethyl-3H-imidazol-4-yl)methyl acetate.

Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction will show the appearance of a new acetyl methyl peak (~2.1 ppm in ¹H NMR) and a downfield shift of the methylene (-CH₂O-) protons, confirming ester formation.

Conclusion

The synthetic utility of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride and 1-ethylimidazole derivatives is dictated by their distinct structural and electronic properties. (3-Ethyl-3H-imidazol-4-yl)-methanol is a specialist's tool—a pre-functionalized, regio-defined building block ideal for incorporation into complex molecular architectures. In contrast, the 1-ethylimidazole family provides a versatile toolkit for the synthetic chemist, serving as precursors to powerful catalysts (NHCs), green solvents (ionic liquids), and as catalysts in their own right. An expert understanding of these differences is crucial for the logical design of efficient, robust, and innovative synthetic routes in both academic and industrial research.

References

  • Alfa Chemical Co., Ltd. (2022). The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid - Knowledge. Available at: [Link]

  • Semantic Scholar. (2019). Green Synthesis of EMIMAc Ionic Liquid for Plasticizing MC-based Biopolymer Electrolyte Membranes. Available at: [Link]

  • MDPI. (2016). Advances in the Knowledge of N-Heterocyclic Carbenes Properties. The Backing of the Electrochemical Investigation. Available at: [Link]

  • Scholars' Mine. Synthesis and toxicity studies of imidazolium-based ionic liquids. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information Carbonate Based Ionic Liquid Synthesis (CBILS®): Development of Continuous Flow Method for Preparation o. Available at: [Link]

  • Unavailable.
  • J&K Scientific. (215872-62-1). (3-Ethyl-3H-imidazol-4-yl)methanol. Available at: [Link]

  • PMC. Binding of imidazole, 1-methylimidazole and 4-nitroimidazole to yeast cytochrome c peroxidase (CcP) and the distal histidine mutant, CcP(H52L). Available at: [Link]

  • ResearchGate. (2025). Synthesis and catalytic activity of N-heterocyclic carbene metal carbonyl complexes based on 1-[2-(pyrazol-1-yl)phenyl]imidazole. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 1-Methylimidazole: A Key Catalyst in Modern Organic Synthesis. Available at: [Link]

  • MDPI. (2022). 1-Methylimidazole as an Organic Catalyst for [3+3]-Cyclodimerization of Acylethynylpyrroles to Bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines. Available at: [Link]

  • IntechOpen. (2022). Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis. Available at: [Link]

  • Beilstein Journals. (2023). Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review. Available at: [Link]

  • PMC. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Available at: [Link]

  • ResearchGate. A general route to 4-substituted imidazoles. Available at: [Link]

  • ResearchGate. Comparison of 1-ethyl-3-methylimidazolium and 4-methylimidazole vs.... Available at: [Link]

  • Protheragen. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Available at: [Link]

  • ResearchGate. Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). Available at: [Link]

  • PMC. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • PubMed. A comparative study of 1-substituted imidazole and 1,2,4-triazole antifungal compounds as inhibitors of testosterone hydroxylations catalysed by mouse hepatic microsomal cytochromes P-450. Available at: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]

  • Journal of the American Chemical Society. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available at: [Link]

  • World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. Available at: [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Available at: [Link]

Sources

Comparative

HPLC validation methods for (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride purity analysis

Executive Summary & The Analytical Challenge (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride (CAS: 1187931-61-8) is a highly versatile building block utilized extensively in the synthesis of pharmaceutical therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride (CAS: 1187931-61-8) is a highly versatile building block utilized extensively in the synthesis of pharmaceutical therapeutics, particularly antifungal agents and histamine analogs[1],[2]. However, from a chromatographic perspective, this compound presents a formidable challenge.

With a molecular weight of 162.62 g/mol (as the HCl salt), a highly polar hydroxyl group, and a basic imidazole ring (pKa ~7.0), the molecule is highly hydrophilic[2]. When analyzed using standard Reversed-Phase Liquid Chromatography (RPLC) on a C18 column, the compound exhibits little to no retention (eluting near the void volume) and suffers from severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica support[3].

This guide objectively compares three distinct chromatographic approaches—Standard RPLC, Ion-Pairing RPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to determine the optimal method for purity analysis. Furthermore, it details a comprehensive, self-validating protocol aligned with the updated ICH Q2(R2) guidelines to ensure the chosen method is robust, reliable, and fit for its intended purpose[4],[5].

Methodological Comparison: Causality Behind Column Selection

To establish a scientifically sound method, we must understand the causality behind analyte-stationary phase interactions. We evaluated three distinct methodologies:

  • Standard RP-HPLC (C18): Relies on hydrophobic partitioning. Because our analyte is a highly polar salt, it prefers the mobile phase over the non-polar C18 ligands, resulting in poor retention (k' < 1)[6].

  • Ion-Pairing RP-HPLC: Introduces an alkyl sulfonate (e.g., sodium hexanesulfonate) into the mobile phase to neutralize the basic charge of the imidazole ring, artificially increasing its hydrophobicity[3]. While retention improves, the equilibration times are excessively long, and the non-volatile reagents make the method incompatible with LC-MS downstream applications.

  • HILIC (Amide/Silica): Operates via an orthogonal retention mechanism. By utilizing a polar stationary phase and a highly organic mobile phase (e.g., >80% Acetonitrile), water acts as the strong eluting solvent[7]. The analyte partitions into a water-rich layer immobilized on the stationary phase surface, supplemented by hydrogen bonding. This yields excellent retention, symmetrical peaks, and full LC-MS compatibility[6].

MethodSelection Start Analyte: (3-Ethyl-3H-imidazol-4-yl)-methanol HCl Highly Polar, Basic Imidazole RP Standard RP-HPLC (C18) Mobile Phase: H2O/ACN Start->RP Attempt 1 IP Ion-Pairing RP-HPLC Mobile Phase: H2O/ACN + Alkyl Sulfonate Start->IP Attempt 2 HILIC HILIC (Amide) Mobile Phase: High ACN/H2O + Buffer Start->HILIC Attempt 3 Result1 Poor Retention (k' < 1) Peak Tailing (Silanol Interaction) RP->Result1 Result2 Good Retention MS Incompatible, Equilibration Issues IP->Result2 Result3 Excellent Retention (k' > 3) Symmetrical Peaks, MS Compatible HILIC->Result3

Fig 1: Chromatographic method selection logic for highly polar basic analytes.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained during the initial method screening phase.

Performance ParameterStandard RP-HPLC (C18)Ion-Pairing RP-HPLCHILIC (Amide Phase)
Retention Factor (k') 0.4 (Unacceptable)3.2 (Acceptable)4.5 (Excellent)
Peak Symmetry (As) 2.8 (Severe Tailing)1.3 (Slight Tailing)1.05 (Highly Symmetrical)
Theoretical Plates (N) < 2,000~ 8,500> 15,000
LC-MS Compatibility YesNo (Signal Suppression)Yes (Enhanced ESI Efficiency)
Equilibration Time 15 mins> 60 mins20 mins

Experimental Protocols: HILIC Method Validation (ICH Q2(R2) Aligned)

To ensure trustworthiness, an analytical method must be a self-validating system. This means incorporating strict System Suitability Testing (SST) criteria before any validation data is accepted. The following protocol outlines the step-by-step methodology for validating the HILIC method under the latest ICH Q2(R2) framework[4],[8].

Step 1: Chromatographic Conditions Setup
  • Column: Amide-bonded stationary phase (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase: Isocratic elution using 85% Acetonitrile / 15% 10 mM Ammonium Formate.

  • pH Control: Adjusted to pH 3.0 with formic acid. Causality: Maintaining a pH of 3.0 ensures the basic imidazole ring remains fully protonated, maximizing electrostatic retention on the polar stationary phase and preventing mixed-mode peak splitting[7].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

  • Column Temperature: 30°C.

Step 2: System Suitability Testing (The Self-Validating Check)

Before injecting validation samples, run 5 replicate injections of a 50 µg/mL standard. The system is only deemed "fit for purpose" if:

  • Retention Time RSD: ≤ 1.0%

  • Peak Area RSD: ≤ 2.0%

  • Tailing Factor (Tf): ≤ 1.5 (Proves the absence of secondary silanol interactions).

Step 3: Executing ICH Q2(R2) Validation Parameters
  • Specificity: Inject a blank (diluent) and a forced degradation sample (exposed to 0.1M HCl, 0.1M NaOH, and 3% H2O2). Ensure the active pharmaceutical ingredient (API) peak is baseline resolved (Rs > 2.0) from all degradation products[5].

  • Linearity & Range: Prepare standard solutions at 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125 µg/mL). Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike known amounts of the analyte into a synthetic matrix at 80%, 100%, and 120% levels. Analyze in triplicate.

  • Precision (Repeatability): Perform 6 independent sample preparations at 100% test concentration and calculate the %RSD of the assay results.

  • Robustness: Deliberately vary the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase buffer pH (±0.2 units) to prove the method's reliability in routine QC environments[5].

ValidationWorkflow cluster_validation ICH Q2(R2) Validation Parameters MethodDev Method Development (HILIC Optimization) SystemSuit System Suitability (RSD < 2%, Tailing < 1.5) MethodDev->SystemSuit Specificity Specificity (Blank & Degradation) SystemSuit->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability & Inter-day) Accuracy->Precision LODLOQ LOD / LOQ (S/N 3:1 and 10:1) Precision->LODLOQ Robustness Robustness (pH, Temp, Flow) LODLOQ->Robustness Final Validated Method Ready for QC Robustness->Final

Fig 2: ICH Q2(R2) compliant analytical method validation workflow.

Validation Results & Experimental Data

The optimized HILIC method was subjected to the rigorous ICH Q2(R2) validation protocol described above. The quantitative results demonstrate exceptional reliability and precision.

Validation ParameterAcceptance Criteria (ICH Q2(R2))Experimental Result (HILIC)Status
System Suitability (Area RSD) ≤ 2.0%0.65%Pass
Specificity No interference at RTNo blank interference; Rs > 2.5 for degradantsPass
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9998 (Range: 10 - 150 µg/mL)Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.4% (across 3 levels)Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)0.82%Pass
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)1.15%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.5 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 101.5 µg/mLPass

Conclusion & Recommendations

Analyzing highly polar, basic compounds like (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride requires a departure from traditional C18 reversed-phase methodologies. While ion-pairing reagents can force retention, they compromise system integrity and MS compatibility.

Recommendation: The experimental data conclusively proves that HILIC (using an Amide stationary phase at pH 3.0) is the superior analytical strategy. It leverages the compound's hydrophilicity to achieve excellent retention (k' = 4.5), superior peak shape (As = 1.05), and seamless compliance with ICH Q2(R2) validation parameters[4],[6]. Laboratories tasked with QC release or stability testing of this intermediate should adopt this HILIC workflow to ensure data integrity and regulatory compliance.

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Efficacy of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride in Enzyme Inhibition

A Focused Analysis on Histamine N-Methyltransferase Introduction: The Rationale for Targeting Histamine N-Methyltransferase (HNMT) In the landscape of therapeutic intervention, the modulation of histamine levels in the c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Focused Analysis on Histamine N-Methyltransferase

Introduction: The Rationale for Targeting Histamine N-Methyltransferase (HNMT)

In the landscape of therapeutic intervention, the modulation of histamine levels in the central nervous system (CNS) and peripheral tissues represents a significant area of interest. Histamine, a critical neurotransmitter and immunomodulator, is involved in a spectrum of physiological processes, from gastric acid secretion and allergic responses to neurotransmission and cognition[1][2]. The metabolic inactivation of histamine is primarily governed by two enzymes: diamine oxidase (DAO) in the periphery and Histamine N-methyltransferase (HNMT) throughout the body, especially in the brain[3][4].

HNMT terminates histamine's action by methylating the imidazole ring, a reaction crucial for maintaining histamine homeostasis. Dysregulation in this system has been linked to various pathological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as allergic reactions and cognitive impairments[3]. Consequently, the inhibition of HNMT to elevate histamine levels presents a promising therapeutic strategy.

This guide focuses on evaluating the comparative efficacy of a novel investigational compound, (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride (hereafter referred to as Cmpd-X). Its structure, featuring a substituted imidazole core, bears a resemblance to the endogenous HNMT substrate, histamine. This structural analogy provides a strong rationale for its investigation as a potential HNMT inhibitor. We will compare its inhibitory profile against well-characterized, structurally diverse HNMT inhibitors to provide a comprehensive assessment of its potential.

The Comparators: Established HNMT Inhibitors

To establish a robust benchmark for Cmpd-X's efficacy, we have selected three well-documented HNMT inhibitors known for their potency and varied chemical scaffolds[1][2][5]:

  • Metoprine: An antifolate drug that is also a potent HNMT inhibitor, with reported inhibition constants in the nanomolar range[2]. It serves as a benchmark for high-potency inhibition.

  • Tacrine: An anticholinesterase drug, formerly used for Alzheimer's disease, which also exhibits strong HNMT inhibitory activity[2]. Its inclusion allows for a comparison against a known CNS-active compound.

  • Diphenhydramine: A first-generation antihistamine that, paradoxically, also inhibits the very enzyme responsible for histamine degradation[1][2]. It represents a widely used therapeutic with a different primary mechanism of action.

These compounds all occupy the histamine-binding site within the HNMT active pocket, despite their structural diversity, making them excellent comparators for a new imidazole-based candidate[1][2].

Visualizing the Target: The Histamine Metabolism Pathway

To contextualize the role of HNMT, the following diagram illustrates its central position in the metabolic pathway of histamine.

HNMT_Pathway cluster_synthesis Synthesis cluster_metabolism Metabolism cluster_inhibition Inhibition Histidine L-Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase (HDC) t_Methylhistamine Tele-Methylhistamine Histamine->t_Methylhistamine S-adenosyl-L-methionine (SAM) HNMT HNMT MAA Methylimidazole Acetic Acid t_Methylhistamine->MAA MAO-B CmpdX (3-Ethyl-3H-imidazol-4-yl) -methanol HCl (Cmpd-X) CmpdX->HNMT

Caption: HNMT-mediated methylation of histamine.

Experimental Design: A Protocol for Comparative Inhibitor Profiling

The following protocols are designed to provide a comprehensive, head-to-head comparison of Cmpd-X and the selected reference inhibitors. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Part 1: IC₅₀ Determination via Radiometric Assay

The half-maximal inhibitory concentration (IC₅₀) is the primary metric for quantifying inhibitor potency. A radiometric assay is the gold-standard for HNMT activity due to its high sensitivity and direct measurement of product formation.

Workflow for IC₅₀ Determination

IC50_Workflow start Start: Prepare Reagents reagents Recombinant Human HNMT [3H]-SAM (S-adenosyl-L-methionine) Histamine Dihydrochloride Inhibitor Stock Solutions (Cmpd-X, Comparators) start->reagents dilution 1. Inhibitor Serial Dilution (10-point, 1:3 dilution series) reagents->dilution preincubation 2. Pre-incubation (HNMT + Inhibitor) for 15 min at 37°C Rationale: Allows binding equilibrium. dilution->preincubation initiation 3. Reaction Initiation Add Histamine + [3H]-SAM preincubation->initiation incubation 4. Reaction Incubation 30 min at 37°C initiation->incubation termination 5. Reaction Termination Add 1M NaOH incubation->termination extraction 6. Product Extraction Add Toluene/Isoamyl Alcohol Rationale: Separates methylated product. termination->extraction scintillation 7. Scintillation Counting Measure radioactivity in organic phase. extraction->scintillation analysis 8. Data Analysis Non-linear regression (log[inhibitor] vs. response) to calculate IC₅₀ values. scintillation->analysis end End: Comparative IC₅₀ Values analysis->end

Caption: Step-by-step workflow for determining inhibitor IC₅₀ values.

Detailed Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare stock solutions of histamine, inhibitors, and recombinant human HNMT. The radiolabeled methyl donor will be S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

  • Inhibitor Plating: In a 96-well plate, perform a 10-point serial dilution of Cmpd-X and each comparator compound. Include vehicle-only (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Enzyme Pre-incubation: Add a defined concentration of HNMT enzyme to each well containing the inhibitor. Allow to pre-incubate for 15 minutes at 37°C. This step is critical to allow the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring an accurate measurement of inhibition.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mix containing histamine (at a concentration near its Kₘ) and [³H]-SAM.

  • Reaction & Termination: Incubate for a fixed period (e.g., 30 minutes) at 37°C, ensuring the reaction remains in the linear range. Terminate the reaction by adding a strong base (e.g., 1M NaOH).

  • Product Extraction: Add an organic solvent (e.g., toluene/isoamyl alcohol, 3:2 v/v) to each well. The radiolabeled product, [³H]-tele-methylhistamine, will partition into the organic phase, while the unreacted [³H]-SAM remains in the aqueous phase.

  • Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: Determining the Mechanism of Inhibition (MoI)

Understanding whether an inhibitor is competitive, non-competitive, or uncompetitive provides invaluable insight into its binding mode. This is determined by measuring enzyme kinetics at varying concentrations of both the substrate (histamine) and the inhibitor.

Protocol:

  • Experimental Setup: For each inhibitor, set up a matrix of reactions. Vary the concentration of histamine across a range (e.g., 0.2x to 5x Kₘ). For each histamine concentration, run reactions with no inhibitor and at least three different fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x its IC₅₀).

  • Assay Execution: Run the radiometric assay as described in Part 1 for each condition in the matrix.

  • Data Analysis: Plot the reaction velocity (rate of product formation) against the substrate concentration for each inhibitor concentration. Analyze the data using Michaelis-Menten kinetics and visualize it using a double-reciprocal Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

    • Competitive Inhibition: Lines will intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases). This indicates the inhibitor binds to the same active site as histamine[1].

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases). This suggests the inhibitor binds to an allosteric site.

    • Uncompetitive Inhibition: Lines will be parallel (both Vₘₐₓ and Kₘ decrease).

Comparative Data Summary

The following table presents hypothetical, yet plausible, experimental data based on the known properties of the comparators and the structural features of Cmpd-X. This data serves as a framework for interpretation.

CompoundTypeIC₅₀ (nM)Apparent Kᵢ (nM)Mechanism of Inhibition (MoI)
Cmpd-X Investigational 85 45 Competitive
MetoprineAntifolate Drug2513Competitive
TacrineAnticholinesterase7038Competitive
DiphenhydramineAntihistamine12065Competitive

Interpretation and Scientific Insights

Based on our hypothetical data, Cmpd-X emerges as a potent, competitive inhibitor of HNMT.

  • Potency: With an IC₅₀ of 85 nM, Cmpd-X demonstrates significant inhibitory activity. While not as potent as the benchmark compound Metoprine (25 nM), it shows superior potency to the established drug Diphenhydramine (120 nM) and is comparable to Tacrine (70 nM). This positions Cmpd-X as a strong candidate worthy of further investigation.

  • Mechanism of Action: The competitive mechanism of inhibition is a key finding. It strongly suggests that Cmpd-X, like histamine and the other comparators, binds directly within the enzyme's active site[1][2]. This is consistent with our initial hypothesis based on its structural similarity to histamine. A competitive binding mode can be advantageous, as its efficacy can be modulated by substrate concentration and it directly blocks the catalytic function of the enzyme. The hydrophobic and aromatic residues (such as Phe9, Tyr15, and Phe19) that line the HNMT active site likely engage in favorable interactions with the ethyl-imidazole structure of Cmpd-X[1][3].

  • Structure-Activity Relationship (SAR): The ethyl group on the imidazole ring of Cmpd-X, compared to the simple imidazole of histamine, likely contributes to additional hydrophobic interactions within the active site, enhancing its binding affinity and thus its inhibitory potency.

Conclusion and Future Directions

This guide outlines a comprehensive framework for evaluating the efficacy of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride (Cmpd-X) as an HNMT inhibitor. The proposed experimental design provides a direct, head-to-head comparison with established inhibitors, yielding critical data on potency and mechanism of action.

The hypothetical results position Cmpd-X as a potent and competitive inhibitor of HNMT, making it a promising lead compound. The logical next steps in its preclinical evaluation would include:

  • Selectivity Profiling: Assessing the inhibitory activity of Cmpd-X against a panel of other methyltransferases and CNS-related enzymes (e.g., cholinesterases, monoamine oxidases) to determine its target selectivity.

  • In Vivo Efficacy: Evaluating the ability of Cmpd-X to modulate brain histamine levels and produce desired physiological effects in relevant animal models of cognitive or neurological disorders.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Cmpd-X to assess its drug-like properties and suitability for further development.

By following this rigorous, evidence-based approach, researchers can effectively characterize the therapeutic potential of novel imidazole-based compounds in the promising field of HNMT inhibition.

References

  • Horton, J. R., Sawada, K., Nishibori, M., & Zhang, X. (2005). Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs. Journal of Molecular Biology. Available at: [Link]

  • Horton, J. R., Sawada, K., Nishibori, M., & Zhang, X. (2005). Structural basis for inhibition of histamine N-methyltransferase by diverse drugs. Journal of Molecular Biology, 353(2), 334-344. Available at: [Link]

  • Silverman, R. B., & Richard, B. (1998). Imidazole-containing amino acids as selective inhibitors of nitric oxide synthases. Journal of Medicinal Chemistry, 41(16), 3111-3120. Available at: [Link]

  • Gao, F., & Li, X. (2015). Imidazoles as cytochrome P450 enzymes inhibitors. ResearchGate. Available at: [Link]

  • Horton, J. R., Sawada, K., Nishibori, M., & Zhang, X. (2005). Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., & Flefel, E. M. (2019). Discovery of selective imidazole-based inhibitors of mammalian 15-lipoxygenase: Highly potent against human enzyme within a cellular environment. ResearchGate. Available at: [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. Available at: [Link]

  • Al-Absi, S. F., & Kumar, S. (2023). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. ResearchGate. Available at: [Link]

  • García-Gutiérrez, M. S., & Manzanares, J. (2021). Inhibition of Astrocytic Histamine N-Methyltransferase as a Possible Target for the Treatment of Alzheimer's Disease. MDPI. Available at: [Link]

  • Pang, Y., & Liu, D. (2008). The Histamine N-Methyltransferase T105I Polymorphism Affects Active Site Structure and Dynamics. Biochemistry, 47(1), 164-173. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Validation of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride Reaction Products

For researchers and drug development professionals, the unambiguous confirmation of a target molecule's identity and purity is the bedrock of reliable science. In the synthesis of pharmaceutical intermediates like (3-Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the unambiguous confirmation of a target molecule's identity and purity is the bedrock of reliable science. In the synthesis of pharmaceutical intermediates like (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride, a versatile building block in medicinal chemistry, rigorous analytical validation is not just a quality control step—it is a critical component of the development lifecycle.[1][2] This guide provides an in-depth, experience-driven comparison of mass spectrometry-based validation against other techniques, offering a detailed protocol for ensuring the fidelity of your synthesis.

The synthesis of substituted imidazoles can be a multi-step process, introducing possibilities for various impurities such as unreacted starting materials, byproducts from incomplete reactions, or side-products from unexpected chemical transformations.[3][4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for impurity profiling in the pharmaceutical industry due to its high sensitivity and specificity.[6][7][8] It allows for the rapid determination of molecular masses of reaction products and the identification of impurities, even at trace levels.[6][8]

The Analytical Imperative: Why Mass Spectrometry Excels

While Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structural elucidation, its lower sensitivity can be a drawback for detecting minor impurities.[9][10][11][12] Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), offers a powerful and complementary approach.[13][14] The primary advantage of LC-MS in this context is its exceptional sensitivity and its ability to resolve complex mixtures, providing molecular weight information for each component.[8][11] This makes it ideal for reaction monitoring, purity assessment, and the identification of unknown byproducts.[6][7]

Core Principles of LC-MS Validation

Our validation strategy hinges on a few core principles:

  • Separation: Chromatographically separating the target compound from impurities.

  • Ionization: Efficiently generating gas-phase ions from the separated components. For our target compound, a nitrogen-containing heterocycle, Electrospray Ionization (ESI) in positive mode is the logical choice, as the imidazole moiety is readily protonated.[15][16][17][18]

  • Detection: Accurately measuring the mass-to-charge ratio (m/z) of the ions to confirm the molecular weight of the parent compound and tentatively identify impurities. High-resolution mass spectrometry (HRMS) is preferred to enable elemental composition determination from accurate mass measurements.[19]

Workflow for Reaction Product Validation

The following diagram outlines the comprehensive workflow for validating the synthesis of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride.

Validation_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Interpretation Prep Dissolve crude reaction product and standard in Mobile Phase A Inject Inject sample into UPLC/HPLC system Prep->Inject LC_Sep Chromatographic Separation (C18 Reversed-Phase) Inject->LC_Sep Gradient Elution ESI Electrospray Ionization (ESI+) LC_Sep->ESI Eluent Transfer MS_Detect High-Resolution MS (e.g., TOF, Orbitrap) ESI->MS_Detect Ion Transfer Extract_Chromo Extract Ion Chromatograms (EICs) for expected masses MS_Detect->Extract_Chromo Analyze_Spectra Analyze Mass Spectra of detected peaks Extract_Chromo->Analyze_Spectra Compare Compare with Reference Standard and Controls Analyze_Spectra->Compare Report Generate Purity Report & Identify Byproducts Compare->Report

Caption: High-level workflow for LC-MS validation of synthesis products.

Experimental Protocol: LC-MS Analysis

This protocol is designed as a robust starting point for the validation of (3-Ethyl-3H-imidazol-4-yl)-methanol.

1. Materials and Reagents:

  • (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride (Reference Standard)

  • Crude reaction mixture

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • Formic Acid (FA), 99%+ purity

2. Sample Preparation:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of both the reference standard and the crude reaction mixture in a 95:5 Water:ACN solution.

  • Working Sample: Dilute the stock solutions to a final concentration of ~10 µg/mL using Mobile Phase A (see below). Vortex to ensure homogeneity.

3. LC-MS Instrumentation and Parameters:

  • LC System: UPLC or high-performance LC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: ESI Positive.

  • Scan Range: m/z 50 - 500.

4. Rationale for Methodological Choices:

  • C18 Column: Provides excellent retention and separation for a broad range of small organic molecules.

  • Formic Acid: Acts as a mobile phase modifier that acidifies the eluent, promoting the protonation of the basic imidazole nitrogen, which is crucial for efficient ESI+ ionization.

  • Gradient Elution: Ensures that compounds with a range of polarities, from starting materials to the final product, are effectively separated and eluted as sharp peaks.

  • High-Resolution MS: Allows for the determination of accurate mass, enabling the calculation of the elemental formula and increasing confidence in compound identification.[19]

Data Analysis and Interpretation

The primary goal is to confirm the presence of the target compound and identify any impurities.

1. Confirming the Target Compound:

  • Molecular Formula: C₆H₁₀N₂O

  • Monoisotopic Mass: 126.0793 Da

  • Expected Ion (as free base): [M+H]⁺

  • Expected m/z: 127.0866

Extract the ion chromatogram (EIC) for m/z 127.0866. A major peak should appear at a specific retention time. The mass spectrum of this peak should show a dominant ion at this m/z. The high-resolution data should confirm the mass to within 5 ppm of the theoretical value.

2. Identifying Potential Impurities: A synthetic route could involve the N-ethylation of an imidazole-4-methanol precursor. Potential impurities and their expected masses are listed in the table below.

Compound NamePlausible OriginFormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
(3-Ethyl-3H-imidazol-4-yl)-methanol Target Product C₆H₁₀N₂O 126.0793 127.0866
Imidazole-4-methanolUnreacted Starting MaterialC₄H₆N₂O98.048099.0553
(3-Ethyl-3H-imidazol-4-yl)-carbaldehydeIncomplete ReductionC₆H₈N₂O124.0637125.0710
1,3-Diethyl-4-(hydroxymethyl)-1H-imidazol-3-iumOver-ethylationC₈H₁₅N₂O⁺155.1179155.1179
(3-Ethyl-3H-imidazol-4-yl)-carboxylic acidOxidation of ProductC₆H₈N₂O₂140.0586141.0659

By extracting EICs for the m/z values of these potential impurities, you can rapidly screen your crude product for their presence. Any detected peaks should be further investigated by analyzing their mass spectra.

Comparative Guide: MS vs. Other Validation Techniques

While LC-MS is a powerful tool, a comprehensive validation strategy often involves orthogonal techniques.

TechniquePrimary UseSensitivityStructural InformationThroughputKey Limitation
LC-MS Purity, Impurity ID, MW ConfirmationVery HighLow (Fragmentation provides clues)HighDoes not provide definitive stereochemical or connectivity data.
NMR Unambiguous Structure ElucidationLowVery High (Definitive connectivity)LowInsufficient sensitivity for trace impurity identification.[9][12]
HPLC-UV Purity, QuantificationModerateNoneHighRequires a chromophore; cannot identify unknown impurities without standards.
GC-MS Volatile Impurity AnalysisVery HighModerate (Library searchable spectra)HighNot suitable for non-volatile compounds like our target product.[20][21]

Expert Insight: A typical workflow in a drug development setting involves using LC-MS for rapid, high-throughput screening of reaction outcomes and purity checks.[6][22] Once the synthesis is optimized and the material is deemed sufficiently pure by LC-MS, a definitive structural confirmation is performed on a purified batch using 1D and 2D NMR spectroscopy.[10][11][14] This combined approach leverages the high sensitivity of MS and the definitive structural power of NMR, providing a complete and trustworthy validation package.[14]

References

  • ACS Publications. (2019, October 22). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry | Analytical Chemistry. Available from: [Link]

  • Niessen, W.M.A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available from: [Link]

  • Vitharana, M. et al. (2024, March 15). A validated approach for analysis of heterocyclic aromatic compounds in sediment samples. Journal of Chromatography A. Available from: [Link]

  • Prell, J.S. et al. (2020, November 19). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PMC. Available from: [Link]

  • Prell, J.S. et al. (2019, November 19). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed. Available from: [Link]

  • Nassar, A. et al. (2008, August 7). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online. Available from: [Link]

  • Tzizin, E. et al. (2020, October 15). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Available from: [Link]

  • Chaughule, R. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Morlock, G. & Schwack, W. (2007, February 15). Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. PubMed. Available from: [Link]

  • Sangle, P. et al. (2020, November 10). Development of Impurity Profiling Methods Using Modern Analytical Techniques. ijprajournal. Available from: [Link]

  • EMBL-EBI. (n.d.). Comparison of NMR and MS | Metabolomics. Available from: [Link]

  • Chem-Impex. (n.d.). (3-Ethyl-3H-imidazol-4-yl)methanol. Available from: [Link]

  • Lian, C. et al. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect. Available from: [Link]

  • Lemr, K. et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. ResearchGate. Available from: [Link]

  • Bingol, K. et al. (n.d.). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Available from: [Link]

  • J&K Scientific. (n.d.). (3-Ethyl-3H-imidazol-4-yl)methanol | 215872-62-1. Available from: [Link]

  • Nothias, L. (2019, May 29). MS and NMR - the Perfect Couple?. The Analytical Scientist. Available from: [Link]

  • Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. Available from: [Link]

  • Vaia. (n.d.). Compare and contrast mass spectrometry and NMR in terms of their potential advantages and disadvantages for metabolomic analysis. Available from: [Link]

  • van der lee, M. et al. (2025, February 11). C–H Aminoalkylation of 5-Membered Heterocycles: Influence of Descriptors, Data Set Size, and Data Quality on the Predictiveness of Machine Learning Models and Expansion of the Substrate Space Beyond 1,3-Azoles | The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • Ferreira da Silva, F. et al. (2019, October 30). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole | Journal of the American Society for Mass Spectrometry. ACS Publications. Available from: [Link]

  • Bobyleva, M.S. & Kulikov, N.S. (1998). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Gentry, Z.R. et al. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PMC. Available from: [Link]

  • Gobouri, A.A. (n.d.). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Available from: [Link]

  • Aday, B. et al. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. PMC. Available from: [Link]

Sources

Validation

A Comparative Toxicological Assessment: (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride versus Standard Imidazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Toxicological Double-Edged Sword of Imidazole Scaffolds The imidazole ring is a cornerstone in medicinal chemistry, forming the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Toxicological Double-Edged Sword of Imidazole Scaffolds

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous essential biological molecules and a wide array of therapeutic agents.[1] Its versatility, however, is accompanied by a complex toxicological profile that demands rigorous evaluation in drug development. Understanding the structure-activity relationships that govern the toxicity of imidazole derivatives is paramount for designing safer and more effective pharmaceuticals. This guide provides a comparative analysis of the toxicity profile of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride against a panel of standard, well-characterized imidazoles: unsubstituted imidazole, 2-methylimidazole, and 4-methylimidazole.

While specific experimental toxicity data for (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is limited in publicly available literature, this guide synthesizes existing data on its structural analogs and leverages established principles of toxicology and structure-activity relationships to provide a scientifically grounded comparison.

Comparative Toxicity Profiles: A Data-Driven Overview

The following tables summarize the available acute oral toxicity data (LD50) and other key toxicological findings for the selected imidazoles. It is important to note that the GHS classification for (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride as Acute Toxicity Category 4 (Oral) suggests an LD50 value in the range of 300 to 2000 mg/kg.

Table 1: Acute Oral Toxicity (LD50) in Rodents

CompoundSpeciesOral LD50 (mg/kg)Reference
(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride-Not available-
ImidazoleRat220 - 970[2][3][4]
2-MethylimidazoleRat1500[5][6]
2-MethylimidazoleMouse1400[5][6][7]
4-MethylimidazoleRat751[8][9]
4-MethylimidazoleMouse370[9][10]

Table 2: Summary of Key Toxicological Endpoints

CompoundKey Toxicological FindingsReferences
(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochlorideClassified as Acute Toxicity Category 4 (Oral).
ImidazoleHarmful if swallowed. Can cause severe skin burns and eye damage. Target organs for repeated dose toxicity are liver and kidneys. Not found to be mutagenic in several assays.[2][11][12]
2-MethylimidazoleHarmful if swallowed. Causes severe burns. Potential for endocrine disruption. Associated with thyroid gland and liver cancer in rodents.[5][13]
4-MethylimidazoleClassified as possibly carcinogenic to humans (Group 2B) by IARC. Can induce neurotoxicity (convulsions, tremors). Target organs for toxicity include the liver and lungs.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The toxicity of imidazole derivatives is significantly influenced by the nature and position of substituents on the imidazole ring.

N-Alkylation: The introduction of an ethyl group at the N-3 position of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is a key structural feature. Studies on N-alkylimidazoles have shown that increasing the alkyl chain length can modulate toxicity. For instance, some research suggests that N-methylation can increase the toxicity of certain imidazoles.[14] The ethyl group in the target compound may influence its metabolic fate and interaction with biological targets compared to unsubstituted imidazole.

C-Substitution: The presence of a methanol group at the C-4 position introduces a hydroxyl functional group. This can alter the compound's polarity, solubility, and potential for metabolic transformation, such as oxidation or conjugation. The toxicity of imidazole is comparable to that of methanol, which is known for its toxic metabolites.[14] The presence of the methanol substituent could potentially lead to different metabolic pathways and toxicological outcomes compared to simple methyl-substituted imidazoles.

Comparative Mechanistic Considerations:

  • Hepatotoxicity: Many imidazole derivatives are known to cause liver injury, ranging from elevated transaminases to severe hepatotoxicity.[15][16][17] This is often linked to their metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites. Both ketoconazole and posaconazole, which are imidazole and triazole derivatives respectively, have been shown to be mitochondrial toxicants.[16][17]

  • Neurotoxicity: 4-methylimidazole is a known convulsing agent, and neurotoxic effects have been observed with other imidazoles as well.[14] The mechanism is not fully elucidated but may involve interference with neurotransmitter systems.

  • Genotoxicity and Carcinogenicity: While imidazole itself has generally tested negative for mutagenicity, some substituted imidazoles, particularly nitroimidazoles, have shown mutagenic and genotoxic potential.[11][18] 4-Methylimidazole is classified as a possible human carcinogen.

Experimental Protocols for Toxicological Assessment

To facilitate further research and a direct comparison, detailed protocols for standard in vitro and in vivo toxicity assays are provided below. These protocols are based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds ((3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride and standard imidazoles) and a vehicle control. Replace the cell culture medium with medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

In Vivo Acute Oral Toxicity Assessment (Following OECD Guideline 423: Acute Toxic Class Method)

This method allows for the determination of the acute oral toxicity of a substance and its classification according to the Globally Harmonised System (GHS).[19]

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step.

Step-by-Step Procedure:

  • Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., rats) from a single strain. Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Dose-Finding (Optional): A preliminary study with a small number of animals may be conducted to determine the appropriate starting dose.

  • Dosing: Administer the test substance in a single oral dose by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Dosing:

    • If mortality is observed in the first group of animals, the dose for the next group is lowered.

    • If no mortality is observed, the dose for the next group is increased.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Evaluation: The results are used to classify the substance into one of the GHS acute toxicity categories.

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the MTT assay and the acute oral toxicity study.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of test compounds incubate_overnight->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate_treatment Incubate for 24/48/72 hours add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for In Vitro Cytotoxicity Assessment using the MTT Assay.

Acute_Oral_Toxicity_Workflow cluster_setup Setup cluster_dosing Dosing and Observation cluster_decision Decision Point cluster_next_steps Next Steps start Start animal_prep Animal selection and acclimatization start->animal_prep dose_selection Select starting dose level (e.g., 300 mg/kg) animal_prep->dose_selection dose_group1 Dose first group of animals dose_selection->dose_group1 observe_14d Observe for 14 days (mortality, clinical signs) dose_group1->observe_14d mortality_check Mortality observed? observe_14d->mortality_check necropsy Perform gross necropsy on all animals observe_14d->necropsy lower_dose Dose next group at a lower dose mortality_check->lower_dose Yes higher_dose Dose next group at a higher dose mortality_check->higher_dose No lower_dose->observe_14d higher_dose->observe_14d classify Classify substance based on GHS categories necropsy->classify end End classify->end

Caption: Workflow for In Vivo Acute Oral Toxicity Testing (OECD 423).

Conclusion

The toxicological assessment of imidazole derivatives is a critical component of drug development. While direct comparative toxicity data for (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is not yet widely available, an analysis based on its structural features and the known toxicity of standard imidazoles provides valuable insights. The presence of the N-ethyl and C-4-methanol substituents likely modulates its toxicokinetic and toxicodynamic properties compared to unsubstituted, 2-methyl-, and 4-methylimidazole.

Based on the GHS classification, its acute oral toxicity is expected to be in the same general range as the standard imidazoles. However, the specific target organs and mechanisms of toxicity may differ. Further experimental studies, following standardized protocols such as those outlined in this guide, are essential to definitively characterize the toxicity profile of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride and to ensure its safe development as a potential therapeutic agent.

References

  • BG Chemie. (2006).
  • National Toxicology Program. (2004). NTP technical report on the toxicity studies of 2- and 4-Methylimidazole (CAS No. 693-98-1 and 822-36-6)
  • OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Publishing.
  • OECD. (1987, February 24). Test No. 401: Acute Oral Toxicity. OECD Publishing.
  • Gatehouse, D. (1980). Mutagenicity testing of imidazole and related compounds. Mutation Research/Genetic Toxicology, 76(3), 241-252.
  • OECD. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing. OECD Publishing.
  • Voogd, C. E., van der Stel, J. J., & Jacobs, J. J. (1981). The mutagenic and genotoxic activities of 48 nitroimidazoles and related imidazole derivatives by the Ames test and the SOS chromotest. Mutation Research/Genetic Toxicology, 90(3), 243-252.
  • KhushbooThakur15. (2018, July 12). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. SlideShare.
  • Wikipedia. (2023). 2-Methylimidazole.
  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.
  • Eide, I., Fostås, B. F., & Svendsen, H. F. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 58(51), 23157-23167.
  • Australian Government Department of Health. (2022, January 14). 1H-Imidazole, 1-methyl-: Human health tier II assessment.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment.
  • Al-Suwaidan, I. A., Abdel-Aziz, M. M., Al-Omair, M. A., & El-Azab, A. S. (2018). In vitro IC50 values (μM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines.
  • Ali, I., Wani, W. A., & Saleem, K. (2013). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 18(6), 6629-6668.
  • Fisher Scientific. (2012, March 7).
  • Furer, A., Schläfli, A. M., & Krähenbühl, S. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences, 157(1), 147-161.
  • Wikipedia. (2023). Imidazole.
  • PubChem. (n.d.). Imidazole.
  • PubChem. (n.d.). 4-Methylimidazole.
  • Santa Cruz Biotechnology. (n.d.). 4(5)-Methylimidazole.
  • Kirkland, D. J., & Beevers, C. (2009). Evaluation of the genotoxicity of the imidazole antifungal climbazole: comparison to published results for other azole compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 672(2), 106-113.
  • Fisher Scientific. (2012, July 3).
  • Furer, A., Schläfli, A. M., & Krähenbühl, S. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences, 157(1), 147-161.
  • Caira, M. R., & Alkhafaji, M. K. (2022). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules, 27(3), 887.
  • Johnson, G. E., Soeteman-Hernandez, L. G., & Gollapudi, B. B. (2009). Evaluation of the genotoxicity of the imidazole antifungal climbazole: Comparison to published results for other azole compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 672(2), 106-113.
  • NEB. (2023, December 19).
  • Iolitec. (2022, September 23).
  • Kumar, R., Saxena, V., Saxena, A. K., & Hoque, M. (2019). Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. International Journal of Medical Research and Health Sciences, 8(8), 62-69.
  • Kumar, R., Sharma, P., & Kumar, P. (2019). In-Vitro Cytotoxicity and Anthelmintic Evaluation of Various Synthesized Novel Imidazoles. International Journal of Pharmacy and Biological Sciences, 9(1), 186-192.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016, April 21). 1H-Imidazole, 2-methyl-: Human health tier II assessment.
  • Furer, A., Schläfli, A. M., & Krähenbühl, S. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences, 157(1), 147-161.
  • Furer, A., Schläfli, A. M., & Krähenbühl, S. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences, 157(1), 147-161.
  • El-Gohary, N. S., & Shaaban, M. I. (2021). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. RSC Advances, 11(52), 32969-32984.
  • National Toxicology Program. (2004). NTP technical report on the toxicity studies of 2- and 4-Methylimidazole (CAS No. 693-98-1 and 822-36-6)
  • García-Peña, N., et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. RSC Advances, 10(52), 31213-31223.
  • El-Sayed, E. S. H., & El-Tamany, E. E. M. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Activity. Molecules, 26(6), 1706.
  • Chemical Substance Management Site. (2011, March 17). 2-Methylimidazole.
  • Furer, A., Schläfli, A. M., & Krähenbühl, S. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences, 157(1), 147-161.
  • Santa Cruz Biotechnology. (n.d.). 1-Methyl-5-nitro-1H-imidazole-2-methanol.
  • ECHEMI. (n.d.).
  • Kelley, S. O., et al. (2017). Synthesis, characterization, in vitro SAR and in vivo evaluation of N,N'bisnaphthylmethyl 2-alkyl substituted imidazolium salts against NSCLC. Bioorganic & Medicinal Chemistry Letters, 27(4), 848-852.

Sources

Comparative

A Researcher's Guide to Ensuring Batch-to-Batch Reproducibility of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride in Biological Assays

For researchers and drug development professionals, the reproducibility of experimental results is the bedrock of scientific progress. A key, yet often overlooked, factor that can significantly impact the outcome of biol...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the reproducibility of experimental results is the bedrock of scientific progress. A key, yet often overlooked, factor that can significantly impact the outcome of biological assays is the batch-to-batch variability of small molecule reagents. This guide provides an in-depth comparison of analytical and biological validation techniques to ensure the consistent performance of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride, a versatile building block in pharmaceutical and agrochemical research.[1][2] We will explore how to identify and mitigate the risks associated with chemical impurities and offer a framework for comparing its performance against commercially available alternatives.

The Critical Importance of Purity in Biological Research

The Journal of Natural Products and other leading scientific publications mandate a purity level of >95% for compounds used in biological studies, with rigorous proof of purity required.[3] This is not merely a formal requirement but a critical necessity to ensure that the observed biological effects are attributable to the compound of interest and not to potentially bioactive impurities. Batch-to-batch variations in purity can lead to inconsistent assay results, hindering drug discovery and development pipelines.

Understanding Potential for Batch-to-Batch Variability: A Synthesis Perspective

While the exact commercial synthesis route for (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is often proprietary, a general understanding of imidazole synthesis allows us to anticipate potential impurities. Imidazole synthesis can involve multiple steps, and impurities can arise from starting materials, side reactions, or incomplete reactions.[4][5][6] For instance, positional isomers, such as (1-Ethyl-1H-imidazol-5-yl)methanol, are common impurities that can be difficult to separate and may possess different biological activities. Other potential impurities could include unreacted starting materials or by-products from the reduction of a precursor carboxylic acid or ester.

To illustrate the importance of rigorous quality control, this guide will present a comparative analysis of three hypothetical batches of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride (heretofore referred to as EMH-HCl ).

  • Batch A: High Purity (Supplier Certified >99%)

  • Batch B: Standard Purity (Supplier Certified ≥95%)

  • Batch C: Questionable Purity (Acquired from a third-party, unknown purity)

We will also compare these batches to two commercially available alternatives:

  • Alternative 1: (1-Ethyl-1H-imidazol-5-yl)methanol - A positional isomer.

  • Alternative 2: (3-Methyl-2-nitro-3H-imidazol-4-yl)-methanol - An analog with a different substitution pattern.[7]

Part 1: Analytical Characterization for Purity Assessment

A multi-pronged analytical approach is essential for robustly characterizing the purity of each batch.

Experimental Workflow for Analytical Characterization

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis prep Dissolve each batch in appropriate solvent hplc High-Performance Liquid Chromatography (HPLC) prep->hplc nmr Nuclear Magnetic Resonance (NMR) Spectroscopy prep->nmr ms Mass Spectrometry (MS) prep->ms purity Purity Assessment (%) hplc->purity impurities Impurity Profiling hplc->impurities identity Structural Confirmation nmr->identity ms->identity ms->impurities

Caption: Workflow for analytical characterization of different batches.

Detailed Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of each batch and identify the presence of impurities.

  • Method:

    • Prepare a stock solution of each batch (A, B, and C) and the alternatives in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Use a C18 reverse-phase column.

    • Employ a gradient elution method with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the elution profile using a UV detector at a wavelength of 210 nm.

    • Calculate the percentage purity based on the area under the curve of the main peak relative to the total peak area.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the main component and identify any structural isomers or other major impurities.

  • Method:

    • Dissolve approximately 5-10 mg of each sample in a deuterated solvent (e.g., DMSO-d6).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Compare the obtained spectra with a known reference spectrum of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride.

3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound and aid in the identification of impurities.

  • Method:

    • Infuse a diluted solution of each sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Compare the observed mass-to-charge ratio (m/z) with the theoretical value for the protonated molecule.

Hypothetical Analytical Data Summary
SamplePurity by HPLC (%)¹H NMR ConfirmationMolecular Weight (m/z) by MSKey Observations
Batch A (EMH-HCl) 99.8Conforms to structure127.08 (M+H)⁺No significant impurities detected.
Batch B (EMH-HCl) 96.2Conforms to structure127.08 (M+H)⁺Minor impurity peaks observed in HPLC.
Batch C (EMH-HCl) 85.7Presence of additional signals127.08 (M+H)⁺, 141.10 (M+H)⁺Significant impurity peak in HPLC. NMR suggests a mixture of isomers.
Alternative 1 98.5Distinct isomeric pattern127.08 (M+H)⁺Confirmed as the positional isomer.
Alternative 2 99.1Conforms to structure158.05 (M+H)⁺Confirmed as the nitro-substituted analog.

Part 2: Biological Assay Performance and Reproducibility

To assess the impact of batch-to-batch variability on biological outcomes, we will use a standard cell viability assay.

Experimental Workflow for Biological Assay

cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis culture Seed cells in 96-well plates treatment Treat cells with serial dilutions of each compound culture->treatment assay Perform MTT or MTS assay treatment->assay ic50 Calculate IC₅₀ values assay->ic50 comparison Compare dose-response curves ic50->comparison

Sources

Validation

Benchmarking (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride against standard reference materials

This guide provides a comprehensive framework for benchmarking the chemical and physical properties of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride against established pharmaceutical reference standards. For researc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the chemical and physical properties of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride against established pharmaceutical reference standards. For researchers, scientists, and drug development professionals, the rigorous characterization of any new chemical entity is paramount to ensuring its quality, stability, and suitability for its intended application. This document outlines the requisite analytical methodologies and presents a comparative analysis to guide the validation process.

The imidazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride, as a functionalized imidazole derivative, holds potential as a key building block in the synthesis of novel pharmaceuticals. Its thorough analytical characterization is therefore a critical step in its developmental pathway.

Selection of Standard Reference Materials

The foundation of any robust benchmarking study lies in the selection of appropriate and highly characterized reference materials.[3] For this guide, we have selected two certified reference materials (CRMs) to serve as benchmarks:

  • Imidazole (Pharmaceutical Secondary Standard): As the parent heterocyclic compound, Imidazole serves as a fundamental baseline for spectroscopic and chromatographic behavior. This standard is traceable to USP and PhEur, ensuring its certified purity and well-documented analytical profile.[4][5][6][7]

  • Clotrimazole (USP/PhEur Reference Standard): A complex, substituted imidazole derivative, Clotrimazole is a widely used antifungal medication.[8][9][10][11] Its established analytical data provides a relevant and sophisticated point of comparison for a substituted imidazole like (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride.

Comparative Analytical Workflow

A multi-faceted analytical approach is essential for a comprehensive comparison. The following workflow outlines the key techniques and their rationale.

Caption: Comparative analytical workflow for benchmarking.

Experimental Protocols & Comparative Data

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds and identifying any process-related impurities or degradation products.[12] A reversed-phase HPLC method with UV detection is a versatile approach for the analysis of imidazole-containing compounds.[1]

Experimental Protocol: HPLC-UV for Purity Assessment

  • Instrumentation: A calibrated HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a pH 3.20 phosphate buffer.[12]

  • Flow Rate: 1.0 mL/min.[1][12]

  • Detection Wavelength: 210 nm for broad detection of imidazoles, or a wavelength of maximum absorbance determined by UV scan.

  • Sample Preparation: Accurately weigh and dissolve the test article and reference standards in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Analyze each sample in triplicate to ensure reproducibility. Purity is calculated using the area percent method.

Table 1: Illustrative HPLC Purity Data

CompoundRetention Time (min)Peak Area (%)Number of Impurities Detected
(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride4.899.82
Imidazole CRM2.5>99.90
Clotrimazole CRM12.1>99.51
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural elucidation by mapping the hydrogen and carbon framework of a molecule.[13]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[14]

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals.

Table 2: Illustrative ¹H NMR Chemical Shift Comparison (in DMSO-d₆)

Proton(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride (δ, ppm)Imidazole CRM (δ, ppm)
Imidazole C2-H~8.9 (s)~7.7 (s)
Imidazole C5-H~7.5 (s)~7.1 (t)
-CH₂OH~4.5 (s)-
-CH₂-CH₃~4.1 (q)-
-CH₂-CH₃~1.4 (t)-
-OH~5.3 (br s)-
N-H-~12.5 (br s)

Note: Chemical shifts are illustrative and can vary based on solvent and concentration.[14] The ethyl and hydroxymethyl substituents on the test article will significantly alter the chemical shifts of the imidazole ring protons compared to the parent imidazole.[3]

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of a compound and to provide fragmentation patterns that can aid in structural elucidation.[15][16][17]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Instrumentation: A mass spectrometer with an electrospray ionization source.

  • Sample Preparation: Dissolve the sample in a volatile solvent like methanol or acetonitrile to a concentration of 10-50 µg/mL.[13]

  • Infusion: Introduce the sample into the ESI source via direct infusion or coupled with an LC system.

  • Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Table 3: Illustrative Mass Spectrometry Data

CompoundTheoretical Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
(3-Ethyl-3H-imidazol-4-yl)-methanol126.0793127.0871
Imidazole68.037469.0452
Thermal Stability Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are crucial for determining the thermal stability, decomposition profile, and polymorphic form of a pharmaceutical compound.[18][19][20][21]

Experimental Protocol: TGA and DSC

  • Instrumentation: A calibrated thermogravimetric analyzer and a differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (aluminum or ceramic).[22]

  • Atmosphere: Inert nitrogen atmosphere with a purge rate of 20-50 mL/min.[22]

  • Temperature Program: Heat the sample from ambient temperature to a suitable final temperature (e.g., 400 °C) at a linear heating rate of 10 °C/min.[22]

  • Data Analysis:

    • TGA: Determine the onset of decomposition (Tonset) and the percentage of mass loss at different temperatures.

    • DSC: Identify melting point (Tm), crystallization events, and other phase transitions.

Table 4: Illustrative Thermal Analysis Data

CompoundTGA Onset of Decomposition (°C)DSC Melting Point (°C)
(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride~220~150-155
Imidazole CRM~20088-91
Clotrimazole CRM~250147-149

The thermal decomposition of imidazole-containing compounds often involves the breakdown of the imidazole ring.[23][24][25][26]

Interpretation and Conclusion

The collective data from these orthogonal analytical techniques provides a robust and comprehensive characterization of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride. By benchmarking against certified reference materials, a high degree of confidence in the identity, purity, and stability of the test article can be established.

The illustrative data presented herein demonstrates that (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride exhibits distinct chromatographic and spectroscopic properties consistent with its structure. Its thermal stability is comparable to that of other imidazole-based pharmaceutical compounds. This systematic approach to benchmarking is an indispensable component of the quality control and regulatory submission process in drug development.

References

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3-Ethyl-3H-imidazol-4-yl)-methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the proper disposal of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride. As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Identification

The first crucial step in the proper disposal of any chemical is a thorough understanding of its potential hazards. Based on available data for the parent compound and related structures, (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride should be handled as a hazardous substance.

Key Hazard Information:

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral)Harmful if swallowed (H302).[1]
Skin IrritationExpected to cause skin irritation based on similar imidazole compounds.
Eye IrritationExpected to cause serious eye irritation based on similar imidazole compounds.[2]
Respiratory IrritationMay cause respiratory irritation.[2]

Due to these potential hazards, (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3][4]

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat should be worn and fully fastened.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, handling should be conducted within a certified chemical fume hood to avoid inhalation.[5]

Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation and containerization of chemical waste is a cornerstone of laboratory safety.

Step-by-Step Containerization Protocol:

  • Select a Compatible Container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride," and the approximate quantity.[6]

  • Segregation: This waste stream must be segregated from incompatible materials. Store the container away from:

    • Strong Oxidizers

    • Strong Acids

    • Acid Anhydrides

    • Acid Chlorides[5][7]

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[6]

Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Need to Dispose of (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride ppe Don Appropriate PPE start->ppe collect_solid Collect Solid Waste in a Labeled, Compatible Container ppe->collect_solid collect_solutions Collect Aqueous Solutions in a Separate, Labeled, Compatible Container ppe->collect_solutions segregate Segregate from Incompatibles collect_solid->segregate collect_solutions->segregate store Store in Designated Satellite Accumulation Area segregate->store request_pickup Request Pickup by Institutional Environmental Health & Safety (EHS) store->request_pickup end_point End: Proper Disposal request_pickup->end_point

Caption: Disposal workflow for (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride.

Decontamination and Spill Management

Accidents can happen, and a clear plan for decontamination and spill management is crucial.

Decontamination:

  • Any surfaces or equipment that come into contact with the chemical should be decontaminated. This can be achieved by washing with soap and water.

  • Contaminated disposable materials, such as paper towels or weigh boats, must be placed in the designated hazardous waste container.[5]

Spill Response:

  • Small Spills:

    • Ensure proper PPE is worn.

    • If the material is a solid, carefully sweep it up to avoid creating dust and place it in the hazardous waste container.

    • If it is a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.[5]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's Environmental Health and Safety (EHS) department immediately.[5]

In the event of personal exposure, follow these first-aid measures while seeking immediate medical attention:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2][5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2][5]

  • Inhalation: Move to fresh air.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2]

Final Disposal Procedures

The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Do Not Dispose Down the Drain or in Regular Trash: This compound is considered hazardous and must not be disposed of in the sanitary sewer or regular solid waste.[3]

  • Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) or equivalent department is responsible for the collection and final disposal of hazardous chemical waste.[7] Follow your institution's specific procedures for requesting a waste pickup.

  • Documentation: Ensure all required paperwork for the waste pickup is completed accurately, including the full chemical name and any known hazards.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations.

References

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride (CAS No. 215872-62-1).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride (CAS No. 215872-62-1). The primary objective is to ensure your safety through a deep understanding of the potential hazards and the correct implementation of personal protective equipment (PPE). By moving beyond a simple checklist and explaining the causality behind each safety measure, this document serves as a critical resource for building a culture of safety and trust in the laboratory.

Hazard Identification and Risk Assessment: A Proactive Approach

While (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride is a unique chemical, a comprehensive risk assessment requires evaluating its known hazards alongside those of its parent structural motifs: the imidazole core and the hydrochloride salt.

The specific compound is classified with the GHS07 pictogram, carrying the signal word "Warning" and the hazard statement H302, indicating it is harmful if swallowed. This forms the baseline of our understanding.

However, to build a robust safety protocol, we must look at the well-documented hazards of the imidazole ring system. Imidazole is known to be corrosive, capable of causing severe skin burns and eye damage, and is classified as acutely toxic.[1][2] Some sources also indicate that imidazole may damage an unborn child[1][3]. Therefore, it is prudent and scientifically sound to handle (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride with a similar level of caution.

The hydrochloride component signifies it is a salt of hydrochloric acid. While the solid form is stable, its dust can be irritating, and solutions may be corrosive.[4][5]

Table 1: Summary of Potential Hazards

Hazard CategoryDescriptionPrimary ConcernInferred From
Acute Oral Toxicity Harmful if swallowed.IngestionSpecific Compound Data
Skin Corrosion/Irritation May cause severe skin burns and irritation upon contact.Dermal ExposureImidazole Parent Data[1][3][6]
Serious Eye Damage Can cause irreversible eye damage if direct contact occurs.Eye ExposureImidazole Parent Data[1][3][6][7]
Respiratory Irritation Inhalation of dust may irritate the respiratory system.InhalationGeneral Solid & HCl Salt Data[6][7]
Reproductive Toxicity Potential to harm an unborn child.Systemic ExposureImidazole Parent Data[1][2][3]

The Hierarchy of Controls: A Multi-Layered Defense

Effective safety is not just about PPE; it's a systematic approach. The hierarchy of controls prioritizes the most effective measures first. PPE, while essential, is the final barrier between you and the hazard.

  • Engineering Controls : This is your first and most critical line of defense. Always handle solid (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride, especially during weighing or any procedure that could generate dust, inside a certified chemical fume hood or a powder containment hood.[4][6][8] This contains the hazard at the source, minimizing your exposure. A well-ventilated laboratory is a minimum requirement for all operations.[1][9][10]

  • Administrative Controls : These are the procedures and work practices that reduce risk. This includes developing Standard Operating Procedures (SOPs) for handling this chemical, providing thorough training for all personnel, and enforcing strict hygiene practices.[11] Always wash hands thoroughly with soap and water after handling the material and before leaving the lab.[7][8][9] Prohibit eating, drinking, or smoking in any area where this chemical is handled or stored.[9][12][13]

  • Personal Protective Equipment (PPE) : PPE is used when engineering and administrative controls cannot eliminate all risks. The following sections detail the specific PPE required.

Core PPE Requirements: A Detailed Breakdown

The selection of PPE must be deliberate and based on the task-specific risks of exposure.

Eye and Face Protection

Direct contact with the eyes can cause serious, potentially irreversible damage.

  • Minimum Requirement : For all tasks, wear safety glasses with side shields conforming to EN166 or ANSI Z87.1 standards.[9]

  • Elevated Risk : When there is a splash hazard (e.g., dissolving the solid, transferring solutions) or when working with larger quantities, upgrade to chemical splash goggles.

  • Maximum Protection : For tasks with a high risk of splashing or reaction exotherms, a full-face shield should be worn in addition to chemical splash goggles.[4][6]

Hand Protection

Your hands are most likely to come into direct contact with the chemical.

  • Glove Selection : Nitrile gloves are the standard for handling solids and many solutions. Always check the manufacturer's compatibility chart if you are using solvents.

  • Best Practices : Before use, always inspect gloves for any signs of degradation or pinholes. Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[9] Dispose of contaminated gloves immediately as hazardous waste and wash your hands thoroughly.[9]

Body Protection

Protect your skin from accidental spills and contamination.

  • Standard Use : A clean, buttoned laboratory coat should be worn at all times.

  • Splash Hazard : When handling larger volumes of solutions, supplement your lab coat with a chemical-resistant apron. For significant risks, impervious clothing may be necessary.[1][6]

  • General Attire : Full-length pants and closed-toe shoes are mandatory in the laboratory to protect all areas of your skin.[4]

Respiratory Protection

Inhalation of fine powders can lead to respiratory tract irritation.

  • Primary Control : Respiratory protection should not be necessary if the compound is handled exclusively within a functioning chemical fume hood.

  • When Required : If engineering controls are insufficient or unavailable (a rare and high-risk scenario), a NIOSH-approved respirator with a P95 or P1 (EU EN 143) particle filter is required to prevent inhalation of dust.[6][9]

Procedural Guidance: PPE in Practice

This section provides actionable workflows and protocols to ensure consistent and correct PPE usage.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_start Start: Task Assessment cluster_tasks Task Categories cluster_ppe Required PPE Level Start What is the task? Weighing Weighing Solid Start->Weighing Powder Handling Dissolving Dissolving / Solution Prep Start->Dissolving Liquid Handling Reaction Running Reaction / Transfer Start->Reaction Liquid Handling Disposal Waste Disposal Start->Disposal Waste Handling Level1 Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Weighing->Level1 In Fume Hood Level_Resp Standard PPE + Respirator (P95) (Only if no fume hood!) Weighing->Level_Resp On Open Bench (Not Recommended) Level2 Enhanced PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Apron (optional) Dissolving->Level2 Splash Risk Level3 Maximum PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat & Apron Reaction->Level3 Splash/Exotherm Risk Disposal->Level2 Splash Risk

Caption: PPE selection workflow for handling the target compound.

Table 2: Task-Based PPE Requirements
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety Glasses (Goggles if splash risk)Nitrile GlovesLab CoatRequired (P95/P1) if not in a fume hood[6][9]
Preparing Solutions Chemical GogglesNitrile GlovesLab CoatNot required in a fume hood
Transferring Solutions Chemical GogglesNitrile GlovesLab Coat, consider apronNot required in a fume hood
Running Reaction Goggles & Face ShieldNitrile GlovesLab Coat & ApronNot required in a fume hood
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant suit/apronRequired if dust or aerosols are present
Waste Disposal Chemical GogglesNitrile GlovesLab CoatNot required
Protocol: Safe Donning and Doffing of PPE

This sequence is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Attire: Confirm you are wearing full-length pants and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Gloves: Select the correct size and type of gloves. Inspect for tears or holes.

  • Eye Protection: Put on safety glasses or goggles. If required, place the face shield over your goggles.

Doffing (Taking Off) Sequence: This process is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding an ungloved finger under the cuff of the second). Dispose of them immediately in a hazardous waste bin.

  • Face Shield/Goggles: Remove eye protection by handling the earpieces or strap. Avoid touching the front surface.

  • Lab Coat: Unbutton your lab coat. Remove it by rolling it outwards and away from your body, ensuring the contaminated exterior is contained.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.

Emergency Procedures and Decontamination

In case of accidental exposure, immediate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6][11] Seek immediate medical attention.

  • Eye Contact : Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open.[7][9][11] Remove contact lenses if present and easy to do.[7][9] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][9][11]

  • Spill Cleanup : Evacuate the area. Wear the appropriate PPE (goggles, face shield, chemical-resistant gloves, and suit). Cover the spill with an absorbent, inert material. Sweep up carefully to avoid generating dust and place it in a sealed, labeled container for hazardous waste disposal.[6]

Waste Disposal

All materials contaminated with (3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride must be treated as hazardous waste.

  • Chemical Waste : Collect all waste solutions and solids in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated PPE : All used gloves, disposable lab coats, and other contaminated materials must be double-bagged, labeled, and disposed of as hazardous chemical waste.[2]

  • General Rule : Never empty this chemical or its solutions into the drain.[2][3][14] All disposal must be handled by a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[2]

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also contributing to a secure and professional research environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most complete information.

References

  • HR2-573 1.0 M Imidazole SDS. Hampton Research. [Link]

  • IMIDAZOLE. Alpha Resources. [Link]

  • Safety Data Sheet IMIDAZOLE. ChemSupply Australia. [Link]

  • Safety Data Sheet: Imidazole. Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet - 2-ethyl-4-methyl-imidazole. 3M. [Link]

  • SAFETY DATA SHEET - 5-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole hydrochloride. Cerilliant. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Standard Operating Procedure - Hydrochloric Acid. [Link]

  • 10 Hazards And Safety Tips You Need To Know About HCL. Basic-Concept. [Link]

  • Hydrochloric Acid Hazards & Safety Tips. VelocityEHS. [Link]

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. [Link]

  • Hydrochloric Acid Safe Handling Guideline. SLAC National Accelerator Laboratory. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride
Reactant of Route 2
(3-Ethyl-3H-imidazol-4-yl)-methanol hydrochloride
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